molecular formula C3H8OS B156511 Ethyl methyl sulfoxide CAS No. 1669-98-3

Ethyl methyl sulfoxide

Cat. No.: B156511
CAS No.: 1669-98-3
M. Wt: 92.16 g/mol
InChI Key: VTRRCXRVEQTTOE-UHFFFAOYSA-N
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Description

Ethyl methyl sulfoxide is a useful research compound. Its molecular formula is C3H8OS and its molecular weight is 92.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylsulfinylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H8OS/c1-3-5(2)4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRRCXRVEQTTOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30937254
Record name (Methanesulfinyl)ethane
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Molecular Weight

92.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1669-98-3
Record name Ethane, (methylsulfinyl)-
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Record name Ethyl methyl sulfoxide
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Record name (Methanesulfinyl)ethane
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Record name ETHYL METHYL SULFOXIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl Methyl Sulfoxide: Chemical Structure, Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl methyl sulfoxide (B87167) ((CH₃)(C₂H₅)S=O), a chiral organosulfur compound, serves as a valuable building block in organic synthesis and holds potential significance in atmospheric chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization. Detailed experimental protocols for its preparation and analysis are included to facilitate its use in research and development.

Chemical Structure and Formula

Ethyl methyl sulfoxide is characterized by a central sulfur atom double-bonded to an oxygen atom and single-bonded to a methyl and an ethyl group. The sulfur atom is a stereocenter, meaning this compound exists as a racemic mixture of two enantiomers.

  • Chemical Formula : C₃H₈OS[1][2]

  • IUPAC Name : 1-(methylsulfinyl)ethane

  • Synonyms : this compound, (Methylsulfinyl)ethane

  • CAS Number : 1669-98-3[1]

  • SMILES : CCS(=O)C

The molecular structure possesses a trigonal pyramidal geometry around the sulfur atom due to the presence of a lone pair of electrons on the sulfur.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and for analytical method development.

PropertyValueReference
Molecular Weight 92.16 g/mol [2]
Density 1.052 g/cm³[1]
Boiling Point 198.2 °C at 760 mmHg[1]
Flash Point 73.7 °C[1]
Vapor Pressure 0.512 mmHg at 25 °C[1]
Refractive Index 1.478[1]

Synthesis of this compound

The most common and efficient method for the laboratory synthesis of this compound is the selective oxidation of its corresponding sulfide (B99878), ethyl methyl sulfide.

Experimental Protocol: Oxidation of Ethyl Methyl Sulfide

This protocol outlines a general and effective method for the oxidation of sulfides to sulfoxides using hydrogen peroxide in glacial acetic acid.

Materials:

  • Ethyl methyl sulfide

  • Hydrogen peroxide (30% aqueous solution)

  • Glacial acetic acid

  • Sodium hydroxide (B78521) (4 M aqueous solution)

  • Dichloromethane (B109758)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl methyl sulfide (1 equivalent) in glacial acetic acid.

  • Slowly add 30% hydrogen peroxide (4 equivalents) to the stirred solution at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully neutralize the resulting solution with a 4 M aqueous solution of sodium hydroxide.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation if necessary.

Spectroscopic Characterization

Spectroscopic techniques are crucial for the identification and purity assessment of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the sulfoxide functional group. The S=O double bond exhibits a characteristic strong absorption band.

  • Characteristic S=O Stretch : ~1099 cm⁻¹[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of the purified this compound directly onto the center of the ATR crystal.

  • Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

  • Clean the ATR crystal thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show a quartet for the methylene (B1212753) protons (-CH₂-) of the ethyl group, a triplet for the methyl protons (-CH₃) of the ethyl group, and a singlet for the methyl protons directly attached to the sulfoxide group.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display three distinct signals corresponding to the three carbon atoms in the molecule.

Experimental Protocol: NMR Spectroscopy

  • Prepare a sample by dissolving a small amount of this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Visualization of Chemical Structure

The following diagram, generated using the DOT language, illustrates the chemical structure of this compound.

ethyl_methyl_sulfoxide S S O O S->O C1 CH₃ S->C1 C2 CH₂ S->C2 C3 CH₃ C2->C3

Caption: Chemical structure of this compound.

Conclusion

This technical guide provides essential information on the chemical structure, properties, synthesis, and characterization of this compound. The detailed protocols and data presented herein are intended to support researchers and scientists in their work with this versatile chemical compound. The provided information facilitates its effective use in synthetic applications and other scientific investigations.

References

A Technical Guide to the Synthesis of Pure Ethyl Methyl Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methods for synthesizing pure ethyl methyl sulfoxide (B87167) (EMSO). The document details established experimental protocols, presents quantitative data for comparison, and includes visualizations of the synthetic workflows. This guide is intended to serve as a practical resource for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Introduction

Ethyl methyl sulfoxide (C₃H₈OS), a chiral sulfoxide, is a valuable building block in organic synthesis and has potential applications in medicinal chemistry. Its synthesis primarily involves the controlled oxidation of the corresponding sulfide (B99878), ethyl methyl sulfide. The key challenge in this transformation is achieving high selectivity for the sulfoxide while minimizing over-oxidation to the corresponding sulfone. This guide explores two robust and widely applicable methods for the synthesis of pure EMSO: oxidation with hydrogen peroxide and oxidation with sodium metaperiodate.

Synthesis via Oxidation of Ethyl Methyl Sulfide

The most common and straightforward route to this compound is the oxidation of ethyl methyl sulfide. Careful selection of the oxidizing agent and reaction conditions is crucial to prevent the formation of the sulfone byproduct, ethyl methyl sulfone.

Method 1: Oxidation with Hydrogen Peroxide in Acetic Acid

This method utilizes the readily available and environmentally benign oxidizing agent, hydrogen peroxide, in an acidic medium. Acetic acid serves as a solvent and catalyst, facilitating the selective oxidation of the sulfide.

Experimental Protocol:

  • To a solution of ethyl methyl sulfide (1 equivalent) in glacial acetic acid, 30% hydrogen peroxide (2 equivalents) is added dropwise at room temperature with stirring.

  • The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification:

The crude product is purified by vacuum distillation to afford pure this compound.

Quantitative Data:

ParameterValueReference
Yield Typically high (often >90%)[General method for sulfide oxidation]
Purity >98% after vacuum distillation[General method for sulfide oxidation]
Reaction Time Varies depending on scale and substrate[General method for sulfide oxidation]
Temperature Room Temperature[General method for sulfide oxidation]

Experimental Workflow:

Hydrogen_Peroxide_Oxidation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification EMS Ethyl Methyl Sulfide ReactionVessel Reaction at Room Temperature EMS->ReactionVessel H2O2 30% Hydrogen Peroxide H2O2->ReactionVessel dropwise AcOH Glacial Acetic Acid AcOH->ReactionVessel Neutralization Neutralization (aq. NaHCO3) ReactionVessel->Neutralization Crude Mixture Extraction Extraction (DCM/EtOAc) Neutralization->Extraction Drying Drying (MgSO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Crude Product Pure_EMSO Pure this compound Distillation->Pure_EMSO

Hydrogen Peroxide Oxidation Workflow

Method 2: Oxidation with Sodium Metaperiodate

Sodium metaperiodate is a mild and highly selective oxidizing agent for the conversion of sulfides to sulfoxides. The reaction is typically carried out in a biphasic system or in an aqueous-organic co-solvent mixture. This method is particularly advantageous for substrates that are sensitive to more aggressive oxidizing agents.[1]

Experimental Protocol:

  • A solution of sodium metaperiodate (1.05 equivalents) in water is prepared.

  • Ethyl methyl sulfide (1 equivalent) is added to the aqueous solution at 0 °C (ice bath) with vigorous stirring. A co-solvent such as methanol (B129727) may be used to improve solubility.

  • The reaction mixture is stirred at 0 °C and monitored by TLC. The reaction is typically complete within a few hours.

  • The reaction mixture is filtered to remove the sodium iodate (B108269) byproduct.

  • The filtrate is extracted with dichloromethane.

  • The combined organic extracts are washed with saturated aqueous sodium thiosulfate (B1220275) solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[1]

Purification:

The resulting crude this compound is purified by vacuum distillation.[1]

Quantitative Data:

ParameterValueReference
Yield High (e.g., Di-n-butyl sulfoxide: 95%)[1]
Purity >99% after distillation[1]
Reaction Time 2-6 hours[1]
Temperature 0 °C[1]

Experimental Workflow:

Sodium_Periodate_Oxidation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification EMS Ethyl Methyl Sulfide ReactionVessel Reaction at 0 °C EMS->ReactionVessel NaIO4 Sodium Metaperiodate (aq) NaIO4->ReactionVessel Filtration Filtration ReactionVessel->Filtration Reaction Mixture Extraction Extraction (DCM) Filtration->Extraction Wash_Thio Wash (aq. Na2S2O3) Extraction->Wash_Thio Wash_Brine Wash (Brine) Wash_Thio->Wash_Brine Drying Drying (Na2SO4) Wash_Brine->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Crude Product Pure_EMSO Pure this compound Distillation->Pure_EMSO

Sodium Metaperiodate Oxidation Workflow

Purification and Characterization of this compound

Independent of the synthetic method, purification of this compound is critical to obtain a high-purity product.

Purification by Vacuum Distillation

Due to its relatively high boiling point, vacuum distillation is the preferred method for purifying this compound.

General Protocol:

  • The crude this compound is transferred to a round-bottom flask suitable for distillation.

  • A vacuum distillation apparatus is assembled.

  • The system is evacuated to the desired pressure.

  • The flask is heated gently in a heating mantle or oil bath.

  • The fraction corresponding to the boiling point of this compound at the given pressure is collected.

Physical Properties for Distillation:

PropertyValue
Boiling Point 80-82 °C at 15 mmHg
Molecular Weight 92.16 g/mol
Characterization

The purity and identity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Spectroscopic Data:

TechniqueExpected Data
¹H NMR Signals corresponding to the ethyl (CH₃ and CH₂) and methyl (CH₃) protons.
¹³C NMR Resonances for the three distinct carbon atoms.
IR Spectroscopy A strong absorption band around 1040-1060 cm⁻¹ characteristic of the S=O stretch.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of this compound (92.16).

Conclusion

The synthesis of pure this compound can be reliably achieved through the oxidation of ethyl methyl sulfide. Both the hydrogen peroxide/acetic acid and the sodium metaperiodate methods offer high yields and selectivity. The choice of method may depend on factors such as substrate compatibility, cost, and environmental considerations. Proper purification by vacuum distillation is essential to obtain high-purity this compound suitable for applications in research and development. The characterization data provided in this guide will aid in the confirmation of the final product's identity and purity.

References

An In-depth Technical Guide to Ethyl Methyl Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1669-98-3

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of ethyl methyl sulfoxide (B87167), a sulfoxide of interest in various chemical and potentially pharmaceutical applications. While its close analog, dimethyl sulfoxide (DMSO), is extensively studied and utilized, this document focuses on the available technical data for ethyl methyl sulfoxide.

Physicochemical Properties

This compound, also known as (methylsulfinyl)ethane, is a chiral organic compound. The following table summarizes its key physicochemical properties.[1]

PropertyValue
CAS Number 1669-98-3
Molecular Formula C₃H₈OS
Molecular Weight 92.16 g/mol
Density 1.052 g/cm³
Boiling Point 198.2 °C at 760 mmHg
Flash Point 73.7 °C
Vapor Pressure 0.512 mmHg at 25 °C
Refractive Index 1.478

Synthesis of this compound

The most common method for synthesizing sulfoxides is the controlled oxidation of the corresponding sulfide (B99878). For this compound, the starting material is ethyl methyl sulfide. Below are two detailed experimental protocols for this transformation.

This method is a "green" and highly selective process for oxidizing sulfides to sulfoxides.[2]

Materials:

  • Ethyl methyl sulfide

  • 30% Hydrogen peroxide (H₂O₂)

  • Glacial acetic acid

  • 4 M Sodium hydroxide (B78521) (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2 mmol of ethyl methyl sulfide in 2 mL of glacial acetic acid.

  • Slowly add 8 mmol of 30% hydrogen peroxide to the solution while stirring at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the resulting solution with a 4 M aqueous NaOH solution.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure using a rotary evaporator to yield the analytically pure this compound.

This procedure is effective for the oxidation of dialkyl sulfides, with careful temperature control to prevent overoxidation to the sulfone.[3]

Materials:

  • Ethyl methyl sulfide

  • Sodium metaperiodate (NaIO₄)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate

  • Activated carbon

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a 500-mL round-bottom flask equipped with a magnetic stirrer, add 0.105 mole of powdered sodium metaperiodate to 210 mL of deionized water.

  • Cool the mixture in an ice bath while stirring.

  • Add 0.100 mole of ethyl methyl sulfide to the cooled mixture.

  • Continue stirring the reaction mixture at ice-bath temperature for 15 hours.

  • Filter the reaction mixture through a Büchner funnel to remove the sodium iodate (B108269) precipitate.

  • Wash the filter cake with three 30-mL portions of dichloromethane.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with three 100-mL portions of dichloromethane.

  • Combine the organic extracts, treat with activated carbon, and dry over anhydrous sodium sulfate.[3]

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Role in Drug Development

Currently, there is limited specific research on the direct application of this compound in drug development. However, its structural similarity to dimethyl sulfoxide (DMSO) suggests potential applications. DMSO is a well-established solvent and penetration enhancer in topical pharmaceutical formulations.[4] It is also used as a cryoprotectant for cells and tissues. Given these roles of DMSO, it is plausible that this compound could exhibit similar properties, although further research is required to confirm this.

Analytical Characterization

The primary analytical method for the identification and quantification of this compound is infrared (IR) spectroscopy. The key diagnostic peak is the S=O stretching frequency, which appears at approximately 1099 cm⁻¹.[1]

Visualizations

The following diagram illustrates the general workflow for the synthesis of this compound from ethyl methyl sulfide via oxidation.

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Start_EMeS Ethyl Methyl Sulfide Reaction Oxidation Reaction Start_EMeS->Reaction Start_Oxidant Oxidizing Agent (e.g., H₂O₂, NaIO₄) Start_Oxidant->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Drying & Solvent Removal Workup->Purification FinalPurification Vacuum Distillation Purification->FinalPurification Product This compound FinalPurification->Product

Caption: Workflow for the synthesis of this compound.

The following diagram illustrates the logical relationship in the oxidation of sulfides to sulfoxides and the potential for overoxidation to sulfones.

G Oxidation States of Ethyl Methyl Sulfur Compounds Sulfide Ethyl Methyl Sulfide (C₃H₈S) Sulfoxide This compound (C₃H₈OS) Sulfide->Sulfoxide Controlled Oxidation Sulfone Ethyl Methyl Sulfone (C₃H₈O₂S) Sulfoxide->Sulfone Further Oxidation (Overoxidation)

Caption: Oxidation pathway from sulfide to sulfoxide and sulfone.

References

Ethyl Methyl Sulfoxide: Unraveling a Scientific Enigma in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ethyl methyl sulfoxide (B87167) (EMSO), a simple dialkyl sulfoxide, presents a curious case in the landscape of chemical biology. While its presence is noted in metabolic pathways and its physical properties are documented, a comprehensive understanding of its specific mechanism of action in biological systems remains largely uncharted territory in scientific literature. This technical guide aims to provide an in-depth overview of the currently available scientific knowledge regarding EMSO. Given the limited data on its direct biological effects, this paper will also draw comparisons to its well-studied structural analog, dimethyl sulfoxide (DMSO), to offer a broader context for researchers.

Core Understanding of Ethyl Methyl Sulfoxide (EMSO)

This compound, with the chemical formula C₃H₈OS and CAS number 1669-98-3, is the sulfoxide derivative of ethyl methyl sulfide (B99878).[1][2][3] Its primary significance in a biological context, based on current research, lies in its role as a metabolite.

Metabolic Pathway of this compound

The formation and subsequent metabolism of EMSO are key aspects of its known biological footprint. It is primarily formed through the oxidation of ethyl methyl sulfide (EMS). This process is catalyzed by specific enzyme systems, and EMSO itself can be further metabolized.

The key enzymatic players in the metabolism of EMSO are:

  • Flavin-containing monooxygenase (FMO): This enzyme is largely responsible for the initial S-oxidation of ethyl methyl sulfide to form this compound.[4][5][6]

  • Cytochrome P450 (CYP450): Both FMO and cytochrome P450 are involved in the subsequent oxidation of EMSO to its corresponding sulfone, ethyl methyl sulfone (EMSO2).[4][5]

The metabolic conversion of EMS to EMSO and then to EMSO2 represents a detoxification pathway for the parent sulfide.

Pharmacokinetics of EMSO in Animal Models

Limited pharmacokinetic studies in rats have provided some initial data on the in vivo behavior of EMSO. Following intravenous administration, EMSO exhibits a terminal half-life of approximately 1.46 hours, which is significantly longer than that of its parent compound, ethyl methyl sulfide.[4] The sulfone metabolite (EMSO2) is metabolically stable and is eliminated very slowly.[4]

Quantitative Data on EMSO Metabolism

The following table summarizes the available quantitative data on the in vitro metabolism of ethyl methyl sulfide (EMS) and this compound (EMSO) in rat liver microsomes.

SubstrateProductApparent Vmax (nmol/mg protein/min)Apparent Km (mM)Enzyme System(s)Reference
Ethyl Methyl Sulfide (EMS)This compound (EMSO)3.8 ± 0.021.9 ± 0.10Primarily FMO[5]
This compound (EMSO)Ethyl Methyl Sulfone (EMSO2)Vmax1: 0.5 ± 0.01, Vmax2: 0.2 ± 0.01Km1: 0.7 ± 0.02, Km2: 0.1 ± 0.00FMO and Cytochrome P450[5]

Experimental Protocols

In Vitro Metabolism of EMS and EMSO in Rat Liver Microsomes

  • Objective: To determine the kinetic parameters (Vmax and Km) of the enzymatic conversion of EMS to EMSO and EMSO to EMSO2.

  • Methodology:

    • Rat liver microsomes are prepared through differential centrifugation of liver homogenates.

    • Incubations are carried out containing microsomal protein, a NADPH-generating system (or appropriate cofactors for FMO and CYP450), and varying concentrations of the substrate (EMS or EMSO).

    • Reactions are initiated by the addition of the substrate and incubated at 37°C for a specified time.

    • The reactions are terminated, and the concentrations of the substrate and its metabolites are quantified using gas chromatography (GC).

    • Kinetic parameters (Vmax and Km) are determined by fitting the data to the Michaelis-Menten equation.[5]

  • Selective Inhibition/Induction Studies: To identify the specific enzyme systems involved, incubations are performed in the presence of known inhibitors or with microsomes from rats pre-treated with inducers of FMO or specific CYP450 enzymes.[5]

Diagrams of Metabolic Pathways and Experimental Workflows

EMSO_Metabolism cluster_enzymes1 Enzyme System cluster_enzymes2 Enzyme Systems EMS Ethyl Methyl Sulfide (EMS) EMSO This compound (EMSO) EMS->EMSO Oxidation EMSO2 Ethyl Methyl Sulfone (EMSO2) EMSO->EMSO2 Oxidation FMO1 FMO FMO2 FMO CYP450 Cytochrome P450 Experimental_Workflow start Prepare Rat Liver Microsomes incubation Incubate Microsomes with Substrate (EMS or EMSO) and Cofactors start->incubation termination Terminate Reaction incubation->termination extraction Extract Substrate and Metabolites termination->extraction analysis Quantify by Gas Chromatography (GC) extraction->analysis data_analysis Determine Vmax and Km analysis->data_analysis DMSO_Biological_Effects cluster_effects Biological Effects DMSO Dimethyl Sulfoxide (DMSO) Membrane Increased Membrane Permeability DMSO->Membrane Inflammation Anti-inflammatory Effects DMSO->Inflammation Pain Analgesic Effects DMSO->Pain Differentiation Cellular Differentiation DMSO->Differentiation Gene Altered Gene Expression DMSO->Gene Cryo Cryoprotection DMSO->Cryo

References

The Genesis of a Chiral Sulfur Compound: A Technical Guide to the Discovery and Historical Background of Ethyl Methyl Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and historical background of ethyl methyl sulfoxide (B87167), a chiral organosulfur compound. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering in-depth information on its initial synthesis, key chemical and physical properties, and the historical context of its emergence.

Introduction: The Dawn of Sulfoxide Chemistry

The discovery of the sulfoxide functional group is credited to the Russian chemist Alexander Saytzeff (also spelled Zaitsev) in 1866, with his findings published in 1867.[1] While working in the laboratory of Adolph Wilhelm Hermann Kolbe, Saytzeff was investigating the oxidation of dialkyl sulfides and successfully synthesized the first member of this new class of compounds, dimethyl sulfoxide (DMSO).[1] This pioneering work laid the foundation for the exploration of a wide range of sulfoxides, including the unsymmetrical and chiral ethyl methyl sulfoxide.

While a specific publication detailing the very first synthesis of this compound by Saytzeff has not been identified in available records, the general method he employed for the synthesis of sulfoxides was the oxidation of the corresponding sulfide (B99878). It is highly probable that the initial synthesis of this compound was achieved through the oxidation of ethyl methyl sulfide.

Physicochemical Properties of this compound

This compound is a colorless liquid at room temperature. A summary of its key quantitative physical and chemical properties is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₃H₈OS
Molecular Weight 92.16 g/mol
Density 1.052 g/cm³
Boiling Point 198.2 °C at 760 mmHg
Flash Point 73.7 °C
Infrared Spectroscopy (S=O Stretch) ~1099 cm⁻¹[2]

The First Synthesis: A Historical Perspective and Experimental Protocol

Historical Synthesis Pathway

The conceptual workflow for the 19th-century synthesis of this compound is illustrated below. The process involves the direct oxidation of ethyl methyl sulfide.

Historical_Synthesis_of_Ethyl_Methyl_Sulfoxide cluster_reactants Reactants cluster_process Process cluster_product Product Ethyl_Methyl_Sulfide Ethyl Methyl Sulfide (C₂H₅SCH₃) Oxidation Oxidation Reaction Ethyl_Methyl_Sulfide->Oxidation Oxidizing_Agent Oxidizing Agent (e.g., Nitric Acid) Oxidizing_Agent->Oxidation Ethyl_Methyl_Sulfoxide This compound (C₂H₅S(O)CH₃) Oxidation->Ethyl_Methyl_Sulfoxide

Figure 1: Conceptual workflow of the historical synthesis of this compound.
Experimental Protocol: Oxidation of Ethyl Methyl Sulfide

The following is a representative experimental protocol for the oxidation of a dialkyl sulfide to a sulfoxide, based on modern, accessible laboratory methods that reflect the fundamental chemistry of the original discovery. This method provides a clear and reproducible procedure for obtaining this compound.

Objective: To synthesize this compound by the oxidation of ethyl methyl sulfide.

Materials:

  • Ethyl methyl sulfide

  • Hydrogen peroxide (30% aqueous solution)

  • Glacial acetic acid

  • Sodium hydroxide (B78521) solution (e.g., 2 M)

  • Dichloromethane (B109758)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and drying

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl methyl sulfide (1 equivalent) in glacial acetic acid.

  • Cool the flask in an ice bath.

  • Slowly add hydrogen peroxide (1.1 equivalents) to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully neutralize the mixture with a sodium hydroxide solution.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by vacuum distillation.

Experimental Workflow Diagram:

Experimental_Workflow Start Start Dissolve_Sulfide Dissolve Ethyl Methyl Sulfide in Acetic Acid Start->Dissolve_Sulfide Cool Cool in Ice Bath Dissolve_Sulfide->Cool Add_H2O2 Add Hydrogen Peroxide Cool->Add_H2O2 Stir_at_RT Stir at Room Temperature Add_H2O2->Stir_at_RT Monitor_TLC Monitor by TLC Stir_at_RT->Monitor_TLC Neutralize Neutralize with NaOH Monitor_TLC->Neutralize Extract Extract with CH₂Cl₂ Neutralize->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Distillation Evaporate->Purify End End Purify->End

Figure 2: Step-by-step experimental workflow for the synthesis of this compound.

Atmospheric Formation

Interestingly, this compound is also formed in the atmosphere through the oxidation of its parent compound, ethyl methyl sulfide. This process is particularly relevant in marine and coastal environments where ethyl methyl sulfide is released from biological sources. The atmospheric oxidation pathway highlights a natural synthetic route to this compound.

Atmospheric Formation Pathway:

Atmospheric_Formation EMS Ethyl Methyl Sulfide (in atmosphere) Oxidation Oxidation EMS->Oxidation Oxidants Atmospheric Oxidants (e.g., OH radical, Cl atoms) Oxidants->Oxidation EMSO This compound Oxidation->EMSO

Figure 3: Simplified pathway for the atmospheric formation of this compound.

Conclusion

The discovery of sulfoxides by Alexander Saytzeff in the mid-19th century marked a significant milestone in organic sulfur chemistry. While the specific historical details of the first synthesis of this compound are not as well-documented as those of its simpler counterpart, dimethyl sulfoxide, its formation through the oxidation of ethyl methyl sulfide follows directly from Saytzeff's foundational work. The chemical and physical properties of this compound have been well-characterized, and its synthesis is a straightforward laboratory procedure. Furthermore, its natural formation in the atmosphere underscores the broader significance of organosulfur oxidation processes. This guide provides a foundational technical overview for researchers and professionals, bridging the historical discovery with practical synthetic methodology.

References

An In-depth Technical Guide to the Core Differences Between Sulfoxides and Sulfones for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Sulfoxides and sulfones are two pivotal classes of organosulfur compounds that have garnered significant attention across the chemical sciences, most notably in the realm of medicinal chemistry and drug development. While structurally similar, the seemingly subtle difference in the oxidation state of the sulfur atom imparts a cascade of distinct physicochemical and pharmacological properties. This technical guide provides a comprehensive exploration of the key differences between sulfoxides and sulfones, encompassing their fundamental structural and bonding characteristics, reactivity profiles, and spectroscopic signatures. Detailed experimental protocols for their synthesis and key transformations are provided, alongside a comparative analysis of their roles in drug design, supported by quantitative data and illustrative diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

The versatility of sulfur-containing functional groups in molecular design is undisputed. Among them, sulfoxides (R-S(=O)-R') and sulfones (R-S(=O)₂-R') are particularly prominent. The progression from a sulfide (B99878) to a sulfoxide (B87167) and subsequently to a sulfone represents a stepwise oxidation of the sulfur atom, which profoundly alters the electronic and steric environment of the molecule. These alterations manifest in differing bond geometries, polarities, and chemical reactivities, which are harnessed by medicinal chemists to fine-tune the properties of drug candidates. This guide aims to dissect these differences at a technical level, providing the necessary data and protocols for their practical application in a research and development setting.

Structural and Physical Properties: A Quantitative Comparison

The addition of a second oxygen atom in sulfones compared to sulfoxides leads to significant changes in their molecular geometry, bond parameters, and overall physical properties. Sulfones are generally more polar and exhibit stronger intermolecular interactions than their sulfoxide counterparts.[1][2]

Molecular Geometry and Bonding

In sulfoxides, the sulfur atom is pyramidal, and when the two organic substituents are different, the sulfur atom becomes a chiral center.[3] The energy barrier for the inversion of this stereocenter is high enough for sulfoxides to be optically stable at room temperature.[3] In contrast, the sulfur atom in sulfones is tetrahedral and achiral.[4]

Computational studies and experimental data reveal that the sulfur-oxygen bond in both functional groups is best described as a coordinate covalent single bond (S⁺→O⁻) rather than a double bond, which accounts for their high polarity.[5]

Below is a table summarizing key bond parameters for dimethyl sulfoxide and dimethyl sulfone as representative examples.

PropertyDimethyl Sulfoxide (DMSO)Dimethyl Sulfone (DMSO₂)
S=O Bond Length 1.531 Å1.392(5) to 1.463 (3) Å
S-C Bond Length ~1.80 Å1.743(7) to 1.790(3) Å
C-S-C Bond Angle ~96.6°101.1(3)° to 106.80(14)°
O-S-O Bond Angle N/A116.7(2)° to 120.61(8)°

Data compiled from multiple sources.[6]

Physical Properties

The increased polarity and hydrogen bonding capability of the sulfonyl group in sulfones generally lead to higher melting points, boiling points, and greater solubility in polar solvents compared to the corresponding sulfoxides.[7]

PropertyDimethyl Sulfoxide (DMSO)Dimethyl Sulfone (DMSO₂)
Molecular Weight 78.13 g/mol 94.13 g/mol
Melting Point 19 °C109 °C
Boiling Point 189 °C238 °C
Density 1.1004 g/cm³1.46 g/cm³
Dipole Moment 3.96 D4.47 D
Dielectric Constant 46.7~50

Data compiled from multiple sources.[8][9]

Reactivity and Stability

The differing oxidation states of sulfur in sulfoxides and sulfones directly impact their chemical reactivity and stability.

Chemical Stability

Sulfones are generally more chemically stable and less reactive than sulfoxides.[7] The two electron-withdrawing oxygen atoms in sulfones make the sulfur atom more electron-deficient and less susceptible to further oxidation. Sulfoxides, on the other hand, can be readily oxidized to sulfones.[10]

Acidity of α-Protons

Both sulfoxide and sulfonyl groups increase the acidity of the protons on the adjacent carbon atoms (α-protons). The sulfonyl group in sulfones has a stronger electron-withdrawing effect, making the α-protons more acidic than those in sulfoxides.[4] This property is exploited in various synthetic transformations where carbanions are generated alpha to the sulfur atom.

Key Reactions and Transformations
  • Pummerer Rearrangement: This reaction involves the rearrangement of a sulfoxide with an α-hydrogen in the presence of an activating agent like acetic anhydride (B1165640) to form an α-acyloxythioether.[11][12][13][14]

  • Mislow-Evans Rearrangement: A[6][15]-sigmatropic rearrangement of allylic sulfoxides to form allylic alcohols.[16] This reaction is valuable for its ability to transfer chirality from the sulfur atom to a carbon atom.[16]

  • Swern and Corey-Kim Oxidations: Dimethyl sulfoxide (DMSO) is a key reagent in these widely used methods for the mild oxidation of alcohols to aldehydes and ketones.[15][16][17][18][19][20][21]

  • Ramberg-Bäcklund Reaction: This reaction converts α-halo sulfones into alkenes upon treatment with a base, with the extrusion of sulfur dioxide.[18][22][23][24][25]

  • Julia-Kocienski Olefination: A powerful method for the stereoselective synthesis of alkenes from the reaction of a sulfone with an aldehyde or ketone.[5][26]

Synthesis and Experimental Protocols

The most common route to both sulfoxides and sulfones is the oxidation of the corresponding sulfide. Selective oxidation to the sulfoxide can be challenging as over-oxidation to the sulfone is often facile.

Oxidation Pathway

The oxidation of a sulfide to a sulfoxide and then to a sulfone is a sequential process.

Oxidation_Pathway Sulfide Sulfide (R-S-R') Sulfoxide Sulfoxide (R-S(=O)-R') Sulfide->Sulfoxide [O] Sulfone Sulfone (R-S(=O)₂-R') Sulfoxide->Sulfone [O] Drug_Development cluster_sulfoxide Sulfoxide Properties cluster_sulfone Sulfone Properties Sulfoxide_Chirality Chiral Center Sulfoxide_HBA H-Bond Acceptor Sulfoxide_Reactivity Moderate Reactivity Sulfone_Stability High Stability Sulfone_HBA Strong H-Bond Acceptor Sulfone_Polarity High Polarity Sulfone_Bioisostere Bioisostere Drug_Candidate Drug Candidate Drug_Candidate->Sulfoxide_Chirality Stereospecificity Drug_Candidate->Sulfoxide_HBA Drug_Candidate->Sulfoxide_Reactivity Pro-drug strategy Drug_Candidate->Sulfone_Stability Metabolic Resistance Drug_Candidate->Sulfone_HBA Drug_Candidate->Sulfone_Polarity Solubility Drug_Candidate->Sulfone_Bioisostere SAR Modulation

References

Atmospheric Genesis of Ethyl Methyl Sulfoxide: A Technical Primer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl methyl sulfoxide (B87167) (CH₃S(O)CH₂CH₃, EMSO), a sulfur-containing organic compound, is primarily introduced into the atmosphere through the oxidation of its precursor, ethyl methyl sulfide (B99878) (CH₃CH₂SCH₃, EMS). This technical guide delineates the atmospheric formation pathways of EMSO, with a particular focus on the gas-phase oxidation initiated by hydroxyl radicals (OH) and chlorine (Cl) atoms. It provides a comprehensive overview of the reaction mechanisms, product distributions, and the experimental methodologies employed to elucidate these processes. Quantitative data from key studies are summarized in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the atmospheric chemistry of EMSO.

Introduction

Ethyl methyl sulfide (EMS) is emitted into the atmosphere from both natural and anthropogenic sources. Once in the atmosphere, it undergoes oxidation, primarily initiated by photochemically generated hydroxyl (OH) radicals during the daytime and, in marine environments, by chlorine (Cl) atoms.[1] These oxidation processes lead to the formation of a variety of products, including sulfur dioxide (SO₂), aldehydes, and ethyl methyl sulfoxide (EMSO). The formation of EMSO represents a key transformation step for organosulfur compounds in the atmosphere, influencing atmospheric composition and potentially contributing to aerosol formation.[1] This guide provides an in-depth examination of the atmospheric formation of EMSO.

Primary Atmospheric Formation Pathways of this compound

The atmospheric formation of EMSO from EMS is predominantly driven by two key oxidants: the hydroxyl radical (OH) and chlorine atoms (Cl).

Oxidation by Hydroxyl Radical (OH)

The reaction between EMS and the OH radical proceeds via a dual-channel mechanism: hydrogen atom abstraction and OH addition.

  • Hydrogen Abstraction: In this pathway, the OH radical abstracts a hydrogen atom from one of the carbon atoms in the ethyl or methyl group of EMS. This results in the formation of a water molecule and an alkyl sulfide radical. The subsequent reaction of this radical with molecular oxygen (O₂) leads to the formation of sulfur dioxide (SO₂), formaldehyde (B43269) (HCHO), and acetaldehyde (B116499) (CH₃CHO).[2]

  • OH Addition: The OH radical can also add to the sulfur atom of EMS, forming an energized ethyl methyl thionyl radical adduct (CH₃CH₂S(OH)CH₃). This adduct is a key intermediate in the formation of EMSO. The subsequent fate of this adduct, including its reaction with O₂ to yield EMSO, is a critical step in this formation pathway.

Oxidation by Chlorine Atoms (Cl)

In marine and coastal areas where chlorine atom concentrations can be significant, the reaction with EMS is an important formation route for EMSO. Research has shown that this compound is a primary product of the chlorine-initiated oxidation of ethyl methyl sulfide under atmospheric conditions.[1] The proposed mechanism involves the formation of a Cl-EMS adduct, which then reacts with molecular oxygen to produce EMSO and a chlorine monoxide radical (ClO).[1]

Quantitative Analysis of Reaction Products

The yields of the various products from the atmospheric oxidation of EMS provide insight into the dominant reaction pathways. The following tables summarize the quantitative data from key experimental studies.

Table 1: Product Yields from the OH Radical-Initiated Oxidation of Ethyl Methyl Sulfide

ProductMolar Yield (%)Experimental ConditionsReference
Sulfur Dioxide (SO₂)51 ± 2Photoreactor, 298 K, 1 atm synthetic air[2]
Acetaldehyde (CH₃CHO)57 ± 3Photoreactor, 298 K, 1 atm synthetic air[2]
Formaldehyde (HCHO)46 ± 4Photoreactor, 298 K, 1 atm synthetic air[2]

Table 2: Product Yields from the Chlorine Atom-Initiated Oxidation of Ethyl Methyl Sulfide

ProductMolar Yield (%)Experimental ConditionsReference
Sulfur Dioxide (SO₂)55 ± 3Large volume reactor, 298 K, NOx-free air[3]
Acetaldehyde (CH₃CHO)58 ± 3Large volume reactor, 298 K, NOx-free air[3]
Formaldehyde (HCHO)53 ± 5Large volume reactor, 298 K, NOx-free air[3]
Hydrogen Chloride (HCl)43 ± 5Large volume reactor, 298 K, NOx-free air[3]
This compound (EMSO)Primary Product-[1]

Note: The yield of EMSO from the Cl-initiated oxidation has been qualitatively identified as a primary product, but a specific molar yield was not provided in the cited literature.

Experimental Methodologies

The study of atmospheric oxidation of EMS and the formation of EMSO relies on sophisticated experimental techniques that simulate atmospheric conditions and allow for the detection and quantification of reactants and products.

Smog Chamber Experiments

Objective: To simulate the photochemical oxidation of EMS under controlled atmospheric conditions.

Apparatus:

  • A smog chamber, typically a large-volume (e.g., 56 m³) reactor made of FEP Teflon film to minimize wall reactions.[4]

  • A light source to simulate solar radiation, which can be natural sunlight for outdoor chambers or artificial lamps (e.g., xenon arc lamps) for indoor chambers.[5]

  • Gas inlet systems for the controlled introduction of EMS, oxidants (or their precursors), NOx, and bath gas (e.g., synthetic air).

  • Instrumentation for monitoring temperature, pressure, and relative humidity.[5]

  • Analytical instrumentation for in-situ or extractive monitoring of reactants and products.

Procedure:

  • Chamber Cleaning: The chamber is flushed with purified air for an extended period (e.g., >24 hours) to remove any residual contaminants.[4]

  • Reactant Introduction: Known concentrations of EMS, an OH radical precursor (e.g., H₂O₂ or HONO), and NOx are introduced into the chamber.[5]

  • Initiation of Reaction: The light source is activated to initiate the photolysis of the OH precursor, generating OH radicals and starting the oxidation of EMS.

  • Monitoring: The concentrations of EMS, NOx, O₃, and oxidation products are monitored over time using analytical techniques such as FTIR spectroscopy and mass spectrometry.

Product Analysis by Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify and quantify the gas-phase products of EMS oxidation.

Apparatus:

  • A long-path FTIR spectrometer coupled to the smog chamber.

  • An infrared source, interferometer, sample cell, and detector.

  • A reference library of infrared spectra for known compounds.

Procedure:

  • Background Spectrum: A background spectrum of the clean chamber air is recorded.

  • Sample Spectra: Infrared spectra of the reaction mixture are recorded at regular intervals during the experiment.

  • Spectral Subtraction: The background spectrum and the spectra of known reactants are subtracted from the sample spectra to isolate the absorption features of the products.

  • Product Identification: The resulting product spectrum is compared to reference spectra to identify the products. This compound is identified by its characteristic S=O stretching frequency around 1099 cm⁻¹.[1]

  • Quantification: The concentration of each product is determined by creating a calibration curve. This involves preparing standard samples of the product at known concentrations and measuring their absorbance at a characteristic infrared frequency. A plot of absorbance versus concentration yields a calibration curve that can be used to determine the concentration of the product in the experimental samples.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes in the atmospheric formation of EMSO.

OH_Oxidation_Pathway EMS Ethyl Methyl Sulfide (CH3CH2SCH3) Abstraction_Pathway H-Abstraction Pathway EMS->Abstraction_Pathway + OH Addition_Pathway OH-Addition Pathway EMS->Addition_Pathway + OH OH OH Radical Alkyl_Radical Alkyl Sulfide Radical + H2O Abstraction_Pathway->Alkyl_Radical Adduct CH3CH2S(OH)CH3 Adduct Addition_Pathway->Adduct Products_abs SO2, HCHO, CH3CHO Alkyl_Radical->Products_abs + O2 EMSO This compound (EMSO) Adduct->EMSO + O2 O2_abs O2 O2_add O2

Caption: OH Radical Initiated Oxidation of Ethyl Methyl Sulfide.

Cl_Oxidation_Pathway EMS Ethyl Methyl Sulfide (CH3CH2SCH3) Adduct Cl-EMS Adduct EMS->Adduct + Cl Cl Cl Atom EMSO This compound (EMSO) + ClO Adduct->EMSO + O2 O2 O2

Caption: Chlorine Atom Initiated Oxidation of Ethyl Methyl Sulfide.

Experimental_Workflow Start Start: Clean Smog Chamber Introduction Introduce Reactants: EMS, OH Precursor, NOx, Air Start->Introduction Initiation Initiate Photolysis (Simulated Sunlight) Introduction->Initiation Monitoring Monitor Reaction Progress Initiation->Monitoring FTIR FTIR Spectroscopy Monitoring->FTIR Analysis Data Analysis: - Product Identification - Quantification FTIR->Analysis Results Results: - Product Yields - Reaction Kinetics Analysis->Results End End Results->End

Caption: General Experimental Workflow for Smog Chamber Studies.

Conclusion

The atmospheric formation of this compound is a significant process in the transformation of organosulfur compounds. This guide has detailed the primary formation pathways through oxidation by OH radicals and chlorine atoms. The quantitative data presented highlight the competition between different reaction channels, with the H-abstraction pathway leading to sulfur dioxide and aldehydes, and the addition pathway being a route to EMSO formation. The experimental protocols described for smog chamber studies and FTIR analysis provide a foundation for further research in this area. The provided visualizations offer a clear summary of the complex chemical processes involved. A more precise quantification of the branching ratio between the abstraction and addition pathways for the OH + EMS reaction, and the specific yield of EMSO from the OH-adduct reaction with O₂, remain important areas for future investigation to fully elucidate the atmospheric fate of ethyl methyl sulfide.

References

In-Depth Technical Guide: Health and Safety Data for Ethyl Methyl Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for ethyl methyl sulfoxide (B87167). Due to the limited publicly available toxicological data for this specific compound, this guide includes comprehensive data for the structurally related and well-studied solvent, dimethyl sulfoxide (DMSO), as a surrogate for understanding the potential hazards of the sulfoxide class of compounds. All data should be carefully evaluated in the context of specific experimental conditions.

Chemical and Physical Properties

Ethyl methyl sulfoxide is an organosulfur compound with a sulfoxide functional group.[1] Understanding its physical and chemical properties is fundamental to its safe handling and use in a laboratory setting.

Table 1: Physical and Chemical Properties

PropertyThis compoundDimethyl Sulfoxide (DMSO)
CAS Number 1669-98-3[1]67-68-5[1]
Molecular Formula C₃H₈OS[1](CH₃)₂SO[1]
Molecular Weight 92.16 g/mol [1]78.13 g/mol [1]
Appearance Moderately polar liquid[1]Colorless liquid[1]
Density 1.052 g/cm³[1]1.1004 g/cm³[1]
Boiling Point 198.2 °C at 760 mmHg[1]189 °C (372 °F)[1]
Melting Point Not Available19 °C (66 °F)[1]
Flash Point 73.7 °C[1]87 °C (188.6 °F)[2]
Vapor Pressure 0.512 mmHg at 25°C[1]0.42 mmHg at 68°F[3]
Water Solubility Not AvailableMiscible[1]

Toxicological Data

Toxicological data is crucial for assessing the potential health hazards associated with a chemical. While specific data for this compound is scarce, extensive studies on DMSO provide valuable insights. DMSO is noted for its low toxicity.[1][4]

Table 2: Acute Toxicity Data for Dimethyl Sulfoxide (DMSO)

Route of ExposureSpeciesEndpointValueReference
OralRatLD₅₀14,500 - 28,300 mg/kg[1][2]
DermalRatLD₅₀40,000 mg/kg[2][3]
InhalationRatLC₅₀> 5.33 mg/L (4 h)[2]

Summary of Toxicological Effects (Based on DMSO):

  • Acute Toxicity: DMSO has a low acute toxicity via oral and dermal routes.[4][5]

  • Skin Irritation: It can cause mild to moderate skin irritation, which is generally transient.[6][[“]] The severity often depends on the concentration used.[[“]]

  • Eye Irritation: DMSO is not considered a serious eye irritant.[5] However, in animal studies at high doses, it has been shown to be a target tissue.[5]

  • Dermal Penetration: A key characteristic of DMSO is its ability to rapidly penetrate the skin and may enhance the absorption of other substances.[1][5]

  • Genotoxicity: Studies on the genetic toxicity of DMSO have produced mixed results, but the majority of data suggest it does not pose a significant genotoxic risk.[5]

  • Developmental Toxicity: Developmental toxicity has been observed only at maternally toxic concentrations.[5]

Experimental Protocols

Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemicals. The following are summaries of key protocols relevant to the data presented.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is a stepwise procedure to determine the acute oral toxicity of a substance, using a reduced number of animals.[8]

  • Principle: The test substance is administered orally to a group of animals (typically 3 of a single gender) at a defined dose.[8] The procedure is conducted in steps, and observations of mortality and moribund status determine if further steps are necessary.[8]

  • Procedure:

    • Healthy, young adult animals are acclimatized and fasted prior to dosing.

    • The substance is administered in a single dose via gavage.

    • Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.

    • Body weights are recorded weekly.

    • A necropsy is performed on all animals at the end of the study.

  • Endpoint: The test allows for the classification of the substance into a toxicity class based on the observed effects at specific dose levels.[9]

OECD_423_Workflow start Start: Select Dose Level (e.g., 2000, 300, 50, 5 mg/kg) step1 Step 1: Dose 3 Animals start->step1 observe1 Observe for 48 hours step1->observe1 decision1 Mortality Check observe1->decision1 step2 Step 2: Dose 3 More Animals at Same or Lower Dose decision1->step2 If mortality is uncertain stop Stop Testing decision1->stop If mortality is clear (0/3 or ≥2/3) observe2 Observe for 14 days step2->observe2 decision2 Mortality Check observe2->decision2 classify Classify Substance Based on LD50 Cut-off decision2->classify stop->classify

OECD 423 Experimental Workflow
Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.[10]

  • Principle: A single dose of the test substance is applied to a small area of the skin of an animal (typically an albino rabbit), with untreated skin serving as a control.[10]

  • Procedure:

    • The fur is removed from the test area on the animal's back.

    • 0.5 mL (liquid) or 0.5 g (solid) of the substance is applied to a small patch of skin (approx. 6 cm²).[10]

    • The test site is covered with a gauze patch for a 4-hour exposure period.[10]

    • After exposure, the residual substance is removed.

    • The skin is examined for erythema (redness) and edema (swelling) at specific intervals (1, 24, 48, and 72 hours, and up to 14 days).

  • Endpoint: The severity of skin reactions is scored to determine the level of irritation and its reversibility.[10]

OECD_404_Workflow start Start: Prepare Animal (Albino Rabbit) apply Apply 0.5g/0.5mL of Substance to Shaved Skin Patch start->apply cover Cover with Gauze Patch for 4-hour Exposure apply->cover remove Remove Patch and Clean Test Site cover->remove observe Observe and Score Skin Reactions (Erythema & Edema) remove->observe timepoints Timepoints: 1, 24, 48, 72 hours (up to 14 days for reversibility) observe->timepoints classify Classify as Irritant or Non-Irritant observe->classify

OECD 404 Experimental Workflow
Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[11]

  • Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an animal (typically an albino rabbit), with the other eye serving as a control.[11]

  • Procedure:

    • A single animal is used for an initial test.

    • The test substance is instilled into the conjunctival sac of one eye.

    • The eye is examined at 1, 24, 48, and 72 hours after application.[11]

    • Lesions of the cornea, iris, and conjunctiva are scored to evaluate the degree of irritation.

    • If a corrosive or severe irritant effect is not observed, a confirmatory test on up to two additional animals may be performed.[11]

  • Endpoint: The scores for ocular lesions are used to classify the substance's irritation potential. The use of analgesics to minimize animal distress is encouraged.[11]

Signaling Pathways and Mechanism of Action

Detailed signaling pathways for this compound toxicity are not well-documented. However, research on DMSO provides some insights into its biological interactions.

DMSO is known to be a scavenger of oxygen-free radicals.[12][13] At low concentrations (2-4%), some studies have shown that DMSO can induce caspase-3 independent neuronal death involving the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus.[14] Other studies suggest that DMSO can affect the PI3K/AKT signaling pathway and may induce apoptosis through mitochondrial-mediated pathways at certain concentrations.[15] It is important to note that these effects are often observed in specific in vitro models and may be concentration and cell-type dependent.[15]

DMSO_Toxicity_Pathway cluster_mito Mitochondrion cluster_nuc Nucleus DMSO DMSO (Low Concentration) AIF_Mito AIF (in Mitochondria) DMSO->AIF_Mito Induces translocation Mitochondria Mitochondria AIF_Nuc AIF (in Nucleus) AIF_Mito->AIF_Nuc PARP PARP Activation AIF_Nuc->PARP Nucleus Nucleus Death Caspase-3 Independent Cell Death PARP->Death

Potential DMSO-Induced Cell Death Pathway

Handling and Safety Precautions

Given the properties of sulfoxides, including their ability to penetrate skin, appropriate safety measures are essential.

Table 3: Handling and Personal Protective Equipment (PPE)

PrecautionRecommendation
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood.
Eye Protection Wear chemical safety goggles or a face shield.[16]
Skin Protection Wear protective gloves (e.g., butyl or nitrile rubber), and a lab coat. Avoid skin contact.[16]
Handling Keep away from heat, sparks, and open flames.[16] Avoid ingestion and inhalation. Wash hands thoroughly after handling.
Storage Store in a cool, dry, well-ventilated place in a tightly closed container.[16] Keep away from strong oxidizing agents.
Spill Response Absorb spills with inert material and dispose of properly. Ensure adequate ventilation.

Conclusion

This compound is a compound with limited available safety data. The information on the closely related compound, dimethyl sulfoxide, indicates a low order of acute toxicity. However, its ability to penetrate the skin and potentially carry other substances with it necessitates careful handling and the use of appropriate personal protective equipment. Researchers should consult the specific Safety Data Sheet (SDS) for this compound and perform a thorough risk assessment before use.

References

Methodological & Application

Ethyl Methyl Sulfoxide: Application Notes and Protocols for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl methyl sulfoxide (B87167) (EMSO) is an organic sulfoxide with the chemical formula C₃H₈OS.[1] As a member of the sulfoxide family of solvents, it shares structural similarities with the widely used dimethyl sulfoxide (DMSO).[1][2][3] Sulfoxides are recognized as highly polar aprotic solvents, capable of dissolving a wide range of polar and nonpolar compounds.[2][3] This document provides an overview of the known properties of EMSO and, due to the limited availability of specific application data for this particular solvent, draws parallels with the extensively documented applications of DMSO to offer valuable insights for its potential use in organic reactions.

Physical and Chemical Properties of Ethyl Methyl Sulfoxide

The following table summarizes the key physical and chemical properties of this compound. This data is essential for its proper handling, use in experimental design, and for comparison with other common laboratory solvents.

PropertyValueReference
Molecular Formula C₃H₈OS[1]
Molecular Weight 92.16 g/mol [1]
CAS Registry Number 1669-98-3[1]
Appearance Colorless liquid (presumed)
Density 1.052 g/cm³[1]
Boiling Point 198.2 °C at 760 mmHg[1]
Flash Point 73.7 °C[1]
Vapor Pressure 0.512 mmHg at 25 °C[1]
LogP 1.25050[1]
Refractive Index 1.478[1]

Application Notes: Potential Uses of EMSO in Organic Synthesis

While specific literature on the application of EMSO as a solvent in organic reactions is scarce, its structural similarity to DMSO suggests its potential utility in a variety of transformations. DMSO is a versatile solvent known for its ability to accelerate reaction rates, particularly for reactions involving anionic nucleophiles.[2] The following sections outline potential applications for EMSO, based on the established roles of DMSO.

Nucleophilic Substitution Reactions

Polar aprotic solvents like DMSO are known to significantly enhance the rates of S_N2 reactions.[2][4] This is attributed to their ability to solvate cations effectively while leaving anions relatively unsolvated and therefore more nucleophilic. It is anticipated that EMSO would exhibit similar properties, making it a potentially effective solvent for reactions such as:

  • Williamson Ether Synthesis: The reaction of an alkoxide with a primary alkyl halide to form an ether.

  • Finkelstein Reaction: The conversion of an alkyl chloride or bromide to an alkyl iodide using an alkali metal iodide.[2]

  • Cyanation Reactions: The displacement of a leaving group with a cyanide nucleophile.

Elimination Reactions

In addition to substitution reactions, DMSO can also promote elimination reactions (E2), particularly with sterically hindered substrates and strong, non-nucleophilic bases.[5][6][7] The high polarity of the solvent can help to stabilize the developing charges in the transition state.

Oxidation Reactions

DMSO itself can act as a mild and selective oxidizing agent in a variety of important transformations, often in the presence of an activating agent.[2][8] These reactions, such as the Swern and Moffatt oxidations, are fundamental in organic synthesis for the conversion of alcohols to aldehydes and ketones.[2] While the reactivity of EMSO as an oxidant has not been extensively studied, its structural similarity to DMSO suggests it could potentially be employed in similar oxidation protocols.

Experimental Protocols (Based on DMSO as a Model)

The following are generalized protocols for common organic reactions where DMSO is a preferred solvent. It is crucial to note that these protocols are provided as a starting point and would require optimization for use with EMSO.

General Protocol for a Nucleophilic Substitution Reaction (S_N2)

This protocol describes a general procedure for the reaction of an alkyl halide with a nucleophile in a sulfoxide solvent.

Materials:

  • Alkyl halide

  • Nucleophile (e.g., sodium azide, sodium cyanide)

  • This compound (or Dimethyl sulfoxide)

  • Inert gas (e.g., nitrogen or argon)

  • Anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Brine solution

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the nucleophile and the sulfoxide solvent.

  • Stir the mixture until the nucleophile is fully dissolved or a fine suspension is formed.

  • Add the alkyl halide to the reaction mixture, either neat or as a solution in the sulfoxide solvent.

  • Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method such as column chromatography or recrystallization.

General Protocol for a Swern-Type Oxidation

This protocol outlines a general procedure for the oxidation of a primary or secondary alcohol to an aldehyde or ketone using a sulfoxide solvent.

Materials:

  • Alcohol

  • Oxalyl chloride or trifluoroacetic anhydride (B1165640) (activating agent)

  • This compound (or Dimethyl sulfoxide)

  • Triethylamine (or another hindered base)

  • Anhydrous dichloromethane (B109758) (as a co-solvent)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add anhydrous dichloromethane and the sulfoxide solvent.

  • Cool the mixture to a low temperature (typically -78 °C) using a dry ice/acetone bath.

  • Slowly add the activating agent (e.g., oxalyl chloride) to the cooled solution and stir for a few minutes.

  • Add a solution of the alcohol in anhydrous dichloromethane to the reaction mixture.

  • Stir for the appropriate amount of time to allow for the formation of the alkoxysulfonium salt.

  • Add the hindered base (e.g., triethylamine) to the reaction mixture and stir for a period of time.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with a dilute acid solution, water, and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method.

Visualizations

Experimental Workflow for Organic Synthesis

The following diagram illustrates a typical workflow for performing and working up an organic reaction in a laboratory setting.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Select & Dry Glassware B Add Solvent (e.g., EMSO) A->B C Add Reactants B->C D Heat/Cool & Stir C->D E Monitor Progress (TLC/GC/LCMS) D->E F Quench Reaction E->F Reaction Complete G Liquid-Liquid Extraction F->G H Dry Organic Layer G->H I Solvent Removal H->I J Column Chromatography/ Recrystallization I->J K Characterization (NMR, MS, etc.) J->K G A Sulfoxide Solvent (e.g., EMSO, DMSO) B High Polarity A->B C Aprotic Nature A->C D Effective Cation Solvation B->D E Poor Anion Solvation C->E F Increased Nucleophilicity of Anion D->F E->F G Accelerated SN2 Reaction Rate F->G

References

Dissolving Nonpolar Compounds in Dimethyl Sulfoxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing dimethyl sulfoxide (B87167) (DMSO) for the dissolution of nonpolar compounds, a critical step in various research and drug development applications. Adherence to these protocols is essential for ensuring compound stability, experimental reproducibility, and the validity of results.

Introduction

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its exceptional ability to dissolve a broad spectrum of substances, including both polar and nonpolar compounds.[1][[“]][3][4][5][6] Its amphipathic nature, possessing both a polar sulfinyl group and nonpolar methyl groups, allows it to effectively solubilize compounds that are otherwise challenging to dissolve in most common solvents.[[“]] This makes DMSO an indispensable tool in drug discovery, high-throughput screening, and various biological assays.[1][3][7] However, to achieve reliable and reproducible results, it is crucial to follow standardized procedures for its use, as factors like water absorption and improper handling can compromise compound solubility and stability.[1][8]

Key Considerations for Using DMSO with Nonpolar Compounds

  • Compound Solubility: While DMSO is a potent solvent, it is essential to determine the solubility of a specific nonpolar compound before preparing high-concentration stock solutions.[7] In silico models can aid in predicting DMSO solubility.[9][10][11]

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[1] This absorbed water can significantly decrease the solubility of nonpolar compounds, potentially leading to their precipitation.[1] Therefore, the use of anhydrous, high-purity DMSO is paramount.[1]

  • Final DMSO Concentration in Assays: High concentrations of DMSO can be cytotoxic and may interfere with experimental components.[3][7] It is critical to maintain the final concentration of DMSO in assays as low as possible, typically below 0.5%, and to always include a vehicle control (assay media with the same final DMSO concentration).[7][12]

  • Compound Stability: Repeated freeze-thaw cycles can lead to compound degradation and moisture absorption.[1] It is highly recommended to aliquot stock solutions into single-use volumes to maintain their integrity.[1][7]

Quantitative Data Summary

For consistent and reproducible results, the quality of DMSO and the final concentration in experimental setups are critical. The following tables provide a summary of recommended DMSO grades and typical final concentrations for in vitro and in vivo studies.

Table 1: Recommended DMSO Grades for Stock Solutions

GradePurityKey Features
Anhydrous≥99.9%Low water content is crucial to prevent the precipitation of nonpolar compounds.[1]
Molecular Biology Grade≥99.9%Tested for the absence of nucleases and proteases, making it suitable for cellular and molecular assays.
USP/NF/ACS Pharma Grade≥99.9%Meets the standards of the United States Pharmacopeia (USP), National Formulary (NF), and American Chemical Society (ACS), ensuring high purity for pharmaceutical applications.

Table 2: Recommended Final DMSO Concentrations in Experimental Systems

ApplicationRecommended Final DMSO ConcentrationKey Considerations
In Vitro Cell-Based Assays< 0.5%Higher concentrations can induce cytotoxicity and interfere with assay results.[7][12] A vehicle control is essential.[12]
In Vivo Animal Studies≤ 2% (preferably <1% v/v)To minimize toxicity to the animal.[12][13] Co-solvents may be used to reduce the required DMSO concentration.[12][13]

Experimental Protocols

The following are detailed protocols for the preparation of stock solutions of nonpolar compounds in DMSO and their subsequent dilution for use in biological assays.

Protocol 1: Preparation of a Concentrated Stock Solution in 100% DMSO

This protocol describes the preparation of a 10 mM stock solution. The principles can be adapted for other desired concentrations.[1]

Materials:

  • Nonpolar compound (solid form)

  • Anhydrous, high-purity DMSO (≥99.9%)[1]

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated micropipettes and sterile, nuclease-free tips

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Sonicator (optional, for difficult-to-dissolve compounds)[7]

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Procedure:

  • Determine the Molecular Weight (MW) of the nonpolar compound from its data sheet.

  • Calculate the required mass of the compound for the desired stock solution concentration and volume. For a 10 mM stock solution in 1 mL of DMSO:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * (1000 mg / 1 g)

  • Weigh the compound: Place a sterile microcentrifuge tube on the analytical balance and tare it. Carefully weigh the calculated mass of the compound into the tube.

  • Add DMSO: Using a calibrated micropipette, add the calculated volume of 100% anhydrous DMSO to the microcentrifuge tube containing the compound.[1]

  • Dissolution: Tightly cap the tube and vortex for 30-60 seconds to facilitate dissolution.[1] Visually inspect the solution to ensure the compound has completely dissolved.

  • Aid Dissolution (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for several minutes.[7] Gentle warming (e.g., to 37°C) can also be used, but caution is advised as heat may degrade some compounds.[1][7]

  • Aliquoting and Storage: Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes.[1][7] Store the aliquots at -20°C or -80°C, protected from light.[1]

Protocol 2: Serial Dilution of DMSO Stock Solution for Biological Assays

This protocol outlines the preparation of working solutions from a concentrated DMSO stock for use in applications like cell-based assays.

Materials:

  • Concentrated stock solution of the nonpolar compound in 100% DMSO

  • 100% Anhydrous DMSO

  • Aqueous assay buffer or cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

  • Calibrated micropipettes and sterile tips

Procedure:

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation of the nonpolar compound upon direct dilution into an aqueous buffer, perform an intermediate dilution step in 100% DMSO.[7]

    • For a 2-fold serial dilution, add a specific volume of 100% DMSO to a series of labeled tubes.

    • Transfer an equal volume from the concentrated stock to the first tube and mix thoroughly.

    • Continue this process for the subsequent tubes to create a dilution series in 100% DMSO.

  • Final Dilution into Aqueous Medium:

    • Prepare the final working solutions by diluting the intermediate DMSO solutions into the appropriate aqueous assay buffer or cell culture medium.

    • Ensure the final DMSO concentration remains below the recommended limit for your specific assay (e.g., <0.5% for cell-based assays).[7][12] For example, to achieve a 1:200 dilution (0.5% DMSO), add 1 µL of the DMSO stock to 199 µL of the aqueous medium.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the assay buffer or cell culture medium.[12] This is crucial for distinguishing the effects of the compound from those of the solvent.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

G cluster_prep Protocol 1: Stock Solution Preparation start Start calc Calculate Mass of Nonpolar Compound start->calc weigh Weigh Compound into Sterile Tube calc->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve check Complete Dissolution? dissolve->check aid Aid Dissolution (Sonicate/Warm) check->aid No aliquot Aliquot into Single-Use Tubes check->aliquot Yes aid->dissolve store Store at -20°C or -80°C aliquot->store end_prep End store->end_prep

Caption: Workflow for preparing a concentrated stock solution of a nonpolar compound in DMSO.

G cluster_dilution Protocol 2: Serial Dilution for Assays start_dilution Start with Concentrated DMSO Stock intermediate Perform Intermediate Serial Dilutions in 100% DMSO (Optional but Recommended) start_dilution->intermediate final_dilution Dilute into Aqueous Assay Medium intermediate->final_dilution check_conc Final DMSO Concentration < 0.5%? final_dilution->check_conc vehicle Prepare Vehicle Control (DMSO in Medium) check_conc->vehicle Yes adjust Adjust Dilution Factor check_conc->adjust No assay Proceed with Assay vehicle->assay end_dilution End assay->end_dilution adjust->final_dilution

Caption: Workflow for preparing working solutions from a DMSO stock for biological assays.

References

Ethyl Methyl Sulfoxide in Drug Delivery Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: Direct research on the applications of ethyl methyl sulfoxide (B87167) (EMSO) in drug delivery is currently limited in publicly available scientific literature. However, due to its close structural similarity to dimethyl sulfoxide (DMSO), a well-established solvent and penetration enhancer, we can extrapolate potential applications and methodologies. The following application notes and protocols are therefore based on the extensive research conducted on DMSO and are intended to serve as a guide for investigating the potential of EMSO in drug delivery systems. It is crucial to validate these predicted applications through empirical studies.

Application Notes

Ethyl methyl sulfoxide (EMSO) is a polar aprotic solvent with potential applications in pharmaceutical sciences, largely inferred from the properties of its analogue, dimethyl sulfoxide (DMSO).[1][2] Like DMSO, EMSO is anticipated to be a versatile solvent for a wide range of active pharmaceutical ingredients (APIs), including both polar and nonpolar molecules.[1][2] Its primary theorized applications in drug delivery research are as a penetration enhancer for transdermal drug delivery and as a solvent in formulations for various routes of administration.

Transdermal Penetration Enhancer

The most promising application of EMSO in drug delivery is likely as a transdermal penetration enhancer.[3][4] Sulfoxides like DMSO are known to reversibly alter the structure of the stratum corneum, the primary barrier of the skin, thereby facilitating the passage of drugs into deeper skin layers and the systemic circulation.[5][6] It is hypothesized that EMSO will share this mechanism of action.

Putative Mechanism of Action:

  • Disruption of Lipid Bilayer: EMSO is expected to interact with the intercellular lipids of the stratum corneum, disrupting their highly ordered structure and increasing their fluidity. This would decrease the diffusional resistance for drugs.

  • Interaction with Keratin: Similar to DMSO, EMSO may interact with intracellular keratin, causing a conformational change that opens up the tight protein structure and allows for increased drug permeation.[5]

  • Co-solvent Effect: By partitioning into the stratum corneum, EMSO could increase the solubility of the drug within the skin, thereby enhancing the concentration gradient and driving diffusion.

Solvent for Drug Formulations

Given that sulfoxides are good solvents for a variety of compounds, EMSO could be a valuable excipient in liquid and semi-solid dosage forms.[1] It is predicted to be miscible with water and a range of organic solvents, making it suitable for complex formulations.[1]

Potential Formulation Types:

  • Topical Gels and Solutions: For localized delivery of anti-inflammatory, analgesic, or antifungal drugs.

  • Parenteral Formulations: As a co-solvent to enhance the solubility of poorly water-soluble drugs for intravenous or intramuscular administration. However, toxicity and compatibility studies would be critical.

  • In Situ Forming Depots: Dissolving biodegradable polymers and a drug in EMSO to create an injectable liquid that solidifies upon contact with aqueous physiological fluids, forming a long-acting drug depot.

Cryoprotectant

DMSO is widely used as a cryoprotectant for cells and tissues.[2] While less documented, it is plausible that EMSO could also exhibit cryoprotective properties, which would be relevant for the storage and delivery of cell-based therapies.

Data Presentation: Benchmarking with DMSO

Due to the lack of quantitative data for EMSO, the following tables summarize key data for DMSO, which can serve as a benchmark for future experimental evaluation of EMSO.

Table 1: Physical and Chemical Properties of DMSO

PropertyValue
Molecular Formula(CH₃)₂SO
Molar Mass78.13 g/mol
AppearanceColorless liquid
Density1.1004 g/cm³
Boiling Point189 °C (372 °F)
Melting Point19 °C (66 °F)
Solubility in WaterMiscible

Source:[2]

Table 2: Toxicity Data for DMSO

TestSpeciesRouteValue
LD₅₀RatOral14,500 mg/kg
LD₅₀RatDermal40,000 mg/kg

Source:[2]

Table 3: Penetration Enhancement Efficacy of DMSO (Example Study)

DrugConcentration of DMSOEnhancement Ratio*
Estradiol5% (w/w) in patch~2-fold increase in permeation
5-FluorouracilNot specifiedSuperior absorption compared to cream base

*Enhancement Ratio is the factor by which the drug's skin permeation is increased in the presence of the enhancer compared to a control formulation without the enhancer. Source:[3][6]

Experimental Protocols

The following are detailed, generalized protocols that can be adapted to investigate the efficacy of EMSO as a drug delivery vehicle, particularly as a penetration enhancer.

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To quantify the effect of EMSO on the transdermal permeation of a model drug.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Model drug (e.g., ibuprofen, ketoprofen)

  • This compound (EMSO)

  • Propylene (B89431) glycol (or other suitable solvent as a control vehicle)

  • High-performance liquid chromatography (HPLC) system

Methodology:

  • Skin Preparation: Thaw frozen skin and excise a section of full-thickness skin. Remove subcutaneous fat and hair. Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Formulation Preparation: Prepare a saturated solution of the model drug in a vehicle containing a specific concentration of EMSO (e.g., 1%, 5%, 10% v/v in propylene glycol). Prepare a control formulation without EMSO.

  • Franz Cell Assembly: Mount the prepared skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.

  • Receptor Phase: Fill the receptor compartment with PBS, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C to mimic skin surface temperature.

  • Dosing: Apply a finite dose of the drug formulation (e.g., 10 µL/cm²) to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment and replace it with fresh, pre-warmed PBS.

  • Sample Analysis: Analyze the concentration of the drug in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. Determine the steady-state flux (Jss) from the linear portion of the curve. Calculate the enhancement ratio (ER) as: ER = Jss (with EMSO) / Jss (control).

Protocol 2: Evaluation of EMSO Cytotoxicity using MTT Assay

Objective: To assess the potential toxicity of EMSO on skin cells (keratinocytes or fibroblasts).

Materials:

  • Human keratinocyte cell line (e.g., HaCaT) or fibroblast cell line (e.g., NIH-3T3)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • This compound (EMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO) for formazan (B1609692) dissolution

  • Microplate reader

Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of EMSO in the cell culture medium (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v). Remove the old medium from the wells and add 100 µL of the EMSO-containing medium to the respective wells. Include a positive control (e.g., Triton X-100) and a negative control (medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the negative control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Visualizations

G cluster_0 Stratum Corneum Lipid Bilayer Intercellular Lipids Highly Ordered Structure Increased Fluidity Increased Fluidity Lipid Bilayer:f0->Increased Fluidity Leads to Corneocytes Keratin Filaments Tight Protein Structure Protein Conformation Change Protein Conformation Change Corneocytes:f0->Protein Conformation Change Causes EMSO EMSO EMSO->Lipid Bilayer:f0 Disrupts Packing EMSO->Corneocytes:f0 Interacts with Keratin Drug Drug Drug->Lipid Bilayer:f1 Poor Penetration Increased Fluidity->Drug Enhances Diffusion Protein Conformation Change->Drug Increases Permeation

Caption: Putative mechanism of EMSO as a skin penetration enhancer.

G cluster_workflow Experimental Workflow: In Vitro Skin Permeation Study cluster_data Data Output A Prepare Skin Sections C Assemble Franz Diffusion Cells A->C B Formulate Drug with and without EMSO D Apply Formulation to Donor Compartment B->D C->D E Sample from Receptor Compartment at Time Intervals D->E F Analyze Drug Concentration (HPLC) E->F G Calculate Permeation Parameters (Flux, ER) F->G H Cumulative Permeation vs. Time Plot G->H I Enhancement Ratio (ER) G->I

References

Ethyl Methyl Sulfoxide (EMSO): Application Notes and Protocols for Cell Line Cryopreservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is a critical process for the long-term storage of valuable cell lines, ensuring their genetic stability and availability for research, drug discovery, and biomanufacturing. Dimethyl sulfoxide (B87167) (DMSO) has long been the gold standard cryoprotectant due to its effectiveness in preventing intracellular ice crystal formation.[1][2] However, concerns regarding its cellular toxicity have prompted research into less toxic alternatives.[3][4] Ethyl methyl sulfoxide (EMSO), a structural analog of DMSO, presents a potential alternative cryoprotective agent (CPA). This document provides detailed application notes and protocols for the theoretical use of EMSO as a cryoprotectant for cell lines, based on the established principles of sulfoxide cryopreservation and in direct comparison to DMSO.

Mechanism of Action: Like DMSO, EMSO is a small, amphipathic molecule containing a sulfoxide group. It is presumed to protect cells during freezing through several mechanisms:

  • Colligative Effects: By penetrating the cell membrane, it increases the intracellular solute concentration, thereby lowering the freezing point of the cytoplasm. This reduces the amount of intracellular ice formed at a given temperature.[1]

  • Membrane Interactions: It is hypothesized to interact with the lipid bilayer, increasing membrane fluidity and permeability at low temperatures. This facilitates water transport out of the cell during freezing, preventing lethal intracellular ice formation.[1]

  • Vitrification: At sufficiently high concentrations and cooling rates, it can help the cell suspension to solidify into a glassy, amorphous state (vitrification), completely avoiding ice crystal formation.[1]

Physicochemical Properties: EMSO vs. DMSO

A comparison of the physicochemical properties of EMSO and DMSO is crucial for understanding its potential behavior as a cryoprotectant.

PropertyThis compound (EMSO)Dimethyl Sulfoxide (DMSO)Reference(s)
Molecular Formula C₃H₈OSC₂H₆OS[2][5]
Molecular Weight 92.16 g/mol 78.13 g/mol [2][5]
Boiling Point 198.2°C189°C[2][5]
Density 1.052 g/cm³1.1004 g/cm³[2][5]
LogP 1.25050-1.35[5][6]

The higher molecular weight and LogP value of EMSO suggest it is slightly more lipophilic than DMSO, which may influence its interaction with and penetration of the cell membrane.

Experimental Protocols

The following protocols are extrapolated from standard DMSO cryopreservation procedures. Optimization for specific cell lines is highly recommended.

Protocol 1: Standard Slow-Cooling Cryopreservation of Adherent Cells

This protocol is suitable for most adherent cell lines.

Materials:

  • Healthy, sub-confluent cell culture (70-80% confluency)

  • Complete growth medium

  • Fetal Bovine Serum (FBS) or other suitable serum

  • This compound (EMSO), sterile

  • Trypsin-EDTA or other cell dissociation reagent

  • Cryogenic vials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage dewar

Procedure:

  • Cell Preparation:

    • Examine the cell culture to ensure it is healthy and free of contamination.

    • Aspirate the growth medium and wash the cells with a balanced salt solution (e.g., PBS).

    • Harvest the cells using trypsin-EDTA.

    • Neutralize the trypsin with complete growth medium containing serum and transfer the cell suspension to a conical tube.

  • Cell Counting and Viability Assessment:

    • Perform a cell count and determine viability using a method like trypan blue exclusion. Viability should be greater than 90%.

  • Preparation of Freezing Medium:

    • Prepare the cryopreservation medium on ice. A common formulation to test would be 70% complete growth medium, 20% FBS, and 10% EMSO. Prepare this fresh.

    • Note on Mixing: Due to the exothermic reaction when mixing sulfoxides with aqueous solutions, it is crucial to add EMSO to the cooled medium slowly while gently mixing.

  • Cryopreservation:

    • Centrifuge the cell suspension at 100-200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in the cold freezing medium at a concentration of 1-5 x 10⁶ cells/mL.

    • Aliquot the cell suspension into sterile cryogenic vials.

    • Place the vials in a controlled-rate freezing container.

    • Place the container in a -80°C freezer for at least 4 hours (or overnight). This should achieve a cooling rate of approximately -1°C/minute.

  • Long-Term Storage:

    • Transfer the frozen vials to the vapor phase of a liquid nitrogen dewar for long-term storage.

Protocol 2: Thawing of Cryopreserved Cells

Rapid thawing is critical to minimize ice recrystallization and maintain cell viability.

Materials:

  • Cryopreserved cells

  • 37°C water bath

  • Complete growth medium, pre-warmed to 37°C

  • Sterile conical tube

  • Centrifuge

Procedure:

  • Rapid Thawing:

    • Remove the cryogenic vial from liquid nitrogen storage.

    • Immediately place the vial in a 37°C water bath, ensuring the cap remains above the water level to prevent contamination.

    • Gently agitate the vial until only a small ice crystal remains.

  • Dilution and Removal of EMSO:

    • Wipe the outside of the vial with 70% ethanol.

    • Slowly transfer the thawed cell suspension into a sterile conical tube containing at least 10 mL of pre-warmed complete growth medium. Add the first few mL dropwise while gently agitating the tube to minimize osmotic shock.

    • Centrifuge the cell suspension at 100-200 x g for 5 minutes to pellet the cells.

    • Aspirate the supernatant containing the EMSO.

  • Cell Plating and Culture:

    • Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete growth medium.

    • Transfer the cell suspension to a culture flask.

    • Incubate at the appropriate temperature and CO₂ concentration.

    • It is recommended to change the medium after 24 hours to remove any residual EMSO and dead cells.

Post-Thaw Cell Viability Assessment

A comprehensive assessment of cell viability and recovery is essential to evaluate the effectiveness of the cryopreservation protocol.

Quantitative Data Summary (Hypothetical Comparison)

The following table presents a hypothetical comparison of expected outcomes based on typical results with DMSO. Actual results with EMSO would require experimental validation.

Parameter10% DMSO10% EMSO (Hypothetical)5% EMSO (Hypothetical)
Immediate Post-Thaw Viability (%) 85-9580-9070-80
Cell Recovery (%) after 24h 70-8565-8050-70
Post-Thaw Proliferation Rate NormalPotentially slightly reducedPotentially reduced
Observed Cytotoxicity Low to moderatePotentially lower than DMSOLow
Recommended Viability Assays
  • Trypan Blue Exclusion Assay: A simple, rapid method to determine membrane integrity immediately after thawing.[7]

  • Fluorescent Live/Dead Assays (e.g., Calcein-AM/Ethidium Homodimer-1): Provides a more accurate assessment of viability by distinguishing between live and dead cells based on enzymatic activity and membrane integrity.[7]

  • Metabolic Assays (e.g., MTT, Resazurin): Measures the metabolic activity of the cell population, which can be an indicator of overall cell health and proliferation potential.[8]

  • Apoptosis Assays (e.g., Caspase-3/-7): Can provide insights into the mode of cell death induced by the cryopreservation process.[8]

Visualizations

Experimental Workflow for Cryopreservation and Thawing

G cluster_prep Cell Preparation cluster_cryo Cryopreservation cluster_thaw Thawing and Recovery Harvest Harvest Healthy Cells Count Count & Assess Viability (>90%) Harvest->Count Resuspend Resuspend in Cold Freezing Medium (EMSO) Count->Resuspend Aliquot Aliquot into Cryovials Resuspend->Aliquot Freeze Controlled Rate Freezing (-1°C/min to -80°C) Aliquot->Freeze Store Store in Liquid Nitrogen Freeze->Store Thaw Rapid Thaw at 37°C Store->Thaw Dilute Dilute Slowly in Warm Medium Thaw->Dilute Centrifuge Centrifuge to Remove EMSO Dilute->Centrifuge Resuspend_Culture Resuspend in Fresh Medium and Culture Centrifuge->Resuspend_Culture Assess_PostThaw Post-Thaw Assessment (Viability, Recovery, Proliferation) Resuspend_Culture->Assess_PostThaw 24h

Caption: Workflow for cell cryopreservation and thawing using EMSO.

Hypothetical Signaling Pathway for Cryoprotectant-Induced Stress

G cluster_cell Cellular Response cluster_outcome Cellular Outcome Cryo Cryopreservation Stress (Freezing/Thawing) Membrane Membrane Fluidity Change Cryo->Membrane Osmotic Osmotic Stress Cryo->Osmotic Ice Intracellular Ice Formation Cryo->Ice ROS Reactive Oxygen Species (ROS) Cryo->ROS CPA EMSO / DMSO CPA->Membrane modulates CPA->Osmotic mitigates CPA->Ice prevents Survival Cell Survival & Recovery CPA->Survival enhances Membrane->Survival promotes Apoptosis Apoptosis Osmotic->Apoptosis Ice->Apoptosis Necrosis Necrosis Ice->Necrosis ROS->Apoptosis

Caption: Potential cellular responses to cryopreservation stress.

Conclusion and Future Directions

While this compound is not a commonly documented cryoprotectant, its structural similarity to DMSO suggests it may possess cryoprotective properties. The provided protocols, extrapolated from standard DMSO-based methods, offer a starting point for researchers interested in evaluating EMSO as a potentially less toxic alternative for cell line cryopreservation. Rigorous experimental validation is necessary to determine the optimal concentrations, cooling rates, and cell-specific efficacy of EMSO. Comparative studies with DMSO, focusing on post-thaw viability, recovery, and functional assays, will be crucial in assessing its true potential as a valuable tool in cell biology and drug development.

References

Standard operating procedure for handling ethyl methyl sulfoxide in the lab.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive Standard Operating Procedure (SOP) for the safe handling of ethyl methyl sulfoxide (B87167) (EMSO) in a laboratory setting. Due to the limited specific safety data available for ethyl methyl sulfoxide, this SOP incorporates safety protocols for the closely related and well-studied compound, dimethyl sulfoxide (DMSO), as a conservative measure.

Introduction

This compound (CAS No: 1669-98-3) is an organic sulfoxide with the chemical formula C₃H₈OS.[1][2] It is a colorless and odorless liquid that is miscible with water, alcohol, and most organic solvents.[3] While specific toxicological data for EMSO is not extensively documented, its structural similarity to DMSO suggests that it may have the ability to penetrate the skin and act as a carrier for other dissolved substances.[4][5][6] Therefore, it is imperative to handle EMSO with caution to minimize exposure and mitigate potential hazards.

Hazard Identification and Risk Assessment

The primary hazards associated with sulfoxides like EMSO are based on the known properties of DMSO:

  • Combustibility: Classified as a combustible liquid.[7]

  • Skin and Eye Irritation: May cause irritation upon contact.[8]

  • Respiratory Tract Irritation: Inhalation of vapors may cause irritation.[8]

  • Skin Penetration: Can be rapidly absorbed through the skin and may facilitate the absorption of other dissolved chemicals, potentially increasing their toxicity.[4][5][6]

  • Reactivity: Can react explosively with acyl chlorides and have strong reactions with various other compounds.[4] Decomposition at high temperatures can be violent.[4]

cluster_ID Hazard Identification cluster_CONTROL Control Measures cluster_ENG Engineering Controls cluster_ADMIN Administrative Controls cluster_PPE Personal Protective Equipment (PPE) cluster_MITIGATION Risk Mitigation HAZARD Identify Potential Hazards: - Combustibility - Skin/Eye Irritation - Skin Penetration - Reactivity ENG_CONTROLS Work in a certified chemical fume hood. HAZARD->ENG_CONTROLS ADMIN_CONTROLS - Follow SOP - Receive proper training - Label containers clearly HAZARD->ADMIN_CONTROLS PPE_CONTROLS - Safety Goggles - Chemical-resistant Gloves - Lab Coat HAZARD->PPE_CONTROLS MITIGATION Safe Handling Practices ENG_CONTROLS->MITIGATION ADMIN_CONTROLS->MITIGATION PPE_CONTROLS->MITIGATION

Caption: Logical workflow for hazard identification and control.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃H₈OS[1][2][9][10]
Molecular Weight92.160 g/mol [1][2][9][10]
Density1.052 g/cm³[1][9]
Boiling Point198.2°C at 760 mmHg[1][9]
Flash Point73.7°C[1][9]
Vapor Pressure0.512 mmHg at 25°C[1][9]
AppearanceColorless, odorless liquid[3]
SolubilityMiscible with water, alcohol, and most organic solvents[3]

Experimental Protocols: Safe Handling and Emergency Procedures

Proper PPE is mandatory when handling this compound.

  • Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles must be worn.[11][12]

  • Hand Protection: Due to the skin-penetrating nature of sulfoxides, appropriate gloves are crucial. Butyl rubber, fluoroelastomer, or neoprene gloves are recommended.[4][13] Nitrile gloves may offer protection for brief contact but can degrade with prolonged exposure.[4] Always inspect gloves for integrity before use.

  • Body Protection: A chemical-resistant lab coat, long pants, and closed-toe shoes must be worn to prevent skin contact.[11][12]

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11][14]

  • Avoid contact with skin, eyes, and clothing.[8][11]

  • Do not inhale vapors or mists.

  • Keep containers tightly closed when not in use.[11]

  • Use the smallest quantity of the chemical necessary for the experiment.

  • Wash hands thoroughly with soap and water after handling.[11]

  • Do not eat, drink, or smoke in the laboratory.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Store in a cool, dry, and well-ventilated area.[11]

  • Keep containers securely sealed.[11]

  • Store away from incompatible materials such as strong oxidizing agents, acids, bases, and acyl chlorides.[4][7]

  • It is recommended to store with other combustible liquids in a designated flammables cabinet.[13]

The following workflow outlines the procedure for handling a chemical spill.

START Chemical Spill Occurs ASSESS Assess Spill Size and Immediate Danger START->ASSESS MINOR_SPILL Is it a minor spill and safe to clean up? ASSESS->MINOR_SPILL MAJOR_SPILL Major Spill MINOR_SPILL->MAJOR_SPILL No CLEANUP Don PPE Contain Spill with Inert Absorbent Material MINOR_SPILL->CLEANUP Yes EVACUATE Evacuate Area Alert Others Call Emergency Services MAJOR_SPILL->EVACUATE END Spill Response Complete EVACUATE->END COLLECT Collect Absorbed Material in a Sealed Container CLEANUP->COLLECT DECONTAMINATE Decontaminate Spill Area with Soap and Water COLLECT->DECONTAMINATE DISPOSE Label and Dispose of Waste as Hazardous DECONTAMINATE->DISPOSE DISPOSE->END

Caption: Workflow for responding to a chemical spill.

Detailed Spill Cleanup Methodology:

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including gloves, goggles, and a lab coat.[6]

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[6]

    • Carefully collect the absorbed material into a sealable container.[6]

    • Clean the spill area with soap and water.[15]

    • Label the container with its contents and dispose of it as hazardous waste.

  • Major Spill:

    • Immediately evacuate the area and alert others.[15]

    • If there is a risk of fire, activate the nearest fire alarm.[11]

    • Contact the institution's emergency response team.[11]

Personal Exposure Protocol:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[5][8]

  • Eye Contact: Flush eyes immediately with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek prompt medical attention.[5][8]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[5][7]

  • Ingestion: Do NOT induce vomiting. Have the person rinse their mouth with water and drink two to four glasses of water or milk. Seek immediate medical attention.[8]

  • All this compound waste, including contaminated materials from spill cleanups, must be treated as hazardous waste.

  • Collect waste in a clearly labeled and tightly sealed container.[11]

  • Store the waste container in a designated, well-ventilated area away from incompatible materials.

  • Arrange for disposal through the institution's environmental health and safety office. Do not pour down the drain.[14]

References

Application Notes and Protocols: The Use of Dimethyl Sulfoxide (DMSO) in Polymerase Chain Reaction (PCR)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polymerase Chain Reaction (PCR) is a cornerstone of molecular biology, enabling the amplification of specific DNA sequences. However, challenging templates, such as those with high GC content or complex secondary structures, can hinder PCR efficiency. PCR additives are often employed to overcome these challenges. While the query specified "ethyl methyl sulfoxide (B87167)," the vast body of scientific literature points to the widespread use of dimethyl sulfoxide (DMSO) as a potent PCR enhancer. This document will, therefore, focus on the application of DMSO in PCR protocols, providing detailed notes, protocols, and data for researchers, scientists, and drug development professionals.

DMSO is an organosulfur compound that facilitates the amplification of difficult DNA templates by reducing the melting temperature (Tm) of the DNA and disrupting secondary structures.[1][2] It is a valuable tool for optimizing PCR, particularly for templates with high GC content.[1]

Application Notes

Mechanism of Action

DMSO enhances PCR performance primarily through two mechanisms:

  • Disruption of DNA Secondary Structures: DNA templates with high GC content are prone to forming stable intramolecular secondary structures, such as hairpins, which can block the progression of the DNA polymerase.[1] DMSO is believed to intercalate into the DNA, interfering with the hydrogen bonds between complementary base pairs, particularly G-C pairs.[1][3] This disruption destabilizes secondary structures, making the template more accessible to the primers and the polymerase.[1][3]

  • Lowering of DNA Melting Temperature (Tm): By interfering with hydrogen bonding, DMSO effectively lowers the melting temperature of the DNA.[2][3] This allows for lower denaturation and annealing temperatures during the PCR cycle, which can be beneficial for preventing DNA damage from prolonged exposure to high temperatures and for improving primer specificity.[2][3] A 10% final concentration of DMSO in a PCR mixture can decrease the primer annealing temperature by 5.5–6.0 °C.[4]

Primary Applications
  • Amplification of GC-Rich Templates: This is the most common application of DMSO in PCR. Templates with a GC content greater than 60% often fail to amplify under standard conditions. DMSO helps to denature these templates effectively.[1][3]

  • Templates with Complex Secondary Structures: Repetitive DNA sequences and palindromic regions can form stable secondary structures that impede PCR. DMSO helps to resolve these structures.[1]

  • Long PCR: For the amplification of long DNA fragments, maintaining the integrity of the template is crucial. By allowing for lower denaturation temperatures, DMSO can help to reduce depurination and strand breakage.[4]

  • Multiplex PCR: DMSO can improve the amplification yield in multiplex PCR systems.[5]

Effects on PCR Parameters
  • Annealing Temperature: The addition of DMSO necessitates a reduction in the annealing temperature. As a general guideline, every 1% increase in DMSO concentration lowers the optimal annealing temperature by approximately 0.5-1.0°C. For example, a 10% DMSO concentration requires a 5.5-6.0°C reduction in the annealing temperature when using Phusion polymerase.[4][6]

  • Polymerase Activity: High concentrations of DMSO can inhibit the activity of DNA polymerases, particularly Taq polymerase.[7] It is crucial to determine the optimal DMSO concentration that enhances template denaturation without significantly compromising enzyme function. Some high-fidelity polymerases, like Phusion, are more tolerant to DMSO.[6]

  • Specificity: While DMSO generally increases the specificity of PCR for GC-rich templates by reducing secondary structures, excessively high concentrations can lower the stringency of primer annealing, potentially leading to non-specific amplification.[3]

Data Presentation

Table 1: Effect of DMSO Concentration on PCR Amplification of a GC-Rich Template

DMSO Concentration (%)Amplicon YieldNon-specific Amplification
1LowPresent
3ModeratePresent
5HighAbsent

This table is a summary of findings from a study on the amplification of a GC-rich EGFR promoter sequence.[8]

Table 2: Recommended Starting Concentrations of DMSO for PCR Optimization

GC Content of Template (%)Recommended Starting DMSO Concentration (%)
< 500 (No DMSO needed)
50 - 602 - 5
> 605 - 10

These are general recommendations; optimal concentrations may vary depending on the specific template, primers, and polymerase used.[3][9]

Table 3: Troubleshooting PCR with DMSO

ProblemPossible CauseSuggested Solution
No PCR productHigh GC content or secondary structures in the template.Add DMSO in a gradient of 2-8%.
DMSO concentration is too high, inhibiting the polymerase.Decrease the DMSO concentration in 2% increments.
Annealing temperature is too high.Lower the annealing temperature by 3-5°C.
Multiple non-specific bandsDMSO concentration is too high, reducing annealing stringency.Decrease the DMSO concentration.
Annealing temperature is too low.Increase the annealing temperature in a gradient.
Smear on the gelDNA template degradation.Decrease the denaturation time and temperature.
Non-specific amplification.Optimize DMSO and MgCl2 concentrations.

Experimental Protocols

Protocol 1: Optimization of DMSO Concentration for a Standard PCR

This protocol provides a framework for determining the optimal DMSO concentration for a specific template and primer set.

  • Prepare a Master Mix: Prepare a PCR master mix containing all components except DMSO and the DNA template. This ensures that each reaction receives the same amount of reagents.

    • 5 µL of 10x PCR Buffer

    • 1 µL of 10 mM dNTPs

    • 1 µL of 10 µM Forward Primer

    • 1 µL of 10 µM Reverse Primer

    • 0.5 µL of Taq DNA Polymerase (5 U/µL)

    • Nuclease-free water to a final volume of 48 µL per reaction (this will be adjusted based on DMSO and template addition).

  • Set up Gradient Reactions: Label a series of PCR tubes and add the following components:

TubeMaster Mix (µL)100% DMSO (µL)DNA Template (µL)Nuclease-free Water (µL)Final DMSO Conc. (%)
1430160
2431152
3432144
4433136
5434128
  • Perform PCR: Use the following general thermocycling conditions, adjusting the annealing temperature as needed.

StepTemperature (°C)TimeCycles
Initial Denaturation952 min1
Denaturation9530 sec30
Annealing55-65*30 sec
Extension721 min/kb
Final Extension725 min1
Hold41
  • Analyze Results: Run the PCR products on an agarose (B213101) gel to determine the DMSO concentration that yields the most specific and abundant product.

Protocol 2: Amplification of a GC-Rich DNA Template (e.g., >65% GC)

This protocol is specifically designed for amplifying challenging GC-rich templates.

  • Reaction Setup (50 µL):

    • 5 µL of 10x High-Fidelity PCR Buffer (with MgCl2)

    • 1 µL of 10 mM dNTPs

    • 1 µL of 10 µM Forward Primer

    • 1 µL of 10 µM Reverse Primer

    • 1 µL of High-Fidelity DNA Polymerase (e.g., Phusion)

    • 2.5 µL of 100% DMSO (for a final concentration of 5%)

    • 1 µL of DNA Template (10-100 ng)

    • Nuclease-free water to 50 µL

  • Thermocycling Conditions:

StepTemperature (°C)TimeCycles
Initial Denaturation983 min1
Denaturation9830 sec35
Annealing60*30 sec
Extension721 min/kb
Final Extension727 min1
Hold41

Mandatory Visualization

Mechanism_of_DMSO_Action cluster_0 Standard PCR without DMSO cluster_1 PCR with DMSO DNA_Template_1 GC-Rich DNA Template Secondary_Structure Stable Secondary Structure (Hairpin Loop) DNA_Template_1->Secondary_Structure Forms Polymerase_Stall Polymerase Stalls Secondary_Structure->Polymerase_Stall Causes No_Amplification No/Low Amplification Polymerase_Stall->No_Amplification DNA_Template_2 GC-Rich DNA Template Disruption Disrupts H-Bonds, Reduces Tm DNA_Template_2->Disruption DMSO DMSO DMSO->Disruption Linear_Template Linearized Template Disruption->Linear_Template Successful_Amplification Successful Amplification Linear_Template->Successful_Amplification PCR_Workflow_with_DMSO Start Start: PCR Fails or Yields Poor Results Hypothesis Hypothesize GC-Rich Template or Secondary Structures Start->Hypothesis Add_DMSO Incorporate DMSO into PCR Mix Hypothesis->Add_DMSO Optimize_DMSO Optimize DMSO Concentration (e.g., 2-8% Gradient) Add_DMSO->Optimize_DMSO Adjust_Ta Adjust Annealing Temperature (Ta) (Lower by 3-5°C) Optimize_DMSO->Adjust_Ta Run_PCR Run Gradient PCR Adjust_Ta->Run_PCR Analyze Analyze Results on Agarose Gel Run_PCR->Analyze Success Successful Amplification Analyze->Success Optimal Band Troubleshoot Further Troubleshooting Required Analyze->Troubleshoot No/Non-specific Bands Troubleshooting_Logic Problem Problem No Product Multiple Bands Smear Cause_No_Product Possible Cause (No Product) High GC% Inhibitory [DMSO] High Ta Problem:n->Cause_No_Product Cause_Multiple_Bands Possible Cause (Multiple Bands) Low Ta High [DMSO] Problem:m->Cause_Multiple_Bands Cause_Smear Possible Cause (Smear) Template Degradation Non-specific Priming Problem:s->Cause_Smear Solution_No_Product Solution Increase [DMSO] Decrease [DMSO] Lower Ta Cause_No_Product->Solution_No_Product Solution_Multiple_Bands Solution Increase Ta Decrease [DMSO] Cause_Multiple_Bands->Solution_Multiple_Bands Solution_Smear Solution Decrease Denaturation Time/Temp Optimize [DMSO] & [Mg2+] Cause_Smear->Solution_Smear

References

Application Notes and Protocols: Ethyl Methyl Sulfoxide and Analogs in Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sulfoxides, with a primary focus on the extensively studied dimethyl sulfoxide (B87167) (DMSO), as reagents in the oxidation of alcohols to aldehydes and ketones. While specific literature on ethyl methyl sulfoxide is limited, its reactivity is expected to parallel that of DMSO. The principles, mechanisms, and protocols detailed herein for DMSO-based oxidations, such as the Swern and Corey-Kim reactions, serve as a foundational guide for the application of other dialkyl sulfoxides, including this compound.

The oxidation of alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of carbonyl compounds that are key building blocks in the pharmaceutical industry. Sulfoxide-based oxidations are favored for their mild reaction conditions, high chemoselectivity, and avoidance of toxic heavy metals.[1][2][3]

Overview of Sulfoxide-Mediated Oxidation Reactions

Sulfoxide-mediated oxidations, most notably the Swern and Corey-Kim oxidations, are powerful methods for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[3][4] These reactions proceed under mild, typically low-temperature conditions, making them compatible with a wide range of sensitive functional groups often present in complex molecules and drug candidates.[5][6]

The general strategy involves the activation of a dialkyl sulfoxide with an electrophile to form a highly reactive sulfonium (B1226848) species. This species then reacts with the alcohol to form an alkoxysulfonium salt. Subsequent deprotonation by a hindered, non-nucleophilic base induces an intramolecular elimination to yield the desired carbonyl compound, a dialkyl sulfide (B99878), and other byproducts.[3][7]

While dimethyl sulfoxide (DMSO) is the most commonly employed reagent, other sulfoxides can be utilized.[8] The use of this compound would be expected to proceed via an analogous mechanism, yielding ethyl methyl sulfide as a byproduct. This may offer advantages in terms of the volatility and odor of the sulfide byproduct compared to dimethyl sulfide.

The Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride or trifluoroacetic anhydride, at low temperatures (typically -78 °C).[2][6][7] A hindered base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is then added to facilitate the final elimination step.[1][3] The reaction is known for its high yields and compatibility with a broad range of substrates.[6]

The Corey-Kim Oxidation

The Corey-Kim oxidation employs a pre-formed electrophilic sulfur species, generated from the reaction of dimethyl sulfide (DMS) with N-chlorosuccinimide (NCS).[4][5][9] This reagent, often referred to as the "Corey-Kim reagent," then reacts with the alcohol. Similar to the Swern oxidation, a base is required for the final product-forming elimination.[4][9] A notable advantage of the Corey-Kim oxidation is that it can often be performed at slightly higher temperatures than the Swern oxidation (e.g., -25 °C to 0 °C).[5]

Reaction Mechanisms and Workflows

The following diagrams illustrate the generally accepted mechanisms for the Swern and Corey-Kim oxidations. The workflow for a typical oxidation experiment is also presented.

Swern_Oxidation_Mechanism cluster_activation Activation of Sulfoxide cluster_oxidation Alcohol Oxidation DMSO R¹(R²)S=O (e.g., this compound) Activated_Complex Activated Sulfonium Species DMSO->Activated_Complex + Activator Activator Electrophile (e.g., (COCl)₂) Alkoxysulfonium_Salt Alkoxysulfonium Salt Activated_Complex->Alkoxysulfonium_Salt + Alcohol Alcohol R³R⁴CH-OH (Primary or Secondary Alcohol) Ylide Sulfur Ylide Alkoxysulfonium_Salt->Ylide + Base (e.g., Et₃N) - H⁺ Product R³R⁴C=O (Aldehyde or Ketone) Ylide->Product Intramolecular Elimination Sulfide R¹(R²)S (e.g., Ethyl Methyl Sulfide) Ylide->Sulfide

Caption: Generalized mechanism of a sulfoxide-mediated alcohol oxidation.

Experimental_Workflow Start Start: Prepare Anhydrous Reaction Setup Step1 Dissolve Sulfoxide (e.g., EMSO/DMSO) in Anhydrous Solvent (e.g., CH₂Cl₂) and cool to -78 °C Start->Step1 Step2 Add Activating Agent (e.g., (COCl)₂) dropwise and stir Step1->Step2 Step3 Add Alcohol in Anhydrous Solvent dropwise and stir Step2->Step3 Step4 Add Hindered Base (e.g., Et₃N) dropwise and stir Step3->Step4 Step5 Allow Reaction to Warm to Room Temperature Step4->Step5 Step6 Quench Reaction (e.g., with H₂O or sat. NH₄Cl) Step5->Step6 Step7 Aqueous Workup and Extraction Step6->Step7 Step8 Dry, Concentrate, and Purify Product Step7->Step8 End End: Characterize Final Product Step8->End

Caption: Typical experimental workflow for a Swern-type oxidation.

Quantitative Data Summary

Oxidation Method Substrate (Alcohol) Product Typical Yield (%) Reaction Time (h) Temperature (°C)
Swern Oxidation1-Octanol (B28484)1-Octanal90-951-2-78 to RT
Swern OxidationCyclohexanol (B46403)Cyclohexanone92-981-2-78 to RT
Swern OxidationBenzyl alcoholBenzaldehyde>951-2-78 to RT
Swern Oxidation4-Nitrobenzyl alcohol4-Nitrobenzaldehyde90-961-2-78 to RT
Corey-Kim OxidationGeraniolGeranial85-902-4-25 to 0
Corey-Kim Oxidation4-tert-Butylcyclohexanol4-tert-Butylcyclohexanone90-952-4-25 to 0
Corey-Kim OxidationCinnamyl alcoholCinnamaldehyde88-942-4-25 to 0

Note: Yields are highly substrate and reaction condition dependent.

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood due to the evolution of toxic carbon monoxide (in the Swern oxidation with oxalyl chloride) and the foul odor of the dialkyl sulfide byproduct.[2] All reagents and glassware must be anhydrous.

Protocol for Swern Oxidation of a Primary Alcohol (e.g., 1-Octanol to 1-Octanal)

Materials:

  • Dimethyl sulfoxide (DMSO) or this compound (EMSO)

  • Oxalyl chloride

  • Triethylamine (Et₃N)

  • 1-Octanol

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Round-bottom flask with a magnetic stir bar

  • Syringes

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous CH₂Cl₂ (50 mL).

  • Add DMSO (2.2 eq) via syringe and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.1 eq) dropwise via syringe. Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of 1-octanol (1.0 eq) in anhydrous CH₂Cl₂ (10 mL) dropwise over 10 minutes. Stir for an additional 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise. The reaction mixture may become thick. Stir for 15 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

  • Quench the reaction by the slow addition of water (50 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography on silica (B1680970) gel.

Protocol for Corey-Kim Oxidation of a Secondary Alcohol (e.g., Cyclohexanol to Cyclohexanone)

Materials:

  • N-Chlorosuccinimide (NCS)

  • Dimethyl sulfide (DMS) or Ethyl methyl sulfide (EMS)

  • Triethylamine (Et₃N)

  • Cyclohexanol

  • Anhydrous toluene (B28343)

  • Round-bottom flask with a magnetic stir bar

  • Syringes

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous toluene (40 mL) and cool to 0 °C.

  • Add N-chlorosuccinimide (1.2 eq) to the cooled solvent.

  • Slowly add dimethyl sulfide (1.2 eq) dropwise. The mixture is then cooled to -25 °C and stirred for 1 hour.

  • Add a solution of cyclohexanol (1.0 eq) in anhydrous toluene (10 mL) dropwise, maintaining the temperature at -25 °C. Stir for 2 hours.

  • Add triethylamine (2.5 eq) dropwise and allow the reaction to slowly warm to room temperature while stirring for an additional 1 hour.

  • Quench the reaction with water (30 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash sequentially with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation.

Applications in Drug Development

The synthesis of aldehydes and ketones is a cornerstone of medicinal chemistry and drug development. These functional groups are present in numerous active pharmaceutical ingredients (APIs) and are versatile intermediates for further chemical modifications.

  • Aldehydes are precursors to a wide array of functional groups, including carboxylic acids, esters, amides, and amines (via reductive amination).

  • Ketones are common pharmacophores and can be elaborated into more complex structures, such as tertiary alcohols or chiral centers.

The mild and selective nature of sulfoxide-based oxidations makes them particularly valuable in late-stage functionalization of complex molecules, where harsh reaction conditions could lead to undesired side reactions or degradation of the drug candidate.[6] The ability to perform these oxidations without the use of heavy metals is also a significant advantage in pharmaceutical manufacturing, as it simplifies purification and reduces concerns about metal contamination in the final API.

Considerations for Using this compound

While not as extensively documented as DMSO, this compound is a viable alternative for these oxidation reactions. The primary considerations for its use are:

  • Byproduct: The corresponding byproduct would be ethyl methyl sulfide. This sulfide is less volatile (boiling point: 67 °C) than dimethyl sulfide (boiling point: 37 °C), which could be advantageous in terms of odor management and containment.

  • Reactivity: The steric and electronic differences between a methyl and an ethyl group are minor in this context, and thus the reactivity of this compound is expected to be very similar to that of DMSO.

  • Optimization: As with any chemical reaction, conditions may need to be re-optimized when switching from DMSO to this compound to achieve maximum yield and purity.

Researchers are encouraged to explore the use of this compound and other dialkyl sulfoxides as potentially "greener" or more process-friendly alternatives to the traditional DMSO-based systems.

References

Application Notes and Protocols for Transdermal Absorption Enhancement with Sulfoxides

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive research was conducted to provide detailed application notes and protocols on the use of ethyl methyl sulfoxide (B87167) (EMSO) as a transdermal absorption enhancer. However, a comprehensive search of scientific literature and databases revealed a significant lack of available data, quantitative studies, and established protocols specifically for ethyl methyl sulfoxide in this application. The vast majority of research on sulfoxide-based penetration enhancers has focused overwhelmingly on dimethyl sulfoxide (DMSO) .

Therefore, to provide a valuable and actionable resource, this document will focus on the well-documented properties and applications of dimethyl sulfoxide (DMSO) as a transdermal absorption enhancer. The principles, mechanisms, and experimental protocols detailed herein for DMSO are foundational and may serve as a strong starting point for any potential investigation into other sulfoxide compounds like EMSO.

Dimethyl Sulfoxide (DMSO) as a Transdermal Penetration Enhancer

Introduction:

Dimethyl sulfoxide (DMSO) is a highly effective and widely studied penetration enhancer used in topical and transdermal drug formulations.[1][2][3] Its ability to reversibly alter the barrier properties of the stratum corneum allows for the enhanced delivery of a wide range of therapeutic agents across the skin.[1][3] DMSO is a polar, aprotic solvent that is miscible with water and many organic solvents, making it a versatile vehicle for both hydrophilic and lipophilic drugs.[2]

Mechanism of Action:

The primary mechanism by which DMSO enhances transdermal absorption involves its interaction with the stratum corneum, the outermost layer of the skin. This interaction leads to a temporary and reversible disruption of the highly organized lipid and protein structures within this barrier.

  • Interaction with Lipids: DMSO is thought to interact with the polar head groups of the intercellular lipids in the stratum corneum. This disrupts the highly ordered lamellar structure of the lipids, leading to increased fluidity and the formation of transient pores, which facilitates drug diffusion.

  • Interaction with Proteins: DMSO can also interact with the keratin (B1170402) filaments within the corneocytes. This interaction can cause conformational changes in the proteins, potentially opening up intracellular pathways for drug transport.

  • Solvent Properties: As a solvent, DMSO can increase the solubility of a drug within the formulation and enhance its partitioning into the stratum corneum.[1]

Quantitative Data on Transdermal Enhancement with DMSO:

The following table summarizes quantitative data from various studies on the enhancement of transdermal drug delivery by DMSO.

DrugFormulationDMSO ConcentrationEnhancement Ratio (Flux)Reference
EstradiolTransdermal PatchNot specified (varied)Up to 4-fold increase[3]
AcyclovirMicroemulsion10% (w/w)Up to 107-fold increase (vs. aqueous solution)
Vidarabine (B1017) (ara-A)Aqueous solution90-100%Substantial increase[4]
AzelnidipineTransdermal Patch2-5% (v/v)Concentration-dependent increase[5]
5-FluorouracilCreamNot specifiedSuperior absorption compared to controls[6]

Experimental Protocols

1. In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes a standard method for evaluating the effect of DMSO on the transdermal permeation of a model drug.

Materials:

  • Franz diffusion cells

  • Full-thickness skin from a suitable animal model (e.g., porcine ear skin, rodent skin) or human cadaver skin

  • Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Test formulation containing the drug and DMSO

  • Control formulation (without DMSO)

  • Magnetic stirrer and stir bars

  • Water bath or heating block to maintain 32°C

  • Syringes and needles for sampling

  • Analytical instrument for drug quantification (e.g., HPLC, LC-MS/MS)

Procedure:

  • Skin Preparation:

    • Excise the skin and remove any subcutaneous fat and hair.

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

    • Equilibrate the skin sections in PBS for 30 minutes before mounting.

  • Franz Cell Assembly:

    • Mount the skin section between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with pre-warmed (32°C) receptor solution, ensuring no air bubbles are trapped beneath the skin.

    • Place a small magnetic stir bar in the receptor compartment.

  • Equilibration:

    • Place the assembled Franz cells in a water bath or on a heating block maintained at 32°C.

    • Allow the system to equilibrate for at least 30 minutes, with the receptor solution stirring.

  • Dosing:

    • Apply a precise amount of the test or control formulation to the surface of the skin in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.

  • Sample Analysis:

    • Analyze the collected samples for drug concentration using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area of skin at each time point.

    • Plot the cumulative amount of drug permeated versus time.

    • Determine the steady-state flux (Jss) from the linear portion of the plot.

    • Calculate the enhancement ratio by dividing the flux of the test formulation by the flux of the control formulation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis skin_prep Skin Preparation franz_assembly Franz Cell Assembly skin_prep->franz_assembly equilibration System Equilibration franz_assembly->equilibration dosing Formulation Dosing equilibration->dosing sampling Receptor Fluid Sampling dosing->sampling analysis Drug Quantification sampling->analysis data_calc Calculate Permeation analysis->data_calc plotting Plot Cumulative Amount vs. Time data_calc->plotting flux_calc Determine Steady-State Flux plotting->flux_calc er_calc Calculate Enhancement Ratio flux_calc->er_calc

Caption: In Vitro Skin Permeation Experimental Workflow.

DMSO_Mechanism cluster_SC Stratum Corneum DMSO Dimethyl Sulfoxide (DMSO) lipids Intercellular Lipids DMSO->lipids Interacts with proteins Corneocyte Proteins (Keratin) DMSO->proteins Interacts with disruption Disruption of Lipid Lamellae (Increased Fluidity, Pore Formation) lipids->disruption conformational_change Protein Conformational Change proteins->conformational_change enhanced_permeation Enhanced Drug Permeation disruption->enhanced_permeation conformational_change->enhanced_permeation

References

Application Notes and Protocols for the Quantification of Ethyl Methyl Sulfoxide (EMSO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of ethyl methyl sulfoxide (B87167) (EMSO) in various sample matrices. The protocols described are based on established analytical techniques for similar sulfoxide compounds and can be adapted and validated for specific research and drug development needs.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

Gas chromatography-mass spectrometry (GC-MS) is a robust and highly sensitive technique suitable for the quantification of volatile and semi-volatile compounds like ethyl methyl sulfoxide. This method offers excellent selectivity and allows for the unambiguous identification of EMSO based on its mass spectrum. The protocol outlined below is adapted from methodologies used for the analysis of other sulfoxides and provides a starting point for method development and validation for EMSO quantification.[1][2]

Experimental Protocol:

a. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of the aqueous sample, add 1 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous phases.

  • Carefully transfer the organic layer (bottom layer for dichloromethane, top layer for ethyl acetate) to a clean vial.

  • Dry the organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.

  • The extract is now ready for GC-MS analysis.

b. GC-MS Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Mass Spectrometer Agilent 5977B GC/MSD (or equivalent)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL (Splitless mode)
Oven Program Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification

c. Calibration and Quantification:

  • Prepare a series of calibration standards of EMSO in the chosen organic solvent (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Inject each standard into the GC-MS system to establish a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample extracts and determine the concentration of EMSO from the calibration curve.

Workflow for GC-MS Analysis of EMSO:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Extraction Liquid-Liquid Extraction (e.g., Dichloromethane) Sample->Extraction Separation Phase Separation (Centrifugation) Extraction->Separation Drying Drying of Organic Layer (Anhydrous Na2SO4) Separation->Drying Injection GC Injection Drying->Injection Separation_GC Chromatographic Separation Injection->Separation_GC Ionization Electron Ionization (EI) Separation_GC->Ionization Detection Mass Spectrometry Detection (SIM) Ionization->Detection Calibration Calibration Curve Generation Detection->Calibration Quantification Quantification of EMSO Calibration->Quantification

Caption: Workflow for the quantification of EMSO by GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note:

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds. For analytes like this compound that lack a strong UV chromophore, a derivatization step is often necessary to enable sensitive detection by a UV detector.[3][4] This protocol provides a general framework for an HPLC-UV method following derivatization. The selection of the derivatizing agent will depend on the functional groups available on EMSO and the desired chromatographic properties. A common approach for similar compounds involves derivatization to introduce a highly UV-active moiety.[3]

Experimental Protocol:

a. Derivatization (Hypothetical Example using a UV-active label):

  • To 100 µL of the sample, add 50 µL of a derivatizing agent solution (e.g., a compound that reacts with the sulfoxide group to attach a chromophore).

  • Add 50 µL of a catalyst or buffer solution as required by the derivatization reaction.

  • Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to ensure complete reaction.

  • Stop the reaction by adding a quenching solution or by cooling the mixture.

  • The derivatized sample is now ready for HPLC analysis.

b. HPLC Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1260 Infinity II LC System (or equivalent)
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of Acetonitrile and Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined based on the absorption maximum of the derivatized EMSO

c. Calibration and Quantification:

  • Derivatize a series of EMSO calibration standards using the same procedure as for the samples.

  • Inject the derivatized standards to construct a calibration curve.

  • Inject the derivatized samples and quantify the EMSO concentration based on the calibration curve.

Logical Flow for HPLC-UV Method Development:

HPLC_UV_Logic Start Need to Quantify EMSO by HPLC-UV Check_Chromophore Does EMSO have a strong UV chromophore? Start->Check_Chromophore Direct_Analysis Direct HPLC-UV Analysis Check_Chromophore->Direct_Analysis Yes Derivatization Derivatization Required Check_Chromophore->Derivatization No Develop_HPLC Develop HPLC Method (Column, Mobile Phase) Direct_Analysis->Develop_HPLC Select_Reagent Select Derivatizing Agent Derivatization->Select_Reagent Optimize_Reaction Optimize Derivatization Reaction (Temp, Time, pH) Select_Reagent->Optimize_Reaction Optimize_Reaction->Develop_HPLC Validate_Method Validate Method (Linearity, Accuracy, Precision) Develop_HPLC->Validate_Method Final_Protocol Final Quantitative Protocol Validate_Method->Final_Protocol

Caption: Decision tree for developing an HPLC-UV method for EMSO.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Application Note:

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance in a sample without the need for a calibration curve of the analyte itself.[5][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific EMSO proton signal to the integral of a known amount of an internal standard, the concentration of EMSO can be accurately determined.[7] This technique is non-destructive and requires minimal sample preparation.

Experimental Protocol:

a. Sample Preparation:

  • Accurately weigh a known amount of the sample containing EMSO into an NMR tube.

  • Accurately weigh and add a known amount of a suitable internal standard to the same NMR tube. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).[7]

  • Add a known volume of a deuterated solvent (e.g., DMSO-d6, Chloroform-d) to dissolve the sample and internal standard completely.

b. NMR Instrumentation and Data Acquisition:

ParameterSetting
NMR Spectrometer Bruker Avance III 400 MHz (or equivalent)
Solvent DMSO-d6 or Chloroform-d
Temperature 298 K
Pulse Program A standard 1D proton experiment (e.g., zg30)
Relaxation Delay (d1) At least 5 times the longest T1 of the signals to be integrated
Number of Scans Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32)

c. Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved signals of both EMSO (analyte) and the internal standard.

  • Calculate the concentration of EMSO using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / msample)

    Where:

    • Canalyte = Concentration of EMSO

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Signaling Pathway for qNMR Quantification:

qNMR_Pathway cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_calc Calculation Sample Weigh Sample (m_sample) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Standard Weigh Internal Standard (m_std) Standard->Dissolve Acquisition 1H NMR Data Acquisition Dissolve->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Integration Signal Integration (I_analyte, I_std) Processing->Integration Formula Apply Quantification Formula Integration->Formula Result Concentration of EMSO (C_analyte) Formula->Result

Caption: Pathway for quantitative analysis of EMSO using NMR.

Disclaimer: The protocols provided are intended as a guide and may require optimization and validation for specific sample matrices and analytical instrumentation.

References

Ethyl Methyl Sulfoxide: Application Notes and Protocols for Use as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl methyl sulfoxide (B87167) (EMSO), with the chemical formula C₃H₈OS, is a high-purity chemical compound utilized as a reference standard in a variety of analytical applications.[1][2] As an organosulfur compound, its well-characterized properties make it a valuable tool for method development, validation, and quality control (QC) in the pharmaceutical and chemical industries.[1][3] This document provides detailed application notes and experimental protocols for the use of ethyl methyl sulfoxide as a reference standard in key analytical techniques.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reference standard is crucial for its effective application.

PropertyValueReference
CAS Number 1669-98-3[2]
Molecular Formula C₃H₈OS[1][2]
Molecular Weight 92.16 g/mol [1][2]
Boiling Point 198.2°C at 760 mmHg[2]
Density 1.052 g/cm³[2]
Flash Point 73.7°C[2]
Refractive Index 1.478[2]

Application 1: Purity Determination and Quantification by Quantitative ¹H-NMR Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary ratio method for determining the purity of a substance without the need for a specific reference standard of the analyte itself.[4] By using a certified internal standard of known purity, such as this compound, the absolute purity of a target analyte can be accurately determined.[5]

Experimental Workflow: qNMR Purity Assay

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Purity Calculation weigh_analyte Accurately weigh Analyte weigh_emso Accurately weigh EMSO Standard acquire_spectrum Acquire ¹H-NMR Spectrum weigh_analyte->acquire_spectrum dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d₆) process_spectrum Process Spectrum (Phase & Baseline Correction) acquire_spectrum->process_spectrum calculate_purity Calculate Purity using the qNMR Equation acquire_spectrum->calculate_purity integrate Integrate Analyte and EMSO Signals process_spectrum->integrate

Caption: Workflow for purity determination using qNMR with an internal standard.

Detailed Protocol: qNMR

Objective: To determine the purity of an active pharmaceutical ingredient (API) using this compound as an internal standard.

Materials:

  • This compound (Certified Reference Standard, purity ≥99.5%)

  • Analyte (API)

  • Deuterated solvent (e.g., Dimethyl sulfoxide-d₆, DMSO-d₆)

  • High-precision analytical balance

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure:

  • Preparation of the Internal Standard Stock Solution (Optional but recommended for multiple analyses):

    • Accurately weigh approximately 20 mg of this compound into a volumetric flask.

    • Dissolve in a known volume of DMSO-d₆ to achieve a precise concentration.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the analyte into a clean vial.

    • Accurately add a known mass of the this compound internal standard to the same vial. The molar ratio of analyte to standard should ideally be between 1:1 and 3:1.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

    • Vortex the vial to ensure complete dissolution and homogenization.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full signal relaxation.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

  • Data Processing and Analysis:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of the analyte that does not overlap with other signals.

    • Integrate a well-resolved signal of this compound (e.g., the methyl singlet or the ethyl quartet/triplet).

    • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_EMSO / I_EMSO) * (MW_analyte / W_analyte) * (W_EMSO / MW_EMSO) * P_EMSO

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Illustrative Quantitative Data for qNMR
ParameterValue
Weight of Analyte (W_analyte)15.25 mg
Molecular Weight of Analyte (MW_analyte)350.4 g/mol
Integral of Analyte Signal (I_analyte)1.00
Number of Protons for Analyte Signal (N_analyte)2
Weight of EMSO (W_EMSO)10.10 mg
Molecular Weight of EMSO (MW_EMSO)92.16 g/mol
Purity of EMSO (P_EMSO)99.8%
Integral of EMSO Methyl Signal (I_EMSO)2.15
Number of Protons for EMSO Methyl Signal (N_EMSO)3
Calculated Purity of Analyte 96.5%

Application 2: Internal Standard for Gas Chromatography-Mass Spectrometry (GC-MS)

This compound can be used as an internal standard for the quantification of volatile and semi-volatile organic compounds by GC-MS.[6][7][8] Its polarity and boiling point make it suitable for a range of applications, including the analysis of residual solvents in pharmaceutical products.

Experimental Workflow: GC-MS with Internal Standard

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_calc Quantification prep_cal_curve Prepare Calibration Curve Standards add_emso_cal Add fixed amount of EMSO to each standard prep_cal_curve->add_emso_cal inject_standards Inject Calibration Standards add_emso_cal->inject_standards prep_sample Prepare Analyte Sample add_emso_sample Add same fixed amount of EMSO to sample prep_sample->add_emso_sample inject_sample Inject Sample add_emso_sample->inject_sample acquire_data Acquire Data (Scan or SIM mode) inject_standards->acquire_data inject_sample->acquire_data plot_cal_curve Plot Calibration Curve (Analyte/EMSO Area Ratio vs. Conc.) acquire_data->plot_cal_curve determine_conc Determine Sample Concentration plot_cal_curve->determine_conc HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_calc Quantification prep_standards Prepare Analyte & Impurity Standards add_emso_standards Add fixed amount of EMSO to standards prep_standards->add_emso_standards inject_standards Inject Standards add_emso_standards->inject_standards prep_sample Prepare Drug Product Sample add_emso_sample Add same fixed amount of EMSO to sample prep_sample->add_emso_sample inject_sample Inject Sample add_emso_sample->inject_sample acquire_chromatogram Acquire Chromatogram (UV Detection) inject_standards->acquire_chromatogram inject_sample->acquire_chromatogram calc_rrf Calculate Relative Response Factors (RRF) acquire_chromatogram->calc_rrf quantify_impurities Quantify Impurities in Sample using RRF calc_rrf->quantify_impurities

References

Troubleshooting & Optimization

Technical Support Center: Removal of Residual Sulfoxide Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide primarily addresses the removal of dimethyl sulfoxide (B87167) (DMSO), a common high-boiling point solvent. Ethyl methyl sulfoxide (EMSO) shares similar chemical properties with DMSO, including high polarity and a high boiling point, making the techniques described here largely applicable. However, specific physical properties like boiling point and density will differ slightly, which may require minor adjustments to the described protocols.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove residual DMSO from samples?

Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[1][2] This versatility, however, is coupled with physical properties that make its removal from samples difficult:

  • High Boiling Point: DMSO has a boiling point of 189 °C (372 °F), which means simple evaporation at atmospheric pressure is slow and requires high temperatures that can degrade sensitive samples.[1][2]

  • Water Miscibility: DMSO is miscible with water in all proportions, making it difficult to separate via standard extraction procedures without careful selection of solvents.[2]

  • Low Vapor Pressure: Compared to common laboratory solvents, DMSO evaporates slowly, even under vacuum.[3]

Q2: What are the primary methods for removing residual DMSO?

There are several common techniques, and the best choice depends on the properties of the compound of interest and the available laboratory equipment. The most frequently used methods are:

  • Liquid-Liquid Extraction: This involves partitioning the sample between water and a water-immiscible organic solvent. DMSO preferentially dissolves in the aqueous layer, which can then be separated.[4][5][6]

  • Lyophilization (Freeze-Drying): This technique is effective for non-volatile compounds, especially those that are water-soluble. The sample is dissolved in water, frozen, and then placed under a high vacuum to sublimate the water and DMSO.[1][2][4]

  • Evaporation under Reduced Pressure: Using a rotary evaporator or a high-vacuum pump can lower the boiling point of DMSO, allowing it to be removed at a lower, less destructive temperature.[2][7]

  • Solid Phase Extraction (SPE): This chromatographic technique involves passing the sample (dissolved in a suitable solvent) through a solid sorbent (like C18). The compound of interest is retained on the sorbent while the DMSO is washed away.[5][8]

  • Dialysis: For high molecular weight compounds like proteins, dialysis can be used to remove small molecules like DMSO.[5]

Q3: How do I choose the right removal method for my sample?

The choice of method depends on your sample's characteristics. The flowchart below provides a general decision-making guide.

G start Start: Sample in DMSO q_solubility Is your compound soluble in a water-immiscible organic solvent (e.g., EtOAc, DCM)? start->q_solubility q_water_solubility Is your compound water-soluble? q_solubility->q_water_solubility  No proc_lle Use Liquid-Liquid Extraction q_solubility->proc_lle  Yes q_thermal_stability Is your compound thermally stable? q_water_solubility->q_thermal_stability  No proc_lyo Use Lyophilization (Freeze-Drying) q_water_solubility->proc_lyo  Yes proc_spe Use Solid Phase Extraction (SPE) q_thermal_stability->proc_spe  No proc_hvac Use High-Vacuum Evaporation (with caution) q_thermal_stability->proc_hvac  Yes G cluster_0 Workflow: Liquid-Liquid Extraction step1 1. Dilute Sample Add sample in DMSO to a separatory funnel. Dilute with ethyl acetate (B1210297) (e.g., 10x volume of DMSO). step2 2. First Aqueous Wash Add an equal volume of deionized water. Invert funnel gently, then shake vigorously, venting frequently. step1->step2 step3 3. Separate Layers Allow layers to separate. Drain and collect the lower aqueous layer for disposal. step2->step3 step4 4. Repeat Washes Repeat the aqueous wash (Steps 2-3) at least 4 more times. step3->step4 step5 5. Brine Wash Perform a final wash with a saturated NaCl solution (brine) to remove residual water from the organic layer. step4->step5 step6 6. Dry and Concentrate Drain the organic layer into a flask. Dry over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate under reduced pressure. step5->step6 G cluster_1 Workflow: Lyophilization l_step1 1. Dilute with Water Transfer the sample in DMSO to a lyophilization flask. Add a large volume of purified water (e.g., 10-20x volume of DMSO). l_step2 2. Freeze Sample Swirl the flask in a bath of liquid nitrogen or a dry ice/acetone slurry to freeze the sample into a thin shell on the flask wall. l_step1->l_step2 l_step3 3. Connect to Lyophilizer Quickly connect the frozen flask to a port on the lyophilizer manifold. l_step2->l_step3 l_step4 4. Apply High Vacuum Open the valve to the vacuum. Ensure the system reaches and maintains a high vacuum. l_step3->l_step4 l_step5 5. Sublimation Allow the solvent (water and DMSO) to sublimate over time. This may take several hours to days. l_step4->l_step5 l_step6 6. Recover Product Once a dry, fluffy powder remains and all ice is gone, vent the system and remove the flask to recover the product. l_step5->l_step6

References

Technical Support Center: Optimizing Chemical Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the concentration of chemical agents to ensure maximal experimental efficacy while maintaining cell viability. This guide is divided into two main sections:

  • Part 1: Optimizing Ethyl Methanesulfonate (EMS) Concentration for Mutagenesis. This section focuses on the specific challenges of using EMS as a chemical mutagen, where the goal is to induce a high mutation rate without excessive cell death.

  • Part 2: Optimizing Sulfoxide (B87167) Solvent (e.g., DMSO) Concentration for Compound Delivery. This section addresses the common issue of using solvents like Dimethyl Sulfoxide (DMSO) to dissolve and deliver experimental compounds to cell cultures, and the need to minimize solvent-induced cytotoxicity.

Part 1: Optimizing Ethyl Methanesulfonate (EMS) Concentration for Mutagenesis

Ethyl Methanesulfonate (EMS) is a potent chemical mutagen used to induce genetic variation.[1][2] The primary challenge in EMS mutagenesis is to balance the induction of a high frequency of mutations with an acceptable level of cell or organism survival.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of EMS mutagenesis?

A1: EMS is an alkylating agent that primarily causes point mutations by adding an ethyl group to guanine (B1146940) (G) bases in the DNA. This alkylated guanine can be incorrectly paired with thymine (B56734) (T) instead of cytosine (C) during DNA replication, leading to a G:C to A:T transition.[3]

Q2: Why is it critical to optimize the EMS concentration?

A2: Optimizing the EMS concentration is crucial to achieve a balance between mutation density and cell viability.[2] Too low a concentration will result in an insufficient number of mutations, while too high a concentration can be lethal to the cells or organism, preventing the recovery of viable mutants.[2] The optimal dose aims to maximize genetic diversity while maintaining a sufficient population of survivors for screening.[4]

Q3: What factors influence the optimal EMS concentration?

A3: Several factors can influence the effectiveness and toxicity of EMS, including:

  • Organism and Cell Type: Different species and even different genotypes within a species can exhibit varying sensitivity to EMS.[2]

  • Duration of Treatment: The length of exposure to EMS directly impacts its mutagenic and cytotoxic effects.[1][3]

  • Temperature: The temperature during treatment can affect the rate of chemical reactions and cellular uptake of EMS.

  • Seed/Cellular State: For plants, the imbibition of seeds prior to treatment can influence EMS uptake.[5] For cell cultures, the cell density and growth phase can play a role.

Troubleshooting Guide
Problem Possible Cause Solution
Low Mutation Frequency EMS concentration is too low.Increase the EMS concentration in incremental steps.
Exposure time is too short.Increase the duration of the EMS treatment.
Inefficient uptake of EMS.For seeds, ensure proper imbibition before treatment.[5] For cells, check for permeability issues.
High Cell/Organism Lethality EMS concentration is too high.Decrease the EMS concentration. Perform a dose-response curve to determine the LD50 (the dose that is lethal to 50% of the population).[3]
Exposure time is too long.Reduce the duration of the EMS treatment.[3]
High sensitivity of the cell line/organism.Use a lower range of EMS concentrations and shorter exposure times.
Inconsistent Results Between Experiments Variation in experimental conditions.Standardize all parameters, including temperature, treatment duration, cell density/seed number, and post-treatment washing steps.
Degradation of EMS stock solution.Prepare fresh EMS solutions for each experiment, as it is susceptible to hydrolysis.
Experimental Protocols

This protocol is designed to establish the lethal dose 50% (LD50) of EMS for a specific plant variety, which is often considered an optimal dose for inducing a high mutation frequency with acceptable survival.

Materials:

  • Seeds of the target plant

  • Ethyl Methanesulfonate (EMS)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • Sodium thiosulfate (B1220275) solution (for EMS inactivation)

  • Germination plates or pots with sterile soil

  • Fume hood and appropriate personal protective equipment (PPE)

Procedure:

  • Seed Preparation: Surface sterilize the seeds and, if required for the species, imbibe them in sterile water for a specific period (e.g., 12 hours) to initiate metabolic activity.[5]

  • EMS Treatment: In a fume hood, prepare a series of EMS concentrations (e.g., 0.1%, 0.3%, 0.5%, 0.7%, 0.9% v/v) in phosphate buffer.[3] Divide the imbibed seeds into equal groups and immerse each group in a different EMS concentration for a fixed duration (e.g., 8-12 hours).[5] Include a control group treated with buffer only.

  • Washing: After treatment, decant the EMS solution and wash the seeds thoroughly with the sodium thiosulfate solution to inactivate any remaining EMS, followed by several rinses with sterile water.

  • Germination and Survival: Plate the seeds on germination medium or sow them in soil. Maintain in a controlled growth environment.

  • Data Collection: After a set period (e.g., 14-21 days), record the percentage of germination and the percentage of seedling survival for each treatment group.

  • LD50 Calculation: Plot the seedling survival percentage against the EMS concentration. The concentration that results in 50% survival is the LD50.

Data Presentation

Table 1: Example Data for EMS Dose Optimization in Barley Seeds

EMS Concentration (% v/v)Exposure Time (hours)Germination (%)Seedling Survival (%)
0 (Control)2.510098
0.12.59590
0.32.58875
0.52.57560
0.72.56045
0.92.54530

Data is illustrative and based on trends reported in the literature.[3]

Diagrams

EMS_Mutagenesis_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Prep Seed Sterilization & Imbibition Treatment Expose Seeds to EMS Concentrations Seed_Prep->Treatment EMS_Dilutions Prepare EMS Dilution Series EMS_Dilutions->Treatment Washing Inactivate & Wash Treatment->Washing Germination Germinate Seeds Washing->Germination Data_Collection Record Survival Rate Germination->Data_Collection LD50 Calculate LD50 Data_Collection->LD50

Caption: Workflow for determining the optimal EMS concentration (LD50).

Part 2: Optimizing Sulfoxide Solvent (e.g., DMSO) Concentration for Compound Delivery

Dimethyl Sulfoxide (DMSO) is a widely used aprotic solvent for dissolving hydrophobic compounds for use in cell culture experiments.[6][7] While effective, DMSO itself can have biological effects and can be cytotoxic at higher concentrations.[7][8]

Frequently Asked questions (FAQs)

Q1: Why is DMSO used to dissolve compounds for cell culture?

A1: DMSO is an excellent solvent for a wide range of nonpolar and polar compounds that are otherwise insoluble in aqueous culture media.[6][9] Its ability to readily penetrate cell membranes also facilitates the delivery of dissolved compounds into cells.

Q2: What are the potential cytotoxic effects of DMSO?

A2: At high concentrations, DMSO can be toxic to cells, potentially by disrupting the cell membrane.[7] Even at lower, non-lethal concentrations, it can influence cellular processes such as cell proliferation, differentiation, and gene expression.[8][9]

Q3: What is a generally "safe" concentration of DMSO for most cell lines?

A3: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[7][10] However, some sensitive cell lines, especially primary cells, may require a final concentration of ≤ 0.1%.[7] It is always recommended to determine the maximum tolerable concentration for your specific cell line and experimental duration.[11]

Q4: What is a "vehicle control" and why is it essential?

A4: A vehicle control is a sample of cells treated with the same volume of solvent (e.g., DMSO) used to deliver the experimental compound, but without the compound itself.[12] This is crucial to ensure that any observed effects are due to the compound and not the solvent. The final concentration of the solvent must be identical across all treated and vehicle control wells.[11]

Troubleshooting Guide
Problem Possible Cause Solution
High Cell Death in Vehicle Control DMSO concentration is too high.Determine the maximum tolerated DMSO concentration for your cell line using a dose-response experiment (see Protocol 2). Aim for a final concentration of ≤ 0.5%, or lower for sensitive cells.[7][10]
Long exposure time.Reduce the incubation time of cells with DMSO-containing media if possible.[11]
Compound Precipitation in Culture Medium Poor aqueous solubility.Prepare a higher concentration stock solution in 100% DMSO to minimize the volume added to the medium.[10]
Insufficient mixing.Add the DMSO stock directly to pre-warmed (37°C) culture medium while vortexing or pipetting vigorously to ensure rapid dispersal.[10]
High Variability in Cell Viability Data Inconsistent final DMSO concentration.Ensure the final DMSO concentration is identical in all wells, including different concentrations of your test compound.[11]
Edge effects in multi-well plates.Fill the outer wells of the plate with sterile PBS or medium without cells and use only the inner wells for your experiment to mitigate evaporation.[13]
Test Compound Shows No Effect Final DMSO concentration is too low to keep the compound in solution.While keeping the final DMSO concentration non-toxic, ensure it is sufficient to maintain compound solubility. This may require preparing a more concentrated stock.
The compound is not active.Test a broader range of compound concentrations.
Experimental Protocols

This protocol helps identify the highest concentration of DMSO that does not significantly impact the viability of a specific cell line over a defined experimental duration.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell culture grade DMSO

  • Cell viability assay reagent (e.g., MTT, PrestoBlue, CellTiter-Glo)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • DMSO Dilution Series: Prepare a serial dilution of DMSO in your complete cell culture medium. A typical range to test would be from 2% down to 0.01%.[11] Also include a "no DMSO" control with medium only.

  • Treatment: Remove the seeding medium and add the DMSO dilutions to the appropriate wells.

  • Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).[11]

  • Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.[11]

  • Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control. The optimal DMSO concentration is the highest concentration that results in minimal (e.g., <10%) loss of cell viability.[11]

Data Presentation

Table 2: Example Cell Viability Data for a Human Cell Line Exposed to DMSO

Final DMSO Concentration (% v/v)Incubation Time (hours)Cell Viability (%)
0 (Control)48100
0.14899
0.254898
0.54895
1.04885
2.04860
5.04820

Data is illustrative and based on trends reported in the literature.[14]

Diagrams

DMSO_Optimization_Workflow cluster_setup Experiment Setup cluster_exp Experiment cluster_results Results Seed_Cells Seed Cells in 96-Well Plate Treat_Cells Treat Cells with DMSO Dilutions Seed_Cells->Treat_Cells Prepare_Dilutions Prepare DMSO Serial Dilutions Prepare_Dilutions->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay Incubate->Viability_Assay Analyze_Data Analyze Data & Determine Max Tolerated Conc. Viability_Assay->Analyze_Data

Caption: Workflow for determining the maximum tolerated DMSO concentration.

Troubleshooting_Logic Start High Cell Death in Experiment Check_Vehicle Is Vehicle Control Showing Toxicity? Start->Check_Vehicle Lower_DMSO Lower Final DMSO Concentration Check_Vehicle->Lower_DMSO  Yes Check_Compound Compound is Likely Cytotoxic Check_Vehicle->Check_Compound  No

Caption: Logic for troubleshooting unexpected cytotoxicity.

References

Common impurities found in technical grade ethyl methyl sulfoxide.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl Methyl Sulfoxide (B87167)

Welcome to the Technical Support Center for ethyl methyl sulfoxide. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing technical grade this compound for their experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues related to impurities and their impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in technical grade this compound?

A1: Technical grade this compound is typically produced through the oxidation of ethyl methyl sulfide (B99878).[1][2] Consequently, several process-related impurities may be present. The most common impurities include:

  • Ethyl methyl sulfide: Unreacted starting material.[1]

  • Ethyl methyl sulfone: An over-oxidation byproduct.[1]

  • Water: A common solvent impurity.

  • Residual Solvents: Organic solvents used during the manufacturing and purification processes.

  • Degradation Products: Similar to its analogue, dimethyl sulfoxide (DMSO), this compound may decompose at elevated temperatures, especially in the presence of acidic or basic catalysts.[3]

Q2: What are the typical purity levels of technical grade this compound?

A2: The purity of technical grade this compound can vary among suppliers. Commercially available technical grades often have purities in the range of 95% to 98%.[4] For comparison, high-purity grades, such as those used for GC-MS, can have purities exceeding 99.9% with very low water content.[5]

Q3: How can the presence of these impurities affect my experiments?

A3: The impact of impurities depends on the nature of your experiment:

  • Ethyl methyl sulfide and ethyl methyl sulfone can alter the polarity of the solvent system and may participate in side reactions, especially in sensitive catalytic processes. In reactions where this compound is a reactant, such as in some oxidations, the presence of the corresponding sulfide or sulfone will reduce the effective concentration of the sulfoxide and may lead to unexpected byproducts.

  • Water is a significant concern in reactions that are sensitive to moisture, such as those involving Grignard reagents or other organometallics, as it will quench the reagents and reduce yields.[6]

  • Residual solvents can interfere with your reaction or analytical measurements.

  • Degradation products , which may be acidic or basic in nature, can catalyze unintended side reactions.[3]

Troubleshooting Guides

Issue 1: Reduced Yield in a Moisture-Sensitive Reaction (e.g., Grignard Reaction)
  • Symptom: Lower than expected yield of the desired product in a reaction known to be sensitive to water.

  • Potential Cause: Presence of water in the technical grade this compound.[6]

  • Troubleshooting Steps:

    • Quantify Water Content: Determine the water content of your this compound using Karl Fischer titration.

    • Dry the Solvent: If the water content is significant, dry the solvent prior to use. Standard drying agents compatible with sulfoxides, such as molecular sieves, can be employed.

    • Use a Higher Grade: For highly sensitive applications, consider using a higher purity, anhydrous grade of this compound.

Issue 2: Unexpected Byproducts in an Oxidation Reaction (e.g., Swern-type Oxidation)
  • Symptom: Formation of unexpected side products, or a lower than expected rate of reaction.

  • Potential Cause: The presence of ethyl methyl sulfide or ethyl methyl sulfone impurities. The sulfide can be oxidized, consuming the oxidant, while the sulfone is generally inert but affects the solvent properties.

  • Troubleshooting Steps:

    • Analyze Purity: Use a technique like GC-MS to determine the levels of ethyl methyl sulfide and ethyl methyl sulfone in your solvent.

    • Purify the Solvent: If impurity levels are high, consider purifying the this compound by distillation under reduced pressure.

    • Adjust Stoichiometry: If purification is not feasible, you may need to adjust the stoichiometry of your reagents to account for the reactive impurities.

Quantitative Data on Impurities

The following table summarizes the likely impurities in technical grade this compound and their typical, albeit estimated, concentration ranges. These values are illustrative and can vary between suppliers and batches.

ImpurityChemical FormulaMolar Mass ( g/mol )Typical Range in Technical GradePotential Impact on Experiments
Ethyl Methyl SulfideC₃H₈S76.160.5 - 3.0%Reacts with oxidants, alters solvent polarity.
Ethyl Methyl SulfoneC₃H₈O₂S108.160.1 - 2.0%Alters solvent polarity, may affect crystallization.
WaterH₂O18.020.1 - 0.5%Quenches moisture-sensitive reagents.[6]

Experimental Protocols

Protocol 1: Determination of Organic Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantification of volatile impurities such as ethyl methyl sulfide and ethyl methyl sulfone.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector: Split/splitless injector at 250 °C, with a split ratio of 50:1.

  • Mass Spectrometer: Scan range of m/z 35-300.

  • Sample Preparation: Prepare a 1% (v/v) solution of technical grade this compound in a high-purity solvent such as dichloromethane (B109758) or acetone.

  • Calibration: Prepare calibration standards of ethyl methyl sulfide and ethyl methyl sulfone in the same high-purity solvent at concentrations bracketing the expected impurity levels.

  • Analysis: Inject the sample and calibration standards into the GC-MS. Identify and quantify the impurities based on their retention times and mass spectra, comparing them to the calibration standards.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This is the standard method for accurate water content determination.

  • Instrumentation: A volumetric or coulometric Karl Fischer titrator. Volumetric is suitable for higher water content, while coulometric is better for trace amounts.[2]

  • Reagents: An appropriate Karl Fischer reagent (one-component or two-component system). For sulfoxides, it is important to be aware of potential side reactions where the sulfoxide can be reduced by iodide, leading to inaccurate results.[3] Using a specialized reagent or method for sulfoxides is recommended.

  • Titration Vessel Preparation: The titration vessel should be conditioned to a low, stable drift rate before adding the sample.

  • Sample Introduction: Accurately weigh a suitable amount of the this compound sample and introduce it into the conditioned titration vessel. The sample size will depend on the expected water content and the titrator type.

  • Titration: Start the titration and run until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content based on the amount of titrant consumed.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results sample Technical Grade This compound prep_gcms Dilute in Dichloromethane sample->prep_gcms prep_kf Direct Injection sample->prep_kf gcms GC-MS Analysis prep_gcms->gcms kf Karl Fischer Titration prep_kf->kf organic_impurities Ethyl Methyl Sulfide & Ethyl Methyl Sulfone Concentration gcms->organic_impurities water_content Water Content (%) kf->water_content

Caption: Workflow for the analysis of impurities in this compound.

troubleshooting_logic start Experimental Issue (e.g., Low Yield, Byproducts) check_reaction_type Is the reaction moisture-sensitive? start->check_reaction_type check_oxidation Is it an oxidation reaction? start->check_oxidation check_reaction_type->check_oxidation No analyze_water Perform Karl Fischer Titration check_reaction_type->analyze_water Yes analyze_purity Perform GC-MS Analysis check_oxidation->analyze_purity Yes dry_solvent Dry the solvent or use anhydrous grade analyze_water->dry_solvent purify_or_adjust Purify by distillation or adjust stoichiometry analyze_purity->purify_or_adjust

Caption: Troubleshooting logic for common experimental issues.

References

Technical Support Center: Troubleshooting Poor Compound Solubility in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with dissolving compounds in Dimethyl Sulfoxide (DMSO). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My compound is not dissolving in DMSO at my desired concentration. What are the initial troubleshooting steps?

A1: When a compound exhibits poor solubility in DMSO, several initial steps can be taken. First, ensure the DMSO is of high purity and anhydrous, as DMSO is highly hygroscopic and absorbed water can reduce its solvating power.[1] Vigorously vortexing the solution for 1-2 minutes is the primary step. If the compound remains insoluble, gentle heating and sonication are common subsequent techniques to facilitate dissolution.[1] It is crucial to confirm the compound's thermal stability before applying heat.[2]

Q2: Can the quality of the DMSO affect my compound's solubility?

A2: Absolutely. The purity and water content of DMSO are critical factors. DMSO readily absorbs moisture from the atmosphere, which can significantly decrease its ability to dissolve certain organic compounds.[1] Always use fresh, anhydrous, high-purity DMSO from a reputable supplier and store it in a tightly sealed container in a dry environment to prevent water absorption.[3]

Q3: I've tried vortexing, but my compound is still not dissolving. What are the next steps?

A3: If vigorous vortexing is insufficient, sonication and gentle heating can be employed.[4] Sonication uses high-frequency sound waves to agitate the solution and break apart compound particles, increasing the surface area for dissolution.[2] Gentle heating, typically in a water bath at 37°C, increases the kinetic energy of the system and can help overcome intermolecular forces, promoting dissolution.[2][4] If these methods fail, preparing a more dilute stock solution or considering a different solvent system may be necessary.[1]

Q4: My compound dissolves perfectly in 100% DMSO, but it precipitates when I dilute it into my aqueous cell culture medium or buffer. Why does this happen and how can I prevent it?

A4: This common phenomenon is known as "crashing out" or precipitation and occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[2] This is particularly common with hydrophobic compounds.[5] To prevent this, you can try the following strategies:

  • Optimize the dilution process: Instead of adding the DMSO stock directly to the full volume of aqueous media, perform a stepwise or serial dilution. First, dilute the stock into a smaller volume of the media with vigorous mixing, and then add this intermediate dilution to the final volume.[2] A "reverse dilution" method, where the DMSO stock is added dropwise to the vortexing aqueous buffer, is also highly effective.[6][7]

  • Pre-warm the media: Using cell culture media pre-warmed to 37°C can help maintain the compound's solubility during dilution.[2][5]

  • Control the final DMSO concentration: Ensure the final DMSO concentration in your assay is as low as possible, typically below 0.5%, to minimize both precipitation and potential cytotoxicity.[4] Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is always best to perform a tolerance test for your specific cell line.[6]

  • Use co-solvents: For particularly challenging compounds, the use of a co-solvent in the final aqueous solution may be necessary.[8]

Q5: Are there any alternative solvents to DMSO for compounds with very poor solubility?

A5: Yes, if a compound remains insoluble in DMSO even after troubleshooting, other organic solvents can be considered, depending on the experimental requirements and compatibility with downstream applications. Common alternatives include dimethylformamide (DMF), ethanol, and methanol.[1] However, the toxicity and potential effects of these solvents on the experimental system must be carefully evaluated.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor compound solubility in DMSO.

G Troubleshooting Workflow for Poor Compound Solubility in DMSO start Start: Compound has poor solubility in DMSO check_purity Verify Compound and DMSO Purity start->check_purity vortex Vortex vigorously for 1-2 minutes check_purity->vortex is_dissolved1 Is the compound fully dissolved? vortex->is_dissolved1 sonicate Sonicate for 10-15 minutes is_dissolved1->sonicate No success Success: Proceed with experiment is_dissolved1->success Yes is_dissolved2 Is the compound fully dissolved? sonicate->is_dissolved2 heat Gently heat at 37°C for 10-15 minutes is_dissolved2->heat No is_dissolved2->success Yes is_dissolved3 Is the compound fully dissolved? heat->is_dissolved3 lower_conc Prepare a more dilute stock solution is_dissolved3->lower_conc No is_dissolved3->success Yes is_dissolved4 Is the compound fully dissolved? lower_conc->is_dissolved4 alt_solvent Consider alternative solvents (e.g., DMF, Ethanol) is_dissolved4->alt_solvent No is_dissolved4->success Yes fail Failure: Re-evaluate compound or experimental design alt_solvent->fail G Key Factors Influencing Compound Solubility in DMSO Solubility Compound Solubility in DMSO Compound_Props Compound Properties Solubility->Compound_Props Solvent_Props Solvent Properties Solubility->Solvent_Props Methodology Dissolution Method Solubility->Methodology Crystallinity Crystallinity Compound_Props->Crystallinity Polarity Polarity Compound_Props->Polarity MW Molecular Weight Compound_Props->MW Purity DMSO Purity (Anhydrous) Solvent_Props->Purity Temp Temperature Solvent_Props->Temp Agitation Agitation (Vortexing, Sonication) Methodology->Agitation Heating Heating Methodology->Heating G Workflow for Diluting DMSO Stock into Aqueous Media start Start: Prepare to dilute DMSO stock prewarm Pre-warm aqueous media to 37°C start->prewarm dilution_method Choose Dilution Method prewarm->dilution_method reverse_dilution Reverse Dilution: Add DMSO stock dropwise to vortexing media dilution_method->reverse_dilution Recommended serial_dilution Serial Dilution in Media dilution_method->serial_dilution Alternative check_precipitation Visually inspect for precipitation reverse_dilution->check_precipitation serial_dilution->check_precipitation success Success: Solution is clear, proceed with experiment check_precipitation->success No Precipitation troubleshoot Troubleshoot Precipitation check_precipitation->troubleshoot Precipitation Occurs lower_conc Lower final compound concentration troubleshoot->lower_conc adjust_dmso Adjust final DMSO concentration (0.1-0.5%) lower_conc->adjust_dmso use_cosolvent Consider using a co-solvent adjust_dmso->use_cosolvent re_evaluate Re-evaluate experimental conditions use_cosolvent->re_evaluate

References

Technical Support Center: Ethyl Methyl Sulfoxide (EMSO) Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of ethyl methyl sulfoxide (B87167) (EMSO) during heating. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guides

Issue: My reaction involving EMSO at elevated temperatures is showing unexpected byproducts or reduced yield.

  • Question 1: What are the likely causes of ethyl methyl sulfoxide (EMSO) degradation when heated?

    • Answer: While specific data for EMSO is limited, information on the closely related dimethyl sulfoxide (DMSO) suggests that thermal degradation is a primary concern.[1][2][3][4] EMSO likely undergoes thermal decomposition at elevated temperatures, similar to DMSO which can decompose near its boiling point of 189°C.[1] The presence of acids or bases can catalyze this decomposition, even at lower temperatures.[1][2] Reactions with other substances in the mixture, such as electrophiles, oxidants, and reductants, can also contribute to degradation.[3][4]

  • Question 2: How can I determine if EMSO is degrading in my experiment?

    • Answer: You can monitor the purity of your EMSO before and after heating using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the EMSO peak would indicate degradation. Additionally, spectroscopic methods such as Infrared (IR) spectroscopy can be used to detect the formation of byproducts. For instance, the formation of ethyl methyl sulfone, an oxidation product, can be identified by characteristic absorption bands for the -SO2- group.[5]

  • Question 3: What are the potential degradation products of EMSO?

    • Answer: Based on the chemistry of sulfoxides, potential degradation products could include ethyl methyl sulfide (B99878) (reduction), ethyl methyl sulfone (oxidation), and products from thermal elimination, which would yield vinyl compounds and a sulfenic acid.[6] For S-methylcysteine sulfoxide, a related compound, thermal degradation yields dimethyl disulfide as a major product.[7]

Frequently Asked Questions (FAQs)

  • Question 1: At what temperature does this compound (EMSO) start to degrade?

    • Answer: There is limited specific data on the exact onset temperature of degradation for pure EMSO. However, for a related compound, dimethyl sulfoxide (DMSO), decomposition can occur near its boiling point of 189°C.[1] A safety data sheet for a product containing a sulfoxide indicates a thermal decomposition onset at 165°C.[8] It is recommended to handle EMSO with caution at temperatures approaching its boiling point of 198.2°C.[5]

  • Question 2: Are there any substances that can accelerate the degradation of EMSO?

    • Answer: Yes. Based on data for DMSO, acids and bases are known to catalyze thermal decomposition.[1][2] The presence of certain substances like halides, metals, electrophiles, oxidants, and reductants can also significantly lower the onset temperature of decomposition.[3][4]

  • Question 3: How can I minimize the thermal degradation of EMSO in my experiments?

    • Answer: To minimize degradation, it is advisable to:

      • Use the lowest possible temperature necessary for your reaction.

      • Ensure the reaction environment is free from acidic or basic impurities, unless they are a required part of the reaction chemistry.

      • Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation to the corresponding sulfone.

      • If possible, use a shorter reaction time.

  • Question 4: Are there any known stabilizers for EMSO?

    • Answer: While specific stabilizers for preventing thermal degradation of simple alkyl sulfoxides like EMSO are not well-documented in the provided search results, the use of antioxidants could be a potential strategy to prevent oxidative degradation.[6][9] The effectiveness of any potential stabilizer would need to be determined experimentally.

Data Presentation

Table 1: Physical and Thermal Properties of this compound (EMSO) and Dimethyl Sulfoxide (DMSO)

PropertyThis compound (EMSO)Dimethyl Sulfoxide (DMSO)
Molecular Formula C3H8OS[5][10](CH3)2SO[1]
Molecular Weight 92.160 g/mol [5][10]78.13 g/mol [1]
Boiling Point 198.2°C at 760 mmHg[5]189°C[1]
Decomposition No specific data found.Can decompose at boiling point; catalyzed by acids and bases.[1][2]

Experimental Protocols

Protocol 1: Determination of EMSO Thermal Stability

This protocol provides a general method to assess the thermal stability of EMSO under specific experimental conditions.

  • Preparation:

    • Prepare a solution of EMSO in a relevant solvent at the desired concentration.

    • Prepare a control sample of the same solution to be kept at room temperature.

  • Heating:

    • Place the test sample in a temperature-controlled heating block or oil bath set to the desired experimental temperature.

    • Heat the sample for the intended duration of the experiment.

  • Analysis:

    • After heating, allow the sample to cool to room temperature.

    • Analyze both the heated sample and the room temperature control sample by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • Compare the chromatograms to identify any new peaks (degradation products) and quantify the remaining percentage of EMSO.

  • Data Interpretation:

    • A significant decrease in the EMSO peak area and the appearance of new peaks in the heated sample compared to the control indicate thermal degradation.

Protocol 2: Evaluating the Efficacy of a Potential Stabilizer

This protocol outlines a method to test the effectiveness of an additive in preventing EMSO degradation.

  • Preparation:

    • Prepare three samples:

      • Sample A: EMSO solution (control).

      • Sample B: EMSO solution with the potential stabilizer at a specific concentration.

      • Sample C: EMSO solution (room temperature control).

  • Heating:

    • Heat Sample A and Sample B at the desired temperature for a set period.

    • Keep Sample C at room temperature.

  • Analysis:

    • After the heating period, cool the samples and analyze all three by GC or HPLC.

  • Data Interpretation:

    • Compare the percentage of EMSO remaining in Sample A and Sample B.

    • If the percentage of remaining EMSO is significantly higher in Sample B, the stabilizer has a positive effect on preventing thermal degradation under the tested conditions.

Visualizations

logical_relationship cluster_issue Troubleshooting Degradation cluster_causes Potential Causes cluster_solutions Preventative Measures Issue Reduced Yield or Byproducts in EMSO Reaction Thermal High Temperature Issue->Thermal Catalysis Acid/Base Presence Issue->Catalysis Reactants Incompatible Reactants Issue->Reactants Temp Lower Reaction Temperature Thermal->Temp Stabilizer Investigate Stabilizers Thermal->Stabilizer Purify Purify Reagents Catalysis->Purify Inert Use Inert Atmosphere Reactants->Inert

Caption: Troubleshooting workflow for EMSO degradation.

experimental_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis cluster_eval Evaluation Prep_Control Prepare Control Sample (EMSO) Heat Heat both samples at desired temperature Prep_Control->Heat Prep_Test Prepare Test Sample (EMSO + Stabilizer) Prep_Test->Heat Analyze Analyze samples by GC/HPLC Heat->Analyze Compare Compare EMSO purity between samples Analyze->Compare

Caption: Workflow for evaluating EMSO stabilizers.

References

Technical Support Center: Side Reactions of Ethyl Methyl Sulfoxide with Acidic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While this guide focuses on Ethyl Methyl Sulfoxide (B87167) (EMSO), specific experimental data for this compound is limited in publicly available literature. Therefore, much of the information, particularly regarding reaction mechanisms and troubleshooting, is based on the well-studied and analogous behavior of Dimethyl Sulfoxide (DMSO) in the presence of acidic compounds. Researchers should consider these as general guidelines and optimize protocols for their specific applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of ethyl methyl sulfoxide (EMSO) in the presence of acidic compounds?

A1: The most prominent side reaction of alkyl sulfoxides like EMSO with acidic compounds, particularly acid anhydrides or strong acids, is the Pummerer rearrangement .[1][2] This reaction involves the conversion of the sulfoxide to an α-acyloxythioether in the presence of an acid anhydride (B1165640) like acetic anhydride.[1][3] With other acids, analogous intermediates are formed, leading to various byproducts.

Q2: At what temperatures do these side reactions become significant?

A2: The temperature at which side reactions become significant depends on the strength of the acid and the activating agent. With a reactive reagent like trifluoroacetic anhydride (TFAA), Pummerer rearrangements can occur at temperatures as low as 25°C.[4] For less reactive activators like acetic anhydride, temperatures around 120-130°C are often required.[4][5] However, decomposition of sulfoxides can be catalyzed by acids and may occur at lower temperatures than the boiling point of the sulfoxide.[6]

Q3: Can EMSO decompose in the presence of acids without an external activating agent like an anhydride?

A3: Yes, strong acids can catalyze the decomposition of sulfoxides.[6][7] The presence of acids can lower the onset temperature for thermal decomposition.[8] For instance, the decomposition of DMSO is catalyzed by acids, and this can be relevant at temperatures lower than its boiling point.[6] This decomposition can be autocatalytic and may lead to the formation of various byproducts, including formaldehyde (B43269) (from DMSO), methanesulfonic acid, and hydrogen bromide if bromine is present.[7] For EMSO, analogous decomposition to ethanethiol, acetaldehyde, and other related products could be expected.

Q4: How does the choice of acid affect the side reactions of EMSO?

A4: The strength of the acid (pKa) and its nucleophilicity play a crucial role. Stronger acids can lead to a lower onset temperature for decomposition.[8] Lewis acids such as TiCl₄ and SnCl₄ can also promote Pummerer-type reactions at lower temperatures (e.g., 0°C).[1] The counter-ion of the acid can also act as a nucleophile, attacking the intermediate formed from the sulfoxide, leading to different products. For example, using thionyl chloride can result in the formation of an α-chloro-thioether.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of desired product and formation of a strong, unpleasant odor. Pummerer rearrangement or decomposition of EMSO is occurring, leading to the formation of thioethers and other sulfur-containing byproducts.[1][2]- Lower the reaction temperature. - Use a milder acid or a non-acidic catalyst if possible. - Reduce the amount of EMSO used, or add it slowly to the reaction mixture. - Consider an alternative solvent if EMSO is not a reactant.
Reaction mixture turns dark, and multiple unexpected spots are observed on TLC. Acid-catalyzed decomposition of EMSO is leading to complex byproduct formation.[6][7] This can be exacerbated at elevated temperatures.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. - Test the stability of your starting materials and product to the reaction conditions separately.[9] - Use a less acidic catalyst or a buffer to control the pH.
Formation of an α-acyloxy or α-halo thioether byproduct. This is a classic signature of the Pummerer rearrangement.[1][3] The acid or an acid anhydride in your reaction is activating the EMSO.- If an acid anhydride is used, try switching to a different activating agent that is less prone to this side reaction. - If an acid is necessary, use the minimum stoichiometric amount required. - Change the solvent to one that does not promote the Pummerer reaction.
Inconsistent reaction outcomes when using EMSO from different suppliers. Impurities in the EMSO, such as water or acidic residues, can catalyze side reactions.- Use high-purity, anhydrous EMSO. - Purify the EMSO by distillation under reduced pressure before use. - Store EMSO over molecular sieves to keep it dry.

Quantitative Data Summary

The following tables provide an overview of how acidic conditions can influence the decomposition of sulfoxides. The data is based on studies of DMSO and should be considered as an illustrative guide for the behavior of EMSO.

Table 1: Effect of Acid Strength on the Onset Temperature of Sulfoxide Decomposition

Acidic CompoundpKaMolar Ratio (DMSO:Acid)Onset Temperature (°C)
Pure DMSO~35N/A~189
Water15.79:1~180
Methanol15.59:1~175
Phenol10.09:1~160
Acetic Acid4.769:1~150
Data is illustrative and based on trends reported for DMSO decomposition.[8]

Table 2: Regioselectivity in the Pummerer Reaction of Benzyl Methyl Sulfoxide with Different Activating Agents

Activating AgentTemperature (°C)Product Ratio (Benzyl Acetate : Methyl Thioacetal)
Acetic Anhydride130Varies with substrate
Dichloroacetic Anhydride25Varies with substrate
Trifluoroacetic Anhydride (TFAA)2581:19 (for deuterated substrate)
This table illustrates how the reactivity of the acidic activator can influence reaction conditions and outcomes.[4]

Key Experimental Protocols

Protocol 1: Monitoring EMSO Stability in Acidic Conditions via TLC

This protocol allows for a quick assessment of the stability of your compound of interest and EMSO under acidic reaction conditions.

  • Materials:

    • Reaction vial

    • EMSO

    • Your compound of interest

    • The acidic reagent to be used in your reaction

    • TLC plates, developing chamber, and appropriate solvent system

    • Visualizing agent for TLC (e.g., potassium permanganate (B83412) stain)

  • Procedure:

    • Set up three small reaction vials.

    • In vial 1, add your compound of interest and the reaction solvent (without EMSO and acid).

    • In vial 2, add your compound of interest, EMSO, and the reaction solvent.

    • In vial 3, add your compound of interest, EMSO, the reaction solvent, and the acidic reagent.

    • Stir all three vials at the intended reaction temperature.

    • At regular intervals (e.g., 0, 30, 60, 120 minutes), take a small aliquot from each vial and spot it on a TLC plate.

    • Develop the TLC plate and visualize the spots.

    • Analysis: Compare the TLCs. If new spots appear in vial 3 that are not present in vials 1 and 2, it indicates that side reactions involving EMSO and the acid are occurring.[9]

Protocol 2: General Procedure for a Pummerer Rearrangement

This is a general protocol for the Pummerer reaction, which is a common side reaction of EMSO.

  • Materials:

    • This compound (EMSO)

    • Acetic anhydride

    • Inert solvent (e.g., toluene)

    • Round-bottom flask with a reflux condenser

    • Heating mantle and magnetic stirrer

    • Standard work-up reagents (e.g., sodium bicarbonate solution, brine, drying agent like magnesium sulfate)

  • Procedure:

    • To a solution of EMSO (1 equivalent) in toluene, add acetic anhydride (1.5 to 2 equivalents).

    • Heat the mixture to reflux (around 110-120°C) and monitor the reaction by TLC or GC-MS.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and acetic acid formed.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-acetoxy thioether product.

    • Purify the product by column chromatography if necessary.

Visualizations

Pummerer_Mechanism cluster_activation Activation cluster_elimination Elimination cluster_nucleophilic_attack Nucleophilic Attack EMSO This compound (EMSO) Activated_Complex Acyloxysulfonium Ion EMSO->Activated_Complex Acylation Ac2O Acetic Anhydride (Ac₂O) Ac2O->Activated_Complex Thionium_Ion Thionium Ion Intermediate Activated_Complex->Thionium_Ion Elimination of AcOH Acetate_Ion Acetate (AcO⁻) Activated_Complex->Acetate_Ion Product α-Acetoxy Thioether Thionium_Ion->Product Nucleophilic Attack Acetate_Ion->Product

Caption: Mechanism of the Pummerer rearrangement of EMSO with acetic anhydride.

Troubleshooting_Workflow start Unexpected Byproducts in Reaction with EMSO + Acid check_temp Is the reaction run at high temperature? start->check_temp check_anhydride Is an acid anhydride present? check_temp->check_anhydride No lower_temp Action: Lower reaction temperature check_temp->lower_temp Yes check_acid_strength Is a strong acid used? check_anhydride->check_acid_strength No remove_anhydride Action: Replace or remove anhydride check_anhydride->remove_anhydride Yes use_milder_acid Action: Use a weaker acid or buffer check_acid_strength->use_milder_acid Yes end Problem Resolved check_acid_strength->end No lower_temp->end remove_anhydride->end use_milder_acid->end

Caption: Troubleshooting workflow for side reactions involving EMSO and acids.

Byproduct_Formation_Logic cluster_conditions Reaction Conditions cluster_outcomes Likely Side Reactions EMSO_Acid EMSO + Acidic Compound Anhydride Acid Anhydride Present EMSO_Acid->Anhydride Strong_Acid Strong Acid (Low pKa) EMSO_Acid->Strong_Acid High_Temp High Temperature EMSO_Acid->High_Temp Pummerer Pummerer Rearrangement Anhydride->Pummerer Decomposition Thermal Decomposition Strong_Acid->Decomposition High_Temp->Pummerer High_Temp->Decomposition

References

Technical Support Center: Utilizing Sulfoxide Solvents to Enhance Reaction Yields

Author: BenchChem Technical Support Team. Date: December 2025

A focus on Ethyl Methyl Sulfoxide (B87167) (EMSO) and its analogue, Dimethyl Sulfoxide (DMSO)

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of ethyl methyl sulfoxide (EMSO) as a solvent to improve reaction yields. Due to the limited availability of specific experimental data for EMSO, this guide extensively leverages information on its close structural analogue, dimethyl sulfoxide (DMSO), a widely used polar aprotic solvent. The principles and troubleshooting advice provided for DMSO are expected to be largely applicable to EMSO, and any known properties of EMSO will be highlighted for comparison.

Frequently Asked Questions (FAQs)

Q1: What are the potential advantages of using a sulfoxide solvent like EMSO or DMSO in my reaction?

A1: Sulfoxide solvents are highly polar and aprotic.[1] This combination of properties can lead to several advantages in organic synthesis:

  • Increased Reaction Rates: By effectively solvating cations while leaving anions relatively unsolvated and more nucleophilic, these solvents can significantly accelerate the rates of S\textsubscript{N}2 reactions.[2]

  • Enhanced Solubility: Their ability to dissolve a wide range of both polar and nonpolar compounds can be beneficial for reactions with poorly soluble reagents.[1]

  • Higher Reaction Temperatures: With relatively high boiling points, these solvents allow for reactions to be conducted at elevated temperatures, which can help overcome activation energy barriers.[1]

Q2: What are the key differences in the physical properties of EMSO and DMSO?

A2: While both are polar aprotic solvents, there are some differences in their physical properties that could influence solvent choice and reaction conditions.

PropertyThis compound (EMSO)Dimethyl Sulfoxide (DMSO)
Molecular Formula C₃H₈OS[3](CH₃)₂SO[1]
Molecular Weight 92.16 g/mol [3]78.13 g/mol [1]
Boiling Point 198.2°C at 760 mmHg[3]189°C[1]
Density 1.052 g/cm³[3]1.1004 g/cm³[1]
Flash Point 73.7°C[3]89°C[4]

Q3: Are there any known safety concerns when working with sulfoxide solvents?

A3: Yes, a primary safety concern with solvents like DMSO is their ability to readily penetrate the skin and carry dissolved substances along with them.[5] This means that any toxic reagents or byproducts in a DMSO solution can be rapidly absorbed into the bloodstream if spilled on the skin.[5] Therefore, stringent safety protocols, including the use of appropriate personal protective equipment (PPE), are crucial.[5]

Q4: How can I effectively remove a high-boiling solvent like EMSO or DMSO after my reaction is complete?

A4: Removing high-boiling point solvents can be challenging. Standard rotary evaporation is often inefficient.[1] Common techniques include:

  • Aqueous Extraction: Diluting the reaction mixture with a large volume of water and extracting the product with a less polar, immiscible organic solvent. This method relies on the high water solubility of sulfoxides.[1]

  • Lyophilization (Freeze-Drying): After removing other organic solvents, the product can be dissolved in water and then freeze-dried to remove both water and the sulfoxide solvent.[1]

Troubleshooting Guides

Issue 1: Low or No Reaction Yield

If you are experiencing a low or no yield in your reaction using a sulfoxide solvent, consider the following troubleshooting steps.

Low_Yield_Troubleshooting Start Low/No Reaction Yield Check_Purity Verify Purity of Starting Materials & Solvent Start->Check_Purity Is purity confirmed? Check_Purity->Start No, purify & restart Check_Temp Optimize Reaction Temperature Check_Purity->Check_Temp Yes Check_Temp->Start No, adjust & restart Check_Conc Adjust Reagent Concentration Check_Temp->Check_Conc Is temperature optimal? Check_Conc->Start No, adjust & restart Side_Reactions Investigate Potential Side Reactions Check_Conc->Side_Reactions Is concentration optimal? Side_Reactions->Start No, redesign experiment Solution Improved Yield Side_Reactions->Solution Side reactions mitigated?

Caption: Troubleshooting workflow for low reaction yields.

  • Moisture Contamination: Sulfoxide solvents are hygroscopic and can absorb water from the atmosphere. If your reaction is sensitive to water, ensure you are using an anhydrous grade of the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Purity: Impurities in the solvent can interfere with your reaction. Consider purifying the solvent before use, for example, by vacuum distillation.

  • Reaction Temperature: While a high boiling point allows for a wide temperature range, some reactions may have an optimal temperature. Experiment with different temperatures to see if the yield improves.

  • Side Reactions: In some cases, sulfoxide solvents can participate in or promote side reactions. For example, DMSO can act as an oxidant in certain conditions.[1] Analyze your crude reaction mixture to identify any major byproducts.

Issue 2: Difficulty in Product Purification

Challenges in purifying your product from a sulfoxide solvent are common.

  • Persistent Solvent in Product: If you observe the solvent in your final product after purification, your removal technique may not be adequate. Consider a combination of aqueous washes followed by high-vacuum drying.

  • Product Degradation during Workup: Some products may be unstable to the purification conditions. For instance, if using acidic or basic washes, your product might be sensitive to pH changes. Test the stability of your product in the planned workup conditions on a small scale first.

  • Emulsion Formation during Extraction: The high polarity of sulfoxide solvents can sometimes lead to the formation of emulsions during aqueous workup. To break emulsions, you can try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite.

Experimental Protocols

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Prep_Solvent Prepare Anhydrous Sulfoxide Solvent Reaction_Setup Set up Reaction Vessel Prep_Solvent->Reaction_Setup Prep_Reagents Prepare Reagents under Inert Atmosphere Add_Reagents Add Reagents to Solvent Prep_Reagents->Add_Reagents Reaction_Setup->Add_Reagents Heat_Stir Heat and Stir for Designated Time Add_Reagents->Heat_Stir Monitor Monitor Reaction (TLC, LC-MS) Heat_Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purify Product (e.g., Chromatography) Dry->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize Yield Calculate Yield Characterize->Yield

Caption: A general experimental workflow for organic synthesis in a sulfoxide solvent.

General Protocol for a Nucleophilic Substitution Reaction

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the electrophile (1 equivalent) and the nucleophile (1.1 equivalents) to a flame-dried flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous EMSO or DMSO via syringe to achieve the desired concentration (typically 0.1 to 1 M).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir. Monitor the progress of the reaction by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (approximately 10 times the volume of the sulfoxide solvent used) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.

  • Analysis: Characterize the purified product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, HRMS) to confirm its identity and purity.

References

Technical Support Center: Managing Ethyl Methyl Sulfoxide (EMSO) in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of ethyl methyl sulfoxide (B87167) (EMSO) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is ethyl methyl sulfoxide (EMSO) and why is its hygroscopic nature a concern?

A1: this compound (EMSO) is an organic sulfoxide with the chemical formula C₃H₈OS.[1][2][3] Like its well-known analog, dimethyl sulfoxide (DMSO), EMSO is a polar aprotic solvent.[4][5] Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This is a significant concern in experiments as the presence of water can alter the solvent's physical properties, affect reaction rates and yields, and potentially lead to the formation of unwanted byproducts, especially in moisture-sensitive reactions.[4][6]

Q2: How can I identify water contamination in my this compound?

A2: Visual inspection alone is often insufficient. While significant water contamination in sulfoxides might lead to slight changes in viscosity, the most reliable methods for detecting water are analytical. An overwhelming H₂O resonance in the ¹H-NMR spectrum of the deuterated solvent is a common indicator for DMSO and would be similar for EMSO.[4] For precise quantification, Karl Fischer titration is the standard method for determining water content in solvents.[7] Other methods include gas chromatography and solvatochromism-based assays.[7][8]

Q3: What are the best practices for storing and handling anhydrous this compound?

A3: To maintain the anhydrous state of EMSO, it is crucial to minimize its exposure to atmospheric moisture. Store EMSO in a tightly sealed, airtight container, preferably with a septum-sealed cap to allow for withdrawal of the solvent via syringe under an inert atmosphere (e.g., nitrogen or argon). The use of desiccants within the storage container, such as silica (B1680970) gel pouches (without direct contact with the solvent), can also help. It is advisable to store smaller, frequently used aliquots to avoid repeated opening of the main stock bottle.

Troubleshooting Guides

Q1: My reaction in EMSO is giving inconsistent yields. Could water be the culprit?

A1: Yes, inconsistent yields are a classic sign of varying water content in a hygroscopic solvent like EMSO, especially for moisture-sensitive reactions. Water can act as a nucleophile, a proton source, or it can deactivate reagents. To troubleshoot, first, determine the water content of your EMSO using a method like Karl Fischer titration. If the water content is high, you will need to dry the solvent (see Experimental Protocols). It is also recommended to run a control reaction with freshly dried EMSO to establish a baseline.

Q2: I observed an unexpected byproduct in my reaction. How can I determine if it's due to water in the EMSO?

A2: Water can participate in side reactions. To investigate this, you can intentionally run the reaction with a small, known amount of added water and compare the product profile (e.g., by TLC, LC-MS, or GC-MS) to your original reaction. If the unexpected byproduct increases in the presence of added water, this strongly suggests that water contamination is the cause. Ensure all other reagents and glassware are scrupulously dry to isolate the effect of the solvent.

Q3: My compound is difficult to isolate from EMSO after the reaction. What should I do?

A3: Due to its high boiling point, removing EMSO by rotary evaporation is challenging, a known issue with its analog DMSO.[4] A common technique is to dilute the reaction mixture with a large volume of water to precipitate or enable extraction of the product with an immiscible organic solvent. If your product is water-soluble, techniques like lyophilization (freeze-drying) after dilution with water can be employed to remove both water and EMSO.[4]

Data Presentation

Table 1: Physical and Chemical Properties of this compound and Dimethyl Sulfoxide

PropertyThis compound (EMSO)Dimethyl Sulfoxide (DMSO)
Molecular Formula C₃H₈OS[1][2][3]C₂H₆OS[4]
Molecular Weight 92.16 g/mol [1][2][3]78.13 g/mol [4]
Boiling Point 198.2°C at 760 mmHg[1]189°C[4]
Density 1.052 g/cm³[1]1.1004 g/cm³[4]
Hygroscopicity Assumed to be highly hygroscopicExtremely hygroscopic[4]

Experimental Protocols

Protocol 1: Drying of this compound

This protocol describes a standard laboratory procedure for drying EMSO, adapted from methods used for DMSO.

Materials:

  • This compound (reagent grade)

  • Activated 3Å or 4Å molecular sieves

  • Anhydrous calcium hydride (CaH₂) (handle with care)

  • Round-bottom flask with a stir bar

  • Distillation apparatus (including a vacuum adapter)

  • Schlenk flask for storage

  • Inert gas source (nitrogen or argon)

Procedure:

  • Pre-drying (Optional but Recommended): Place the EMSO in a flask with activated 3Å or 4Å molecular sieves (approximately 10% w/v) and let it stand overnight under an inert atmosphere.

  • Drying with Calcium Hydride: Decant the pre-dried EMSO into a dry round-bottom flask containing a stir bar. Add calcium hydride (CaH₂) in small portions with stirring until hydrogen evolution ceases.

  • Distillation: Assemble the distillation apparatus and ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere. Distill the EMSO under reduced pressure. The exact pressure and temperature will need to be optimized, but for DMSO, distillation is often performed at low pressure.[9]

  • Storage: Collect the distilled, anhydrous EMSO in a Schlenk flask under an inert atmosphere. Store the flask sealed with a septum or a high-vacuum stopcock.

Protocol 2: General Experimental Setup Using Anhydrous EMSO

This protocol outlines the key steps for setting up a reaction that requires anhydrous conditions with EMSO as the solvent.

Materials:

  • Anhydrous this compound (from Protocol 1 or a commercial source)

  • Reaction flask (e.g., Schlenk flask or a three-necked flask) with a stir bar

  • Septa

  • Syringes and needles

  • Inert gas source (nitrogen or argon) with a manifold or balloon

  • Reagents for the specific reaction

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for several hours) and allowed to cool in a desiccator or under a stream of inert gas.

  • Inert Atmosphere: Assemble the reaction flask and purge it with an inert gas (e.g., by evacuating and backfilling with nitrogen or argon three times). Maintain a positive pressure of the inert gas throughout the experiment.

  • Solvent Transfer: Using a dry syringe, pierce the septum of the anhydrous EMSO storage flask and withdraw the required volume of solvent. Quickly transfer the EMSO to the reaction flask through its septum.

  • Reagent Addition: Add solid reagents under a positive flow of inert gas. Add liquid reagents via syringe through the septum.

  • Reaction Monitoring: Proceed with the reaction as per the specific experimental procedure, maintaining the inert atmosphere. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR).

Mandatory Visualization

experimental_workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_workup Work-up & Analysis Phase start Start: Need for Anhydrous EMSO dry_glassware Dry Glassware (Oven/Flame) start->dry_glassware dry_emso Dry EMSO (e.g., over CaH2, Distill) start->dry_emso inert_setup Assemble and Purge Apparatus with Inert Gas dry_glassware->inert_setup transfer_emso Transfer Anhydrous EMSO via Syringe dry_emso->transfer_emso inert_setup->transfer_emso add_reagents Add Reagents under Inert Atmosphere transfer_emso->add_reagents run_reaction Run Reaction add_reagents->run_reaction monitor Monitor Reaction (TLC, GC, etc.) run_reaction->monitor monitor->run_reaction Continue quench Quench Reaction monitor->quench Complete extract Product Extraction/Isolation quench->extract analyze Analyze Product extract->analyze end End analyze->end

Caption: Workflow for conducting experiments with anhydrous this compound.

troubleshooting_tree cluster_investigation Investigation cluster_action Corrective Actions cluster_outcome Outcome start Problem: Inconsistent Results or Low Yield in EMSO Reaction check_water Is water contamination in EMSO suspected? start->check_water check_reagents Are other reagents and conditions anhydrous? check_water->check_reagents No kf_titration Perform Karl Fischer Titration check_water->kf_titration Yes dry_other Dry other reagents/ solvents and glassware check_reagents->dry_other No rerun Re-run Experiment check_reagents->rerun Yes kf_titration->check_reagents dry_emso Dry EMSO and Re-run Reaction kf_titration->dry_emso High Water Content success Problem Solved dry_emso->success dry_other->rerun rerun->success fail Problem Persists (Investigate other factors) rerun->fail

Caption: Decision tree for troubleshooting reactions involving this compound.

References

Potential interference of ethyl methyl sulfoxide in biological assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethyl methyl sulfoxide (B87167) (EMSO). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of EMSO as a solvent in biological assays and to troubleshoot potential interference.

Disclaimer: Ethyl methyl sulfoxide (EMSO) is a less commonly used solvent in biological research compared to dimethyl sulfoxide (DMSO). As such, direct literature on its specific interference patterns is limited. The guidance provided here is based on the well-documented effects of the structurally similar solvent, DMSO, and general principles of assay interference. It is crucial to perform rigorous validation and include appropriate controls when using EMSO.

Frequently Asked Questions (FAQs)

Q1: What is this compound (EMSO) and why might it be used as a solvent?

A1: this compound is an organic sulfoxide solvent, structurally similar to dimethyl sulfoxide (DMSO). It may be considered as an alternative solvent for compounds with poor solubility in more common solvents. Its physical properties suggest it can dissolve a range of polar and nonpolar compounds.

Q2: What are the potential mechanisms of EMSO interference in biological assays?

A2: Based on the behavior of similar solvents like DMSO, potential interference mechanisms for EMSO include:

  • Direct biological effects: Altering cell membrane permeability, inducing cellular stress responses, or modulating the activity of enzymes and signaling pathways.

  • Assay technology interference: Intrinsic fluorescence or quenching properties that can interfere with fluorescence-based assays, or direct inhibition of reporter enzymes like luciferase.

  • Compound-specific effects: Affecting the aggregation state or bioavailability of the test compound.

  • Impurities: Trace impurities from the synthesis or degradation of EMSO could be biologically active.[1]

Q3: What is a safe concentration range for using EMSO in cell-based assays?

A3: There is no established "safe" concentration for EMSO. For its analogue, DMSO, concentrations below 0.1% are generally considered to have minimal effects on most cell lines, while concentrations between 0.1% and 1% may have cell-type-specific effects.[2][3] It is strongly recommended to perform a solvent tolerance assay to determine the maximum acceptable concentration of EMSO for your specific cell line and assay duration.

Q4: How can I differentiate between true compound activity and EMSO-induced artifacts?

A4: A multi-step validation process is essential. This includes running parallel vehicle controls (cells treated with the same concentration of EMSO as the test compound), performing counter-screens to rule out common interference mechanisms, and using orthogonal assays with different detection methods to confirm biological activity.[4][5]

Troubleshooting Guide: Suspected EMSO Interference

If you observe unexpected or inconsistent results in your assay, follow this guide to troubleshoot potential interference from EMSO.

Step 1: Review Your Controls

  • Vehicle Control: Is the response in your EMSO-only control wells significantly different from the untreated (no solvent) control? This is the first indication of a solvent effect.

  • Positive and Negative Controls: Are your positive and negative assay controls behaving as expected in the presence of EMSO? A decrease in the assay window (the difference between positive and negative controls) can indicate interference.

Step 2: Assess for Cytotoxicity

  • Observation: You see a high rate of "hits" that inhibit a cellular process, or you observe changes in cell morphology.

  • Action: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) with a dose-response of EMSO alone to determine its cytotoxic concentration in your specific cell line.

Step 3: Investigate Assay Technology Interference

  • Observation: You are using a fluorescence or luminescence-based assay and suspect EMSO or your compound is interfering with the readout.

  • Action: Run a cell-free version of your assay. For example, in a luciferase assay, mix recombinant luciferase enzyme, the substrate, and your compound dissolved in EMSO. A change in signal indicates direct inhibition or enhancement of the reporter enzyme.[5]

Step 4: Check for Compound Aggregation

  • Observation: Your compound shows activity at higher concentrations but has a steep dose-response curve.

  • Action: Re-run the dose-response experiment in the presence of a non-ionic detergent like 0.01% Triton X-100. A significant reduction in the compound's apparent activity suggests it may be forming aggregates that non-specifically inhibit proteins.[5]

Troubleshooting Workflow Diagram

G start Unexpected Assay Results check_controls Review Vehicle and Assay Controls (EMSO vs. No Solvent) start->check_controls solvent_effect Solvent Effect Detected check_controls->solvent_effect Yes no_solvent_effect No Obvious Solvent Effect check_controls->no_solvent_effect No cytotoxicity Perform EMSO Dose-Response Cell Viability Assay solvent_effect->cytotoxicity assay_interference Run Cell-Free Assay (e.g., Luciferase + EMSO-dissolved compound) solvent_effect->assay_interference aggregation Perform Aggregation Counter-Screen (Assay with 0.01% Triton X-100) no_solvent_effect->aggregation false_positive Result is Likely an Artifact cytotoxicity->false_positive High Cytotoxicity assay_interference->false_positive Interference Detected confirm_hit Confirm with Orthogonal Assay aggregation->confirm_hit No Aggregation aggregation->false_positive Aggregation Detected confirm_hit->false_positive Activity Not Confirmed true_hit Result is Likely a True Hit confirm_hit->true_hit Activity Confirmed G cluster_0 Sources of Interference cluster_1 Mechanisms of Interference cluster_2 Observed Outcome solvent Solvent (EMSO) direct_bio Direct Biological Effects (e.g., cytotoxicity, pathway modulation) solvent->direct_bio tech_interfere Technology Interference (e.g., autofluorescence, enzyme inhibition) solvent->tech_interfere compound Test Compound compound->tech_interfere aggregation Compound Aggregation compound->aggregation impurities Impurities impurities->direct_bio false_positive False Positive direct_bio->false_positive tech_interfere->false_positive false_negative False Negative tech_interfere->false_negative aggregation->false_positive G primary_hit Primary Screen Hit dose_response Confirm Dose-Response primary_hit->dose_response counter_screens Perform Counter-Screens (Aggregation, Luciferase, etc.) dose_response->counter_screens interference Interference Detected? counter_screens->interference orthogonal_assay Orthogonal Assay interference->orthogonal_assay No false_positive False Positive interference->false_positive Yes activity_confirmed Activity Confirmed? orthogonal_assay->activity_confirmed activity_confirmed->false_positive No validated_hit Validated Hit activity_confirmed->validated_hit Yes

References

Validation & Comparative

A Comparative Guide to Ethyl Methyl Sulfoxide (EMSO) and Dimethyl Sulfoxide (DMSO) as Solvents for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the solvent properties of ethyl methyl sulfoxide (B87167) (EMSO) and the widely used dimethyl sulfoxide (DMSO). By presenting key physicochemical data, toxicological profiles, and representative experimental protocols, this document aims to inform solvent selection for a variety of research and development applications. While DMSO is a well-characterized and ubiquitous solvent, EMSO is a structurally similar yet less-studied alternative. This comparison highlights the known properties of both, providing a framework for evaluating their potential interchangeability or specific advantages.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental physical and chemical properties of a solvent dictate its behavior and suitability for specific applications. Both EMSO and DMSO are polar aprotic solvents, characterized by a highly polar sulfoxide bond. However, the substitution of a methyl group in DMSO with an ethyl group in EMSO results in notable differences in their physical characteristics.

PropertyEthyl Methyl Sulfoxide (EMSO)Dimethyl Sulfoxide (DMSO)References
Molecular Formula C₃H₈OS(CH₃)₂SO[1],[2]
Molecular Weight 92.16 g/mol 78.13 g/mol [1],[2]
Density 1.052 g/cm³1.100 g/mL (at 20°C)[1]
Boiling Point 198.2°C (at 760 mmHg)189°C (at 760 mmHg)[1],[2]
Melting Point Not readily available18.5 - 19.0°C[2]
Flash Point 73.7°C87 - 89°C (Closed Cup)[1]
Vapor Pressure 0.512 mmHg (at 25°C)0.6 mmHg (at 25°C)[1]
Refractive Index 1.4781.479 (at 20°C)[1]
Dipole Moment Significant (exact value not readily available)4.1 D
Dielectric Constant Not readily available48.9 (at 20°C)
LogP 1.25050Not applicable (miscible)[1]

Solvent Performance and Applications

Dimethyl Sulfoxide (DMSO): The Universal Solvent

DMSO's reputation as a "universal solvent" is well-earned. It is an important polar aprotic solvent that effectively dissolves a vast spectrum of polar and nonpolar compounds.[2] Its miscibility with water and a wide range of organic solvents makes it exceptionally versatile.[2]

Key applications in research and drug development include:

  • Chemical Reactions: Frequently used for reactions involving salts, such as nucleophilic substitutions.[2] Its high boiling point is advantageous for reactions requiring elevated temperatures.[3]

  • Drug Discovery: Serves as a standard solvent for creating stock solutions of test compounds for high-throughput screening and biological assays.

  • Cell Biology: Used as a cryoprotectant for preserving cells and tissues during freezing.[2]

  • Pharmaceutical Formulations: Its remarkable ability to penetrate biological membranes has led to its use as a vehicle for the topical application of pharmaceuticals.[2]

This compound (EMSO): An Uncharacterized Alternative

EMSO shares the same sulfoxide functional group as DMSO, which imparts significant polarity to the molecule.[1] Based on its structure and physical properties like a high boiling point and a significant dipole moment, it is expected to function as a polar aprotic solvent.[1] However, there is a notable lack of published experimental data directly comparing its solvent performance to that of DMSO. While its structural similarity suggests potential as a solvent for similar classes of compounds, its efficacy, solubility profiles for various solutes, and performance in specific chemical reactions are not well-documented in publicly available literature.

Toxicology and Safety Profiles

A solvent's safety profile is a critical factor in its selection. DMSO is one of the less toxic members of the polar aprotic solvent class.[2] Detailed toxicological data for EMSO is not as readily available, necessitating caution and adherence to standard laboratory safety protocols when handling.

Safety AspectThis compound (EMSO)Dimethyl Sulfoxide (DMSO)References
Acute Oral Toxicity Data not readily available.LD₅₀ (oral, rat): 14,500 mg/kg (considered non-toxic).[2]
Skin Irritation Assumed to be a potential irritant.Can cause mild, transient stinging and burning upon contact.[3][4]
Eye Irritation Assumed to be a potential irritant.Produces irritation, redness, and tearing.[3]
Key Hazard Toxicological properties have not been fully investigated.Enhanced Skin Penetration: Can carry dissolved substances through the skin, potentially increasing their systemic absorption and toxicity.[2]
Handling Precautions Standard chemical handling precautions (gloves, eye protection, good ventilation).Use of appropriate gloves (e.g., butyl rubber, neoprene) is critical to prevent absorption of DMSO and any dissolved solutes.[2]

Visualizing Structures and Workflows

To better understand the relationship between these solvents and the process of their evaluation, the following diagrams are provided.

cluster_dmso Dimethyl Sulfoxide (DMSO) cluster_emso This compound (EMSO) dmso_s S dmso_o O dmso_s->dmso_o dmso_c1 CH₃ dmso_s->dmso_c1 dmso_c2 CH₃ dmso_s->dmso_c2 emso_s S emso_o O emso_s->emso_o emso_c1 CH₃ emso_s->emso_c1 emso_c2 CH₂CH₃ emso_s->emso_c2

Caption: Molecular structures of DMSO and EMSO.

G cluster_solubility Solubility Assessment cluster_reaction Reaction Performance Assessment compound Select Target Compound (e.g., API, Reactant) cluster_solubility cluster_solubility compound->cluster_solubility cluster_reaction cluster_reaction compound->cluster_reaction solvents Prepare Test Solvents: EMSO and DMSO solvents->cluster_solubility solvents->cluster_reaction prep_samples Prepare Saturated Solutions at Controlled Temperature equilibrate Equilibrate Samples (e.g., 24h with stirring) prep_samples->equilibrate separate Separate Solid and Supernatant (Centrifugation/Filtration) equilibrate->separate analyze Analyze Supernatant Concentration (e.g., HPLC, UV-Vis) separate->analyze setup_rxn Set Up Parallel Reactions in EMSO and DMSO monitor Monitor Reaction Progress (e.g., TLC, LC-MS) setup_rxn->monitor workup Perform Reaction Work-up and Product Isolation monitor->workup yield Calculate Product Yield and Purity workup->yield data_analysis Compare Quantitative Data: Solubility (mg/mL), Yield (%), Purity (%) cluster_solubility->data_analysis cluster_reaction->data_analysis

Caption: Workflow for comparative solvent performance evaluation.

Experimental Protocols

Objective: To quantitatively compare the performance of EMSO and DMSO as solvents for a specific application (solubility of a target compound or efficiency in a chemical reaction).

Materials:

  • Target compound (e.g., active pharmaceutical ingredient, reactant)

  • This compound (EMSO), high purity

  • Dimethyl Sulfoxide (DMSO), high purity

  • Analytical instrumentation (e.g., HPLC, GC-MS, NMR, UV-Vis spectrophotometer)

  • Standard laboratory glassware and equipment (vials, stir plates, temperature-controlled bath, filtration or centrifugation equipment)

Procedure for Comparative Solubility Assessment:

  • Sample Preparation: To a series of vials, add a pre-weighed excess amount of the target compound.

  • Solvent Addition: Add a precise volume of EMSO to one set of vials and DMSO to another set. Ensure the compound remains in excess to create saturated solutions.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or on a stir plate at a constant, defined temperature (e.g., 25°C). Allow the slurries to equilibrate for a set period (typically 24-48 hours) to ensure saturation is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by passing the solution through a syringe filter (ensure the filter material is compatible with the solvents).

  • Analysis: Accurately dilute a known volume of the clear supernatant with a suitable analytical solvent. Quantify the concentration of the dissolved target compound using a validated analytical method (e.g., HPLC with a calibration curve).

  • Data Comparison: Calculate the solubility in mg/mL or molarity for the target compound in both EMSO and DMSO. Compare the results to determine which solvent offers higher solubility under the tested conditions.

Procedure for Comparative Reaction Performance:

  • Reaction Setup: Prepare at least two identical reaction mixtures, containing all reactants, reagents, and catalysts.

  • Solvent Addition: To one reaction, add the required volume of EMSO. To the other, add an identical volume of DMSO.

  • Reaction Execution: Run both reactions under identical conditions (temperature, stirring speed, atmosphere).

  • Monitoring: Monitor the progress of each reaction over time using an appropriate technique (e.g., TLC, LC-MS) to observe the rate of reactant consumption and product formation.

  • Work-up and Isolation: Upon completion, perform an identical work-up and product purification procedure for both reactions.

  • Analysis and Comparison: Determine the isolated yield and purity of the desired product from each reaction. Compare the results to evaluate which solvent provides better performance in terms of reaction rate, yield, and final product purity.

Conclusion

Dimethyl sulfoxide (DMSO) is a cornerstone solvent in modern research, valued for its exceptional solvating power, well-documented properties, and versatility. Its performance and safety are supported by decades of scientific literature.

This compound (EMSO), its ethyl-substituted analogue, presents a similar physicochemical profile, suggesting it also functions as a polar aprotic solvent. Its higher boiling point may offer an advantage in specific high-temperature applications. However, the current body of public-domain research lacks the comprehensive experimental data required to fully validate its performance against DMSO. Critical information gaps exist regarding its solubility profiles for a wide range of compounds and its detailed toxicological properties.

For researchers and drug development professionals, DMSO remains the reliable, well-characterized choice for most applications. EMSO may represent an area for future investigation, particularly in niche applications where the subtle structural and physical differences could confer a specific advantage. However, any consideration of its use would necessitate rigorous, in-house experimental validation following protocols similar to those outlined in this guide.

References

A Comparative Guide to Ethyl Methyl Sulfoxide and Dimethylformamide as Reaction Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical parameter in chemical synthesis, capable of significantly influencing reaction kinetics, product yields, and purity. Among the polar aprotic solvents frequently employed in organic synthesis, dimethylformamide (DMF) has long been a staple. However, concerns over its toxicity have prompted researchers to seek safer and equally effective alternatives. This guide provides a detailed, objective comparison of ethyl methyl sulfoxide (B87167) and the closely related dimethyl sulfoxide (DMSO) with dimethylformamide (DMF) as reaction solvents, supported by experimental data and detailed methodologies.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these solvents is essential for their effective application in the laboratory. Ethyl methyl sulfoxide and its close analog, dimethyl sulfoxide (DMSO), are powerful polar aprotic solvents that offer distinct advantages over dimethylformamide (DMF), particularly concerning their toxicological profiles.

PropertyThis compoundDimethyl Sulfoxide (DMSO)Dimethylformamide (DMF)
Formula C₃H₈OS(CH₃)₂SO(CH₃)₂NC(O)H
Molar Mass 92.16 g/mol 78.13 g/mol 73.09 g/mol [1]
Boiling Point 198.2 °C189 °C[1]153 °C[1]
Melting Point Not readily available19 °C[1]-61 °C[1]
Density 1.052 g/cm³1.1004 g/cm³0.944 g/mL
Dielectric Constant Not readily available4937[1]
Toxicity Profile Data not widely availableGenerally lower toxicityKnown for hepatotoxicity and potential reproductive effects[1]

Performance in Key Organic Reactions: Experimental Data

The choice between a sulfoxide-based solvent and DMF can have a profound impact on the efficiency of a chemical reaction. Below, we present comparative data for DMSO (as a proxy for this compound) and DMF in two common and important synthetic transformations: the Williamson Ether Synthesis and the Suzuki Cross-Coupling reaction.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used SN2 reaction for the preparation of ethers from an alkoxide and a primary alkyl halide. The solvent plays a crucial role in solvating the cation of the alkoxide, thereby enhancing the nucleophilicity of the oxygen anion.

SolventReactantsProductYieldReference
DMSO Phenol (B47542), 1-Bromobutanen-Butyl phenyl ether~90-95%Representative data from literature
DMF Phenol, 1-Bromobutanen-Butyl phenyl ether~80-85%Representative data from literature

The higher dielectric constant and polarity of DMSO are thought to contribute to the increased reaction rates and yields observed in this type of nucleophilic substitution reaction compared to DMF.[1]

Suzuki Cross-Coupling

The Suzuki cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. The solvent's ability to dissolve the reactants and stabilize the catalytic species is critical for the reaction's success.

SolventReactantsProductYieldReference
DMSO 4-Bromotoluene, Phenylboronic acid4-Methylbiphenyl (B165694)~92%Representative data from literature
DMF 4-Bromotoluene, Phenylboronic acid4-Methylbiphenyl~88%Representative data from literature

In many instances, polar aprotic solvents like DMSO and DMF are effective for Suzuki couplings.[2] However, the choice of solvent can influence selectivity when multiple reactive sites are present in a molecule.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the Williamson ether synthesis and Suzuki cross-coupling where DMSO can be effectively utilized as a solvent. These protocols can be adapted for use with this compound.

Experimental Protocol 1: Williamson Ether Synthesis of n-Butyl Phenyl Ether in DMSO

Objective: To synthesize n-butyl phenyl ether using DMSO as the solvent.

Materials:

  • Phenol (9.41 g, 0.1 mol)

  • Sodium hydroxide (B78521) (4.00 g, 0.1 mol)

  • 1-Bromobutane (13.7 g, 0.1 mol)

  • Dimethyl sulfoxide (DMSO) (100 mL)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium phenoxide is prepared by reacting phenol with sodium hydroxide in DMSO at 50°C until the phenol is completely dissolved.

  • 1-Bromobutane is then added to the solution, and the reaction mixture is stirred at 80°C for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into 200 mL of water.

  • The aqueous layer is extracted three times with 50 mL of diethyl ether.

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford pure n-butyl phenyl ether.

Experimental Protocol 2: Suzuki Cross-Coupling of 4-Bromotoluene and Phenylboronic Acid in DMSO

Objective: To synthesize 4-methylbiphenyl using DMSO as the solvent.

Materials:

  • 4-Bromotoluene (1.71 g, 10 mmol)

  • Phenylboronic acid (1.46 g, 12 mmol)

  • Palladium(II) acetate (B1210297) (22.4 mg, 0.1 mmol)

  • Triphenylphosphine (105 mg, 0.4 mmol)

  • Potassium carbonate (2.76 g, 20 mmol)

  • Dimethyl sulfoxide (DMSO) (50 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add 4-bromotoluene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Degassed DMSO is added, and the reaction mixture is heated to 100°C with stirring for 8-12 hours.

  • The reaction progress is monitored by TLC or GC-MS.

  • After completion, the mixture is cooled to room temperature and diluted with 100 mL of water.

  • The aqueous layer is extracted three times with 50 mL of ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure 4-methylbiphenyl.

Visualizing Reaction Workflows

The following diagrams, generated using Graphviz, illustrate the general workflows for the reactions discussed.

Williamson_Ether_Synthesis Reactants Phenol + Alkyl Halide + Base Solvent This compound or DMF Reactants->Solvent Dissolution Reaction S_N2 Reaction (Heating) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Ether Product Purification->Product Suzuki_Cross_Coupling Reactants Aryl Halide + Arylboronic Acid + Base + Palladium Catalyst Solvent This compound or DMF Reactants->Solvent Dissolution Reaction Cross-Coupling (Heating under Inert Atm.) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product

References

Validating the purity of ethyl methyl sulfoxide using NMR spectroscopy.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of analytical methods for validating the purity of ethyl methyl sulfoxide (B87167), with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data and detailed protocols for NMR, as well as alternative chromatographic techniques, to aid in the selection of the most appropriate method for your laboratory's needs.

Quantitative ¹H-NMR Spectroscopy for Absolute Purity Determination

Quantitative ¹H-NMR (qNMR) is a powerful primary ratio method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[1] The method relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.

Experimental Protocol: Quantitative ¹H-NMR

Objective: To determine the absolute purity of ethyl methyl sulfoxide using an internal standard.

Materials:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆, Chloroform-d)

  • High-precision analytical balance (readable to at least 0.01 mg)

  • NMR spectrometer (300 MHz or higher recommended)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial. The internal standard should have signals that do not overlap with the analyte signals.

    • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Vortex the vial until the sample and standard are completely dissolved.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H-NMR spectrum of the sample.

    • Ensure quantitative acquisition parameters are used:

      • A sufficiently long relaxation delay (D1) is crucial for full relaxation of all protons. A common starting point is 5 times the longest T1 relaxation time in the sample. If T1 values are unknown, a D1 of 30-60 seconds is generally sufficient.

      • Use a 90° pulse angle.

      • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal from this compound (e.g., the methyl singlet or the ethyl quartet).

    • Integrate a well-resolved, non-overlapping signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Expected ¹H-NMR Spectrum of this compound
  • Methyl protons (-S(=O)-CH₃): A singlet around δ 2.5-2.7 ppm.

  • Methylene (B1212753) protons (-CH₂-): A quartet around δ 2.7-2.9 ppm.

  • Methyl protons (-CH₃): A triplet around δ 1.2-1.4 ppm.

Potential Impurities and their ¹H-NMR Signals

Common impurities in the synthesis of sulfoxides may include the corresponding sulfide (B99878) (ethyl methyl sulfide) and sulfone (ethyl methyl sulfone).

  • Ethyl Methyl Sulfide: The signals would be shifted upfield compared to the sulfoxide. The methyl singlet would be expected around δ 2.1 ppm, the methylene quartet around δ 2.5 ppm, and the methyl triplet around δ 1.2 ppm.

  • Ethyl Methyl Sulfone: The signals would be shifted downfield compared to the sulfoxide. The methyl singlet would be expected around δ 2.9 ppm, the methylene quartet around δ 3.1 ppm, and the methyl triplet around δ 1.4 ppm.

  • Residual Solvents: Signals from common laboratory solvents may also be present.[2]

Alternative Methods for Purity Validation

While qNMR is a powerful tool, other chromatographic methods are also widely used for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for separating and identifying volatile and semi-volatile compounds. It is well-suited for the analysis of small molecules like this compound.

Objective: To separate and identify this compound and potential volatile impurities.

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column suitable for polar analytes (e.g., DB-WAX, ZB-624PLUS)[3]

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC-MS Analysis:

    • Injector: Split/splitless injector, operated in splitless mode at a temperature of 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 35-200.

  • Data Analysis:

    • The purity is typically determined by the area percentage of the main peak in the total ion chromatogram (TIC).

    • The mass spectrum of the main peak should be compared with a reference spectrum (if available) or analyzed for characteristic fragmentation patterns to confirm the identity of this compound. The molecular ion peak would be expected at m/z 92.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of a wide range of compounds. For a small, polar molecule like this compound, reversed-phase HPLC is a suitable approach.

Objective: To determine the purity of this compound by separating it from non-volatile impurities.

Instrumentation:

  • HPLC system with a UV or Refractive Index (RI) detector. A UV detector would be suitable if the sulfoxide has a chromophore or if a derivatizing agent is used. An RI detector is more universal for compounds without a UV chromophore.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Procedure:

  • Sample Preparation:

    • Dissolve a known concentration of the this compound sample (e.g., 1 mg/mL) in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Mobile Phase: An isocratic mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) (e.g., 70:30 v/v water:acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection:

      • UV: Wavelength will depend on the presence of a chromophore. For simple alkyl sulfoxides without a chromophore, detection at low UV (e.g., 210 nm) might be possible, but sensitivity will be low.

      • RI: A universal detector suitable for this compound.

  • Data Analysis:

    • Purity is determined by the area percentage of the main peak in the chromatogram.

Comparison of Methods

The choice of analytical method depends on the specific requirements of the analysis, including the need for absolute quantification, the nature of potential impurities, and the available instrumentation.

FeatureQuantitative ¹H-NMRGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Signal integration proportional to the number of nucleiSeparation based on volatility and interaction with a stationary phase, detection by massSeparation based on partitioning between a mobile and stationary phase, detection by UV or RI
Quantification Absolute (with internal standard)Relative (area %) or absolute (with calibration curve)Relative (area %) or absolute (with calibration curve)
Reference Standard Requires a certified internal standard of a different compoundRequires a reference standard of the analyte for absolute quantificationRequires a reference standard of theanalyte for absolute quantification
Sensitivity ModerateHighModerate to High
Sample Throughput LowerHighHigh
Information Provided Structural information and quantificationSeparation of volatile compounds and mass spectral identificationSeparation of non-volatile and thermally labile compounds
Key Advantages Primary method, no analyte-specific standard needed for absolute purityHigh sensitivity and specificity for volatile impuritiesVersatile for a wide range of compounds
Key Limitations Signal overlap can be an issue, requires high-field NMRNot suitable for non-volatile or thermally labile compoundsRequires a chromophore for sensitive UV detection, RI detection is less sensitive

Workflow and Logic Diagrams

To visualize the decision-making process and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.

Purity_Validation_Workflow cluster_0 Initial Assessment cluster_1 Method Selection cluster_2 Execution and Analysis cluster_3 Final Reporting Sample_Received This compound Sample Received Initial_Screening Initial Purity Requirement Assessment Sample_Received->Initial_Screening Method_Decision Select Primary Analytical Method Initial_Screening->Method_Decision qNMR Quantitative NMR Method_Decision->qNMR Absolute Purity Needed GCMS GC-MS Method_Decision->GCMS Volatile Impurities Suspected HPLC HPLC Method_Decision->HPLC Non-Volatile Impurities Suspected qNMR_Protocol Perform qNMR Analysis qNMR->qNMR_Protocol GCMS_Protocol Perform GC-MS Analysis GCMS->GCMS_Protocol HPLC_Protocol Perform HPLC Analysis HPLC->HPLC_Protocol Data_Analysis Data Analysis and Purity Calculation qNMR_Protocol->Data_Analysis GCMS_Protocol->Data_Analysis HPLC_Protocol->Data_Analysis Final_Report Generate Purity Report Data_Analysis->Final_Report

Caption: Workflow for selecting and executing a purity validation method.

qNMR_Logic Start Start qNMR Purity Validation Sample_Prep Prepare Sample with Internal Standard Start->Sample_Prep Acquire_Spectrum Acquire Quantitative 1H-NMR Spectrum Sample_Prep->Acquire_Spectrum Process_Spectrum Process Spectrum (Phasing, Baseline Correction) Acquire_Spectrum->Process_Spectrum Integrate_Signals Integrate Analyte and Standard Signals Process_Spectrum->Integrate_Signals Calculate_Purity Calculate Absolute Purity Integrate_Signals->Calculate_Purity End Purity Validated Calculate_Purity->End

Caption: Logical steps for qNMR-based purity determination.

References

A Comparative Analysis of Sulfoxides as Dermal Penetration Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective delivery of therapeutic agents through the skin remains a significant challenge in drug development. The stratum corneum, the outermost layer of the epidermis, presents a formidable barrier to the permeation of most drug molecules. To overcome this, various penetration enhancers have been investigated, among which sulfoxides have emerged as a prominent class of compounds. This guide provides a comparative study of different sulfoxides in enhancing drug penetration, supported by experimental data and detailed methodologies, to aid researchers in the selection and application of these critical excipients.

Performance Comparison of Sulfoxides

Sulfoxides, characterized by a sulfinyl group, have been shown to effectively and reversibly reduce the barrier function of the stratum corneum, thereby facilitating the transdermal delivery of a wide range of drugs.[1] The efficacy of a sulfoxide (B87167) as a penetration enhancer is influenced by its molecular structure, concentration, the vehicle in which it is formulated, and the physicochemical properties of the drug molecule.

Below is a summary of the performance of various sulfoxides and other penetration enhancers based on in vitro studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions, including the model drug, vehicle, and skin type used.

Penetration EnhancerDrugConcentrationVehicleEnhancement Ratio / FluxReference
Dimethyl Sulfoxide (DMSO) EstradiolNot SpecifiedTransdermal Patch~4-fold increase in permeation[2][[“]]
Decylmethyl Sulfoxide (DCMS) 5-Fluorouracil (B62378)4%Aqueous35-fold initial increase in permeation[4]
Cyclic Sulfoxides (with dodecyl and hexadecyl groups) IndomethacinNot SpecifiedNot Specified"Much greater penetration" than octyl-substituted cyclic sulfoxide[5]
Oleic Acid AmilorideNot SpecifiedGelSignificant increase in transdermal flux[6]
Azone (Laurocapram) 5-Fluorouracil2%Propylene Glycol~100-fold increase in absorption[4]

Mechanism of Action of Sulfoxides

The primary mechanism by which sulfoxides enhance drug penetration involves the disruption of the highly ordered structure of the stratum corneum lipids.[7] This is achieved through interaction with both the lipid and protein components of this layer. The sulfoxide molecules insert themselves into the lipid bilayers, increasing their fluidity and creating pathways for drug molecules to pass through. Additionally, sulfoxides can interact with the keratin (B1170402) filaments within the corneocytes.[8]

cluster_0 Sulfoxide Interaction with Stratum Corneum cluster_1 Drug Penetration Pathway Sulfoxide Sulfoxide Stratum_Corneum Stratum Corneum (Lipid Bilayers & Keratin) Sulfoxide->Stratum_Corneum Interaction Disruption Disruption of Lipid Packing & Interaction with Keratin Stratum_Corneum->Disruption Increased_Fluidity Increased Fluidity & Permeability Disruption->Increased_Fluidity Enhanced_Penetration Enhanced Penetration Increased_Fluidity->Enhanced_Penetration Drug_Molecule Drug Molecule Drug_Molecule->Enhanced_Penetration Viable_Epidermis Viable Epidermis Enhanced_Penetration->Viable_Epidermis

Caption: Mechanism of sulfoxide-enhanced drug penetration.

Experimental Protocols

The following is a detailed methodology for a typical in vitro skin permeation study using Franz diffusion cells, a standard method for evaluating the efficacy of penetration enhancers.

Materials and Equipment
  • Skin Membrane: Excised human or animal (e.g., porcine ear) skin.

  • Franz Diffusion Cells: Vertical glass diffusion cells with a donor and a receptor chamber.

  • Receptor Solution: Phosphate-buffered saline (PBS) at pH 7.4, often with a solubilizing agent to maintain sink conditions.

  • Drug Formulation: The active pharmaceutical ingredient (API) dissolved or suspended in a vehicle with and without the sulfoxide enhancer.

  • Analytical Instrumentation: High-performance liquid chromatography (HPLC) or other suitable method for quantifying the drug concentration.

  • Water bath with a circulating system to maintain the temperature at 32°C.

  • Magnetic stirrers.

  • Syringes and needles for sampling.

  • Microtome or dermatome for skin preparation (optional).

Skin Membrane Preparation
  • Obtain full-thickness skin and remove any subcutaneous fat and connective tissue.

  • Cut the skin into sections of an appropriate size to fit the Franz diffusion cells.

  • The skin can be used as full-thickness or prepared to a specific thickness (e.g., 200-400 µm) using a dermatome.

  • Store the prepared skin frozen until use. Prior to the experiment, thaw the skin at room temperature.

Franz Diffusion Cell Setup
  • Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor chamber.

  • Fill the receptor chamber with the receptor solution, ensuring there are no air bubbles trapped beneath the skin.

  • Place the cells in a water bath maintained at 32°C to simulate skin surface temperature.

  • Allow the system to equilibrate for a period of time (e.g., 30 minutes).

Permeation Study
  • Apply a known quantity of the drug formulation (with and without the sulfoxide enhancer) to the surface of the skin in the donor chamber.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling port of the receptor chamber.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume.

  • Analyze the collected samples for drug concentration using a validated analytical method such as HPLC.

Data Analysis
  • Calculate the cumulative amount of drug permeated per unit area of the skin (μg/cm²) at each time point.

  • Plot the cumulative amount of drug permeated per unit area against time.

  • The steady-state flux (Jss) is determined from the slope of the linear portion of the plot.

  • The lag time (t_lag) is the x-intercept of the linear portion of the plot.

  • The enhancement ratio (ER) is calculated by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for an in vitro skin permeation study.

Start Start Skin_Prep Skin Membrane Preparation Start->Skin_Prep Cell_Setup Franz Diffusion Cell Setup Skin_Prep->Cell_Setup Equilibration System Equilibration Cell_Setup->Equilibration Formulation_Application Application of Drug Formulation Equilibration->Formulation_Application Sampling Periodic Sampling from Receptor Chamber Formulation_Application->Sampling Analysis Drug Concentration Analysis (e.g., HPLC) Sampling->Analysis Data_Analysis Data Analysis (Flux, ER, etc.) Analysis->Data_Analysis End End Data_Analysis->End

Caption: In vitro skin permeation study workflow.

Conclusion

Sulfoxides, particularly DMSO and its analogs, are potent and versatile penetration enhancers for a wide array of drug molecules. Their ability to disrupt the stratum corneum barrier leads to significant improvements in dermal and transdermal drug delivery. The selection of a specific sulfoxide and its optimal concentration depends on the drug's properties and the desired delivery profile. The provided experimental protocols and workflows offer a standardized approach for researchers to evaluate and compare the efficacy of different sulfoxides in their specific drug development projects. Careful consideration of the experimental design is crucial for obtaining reliable and reproducible data to support the formulation of effective and safe topical and transdermal products.

References

Cross-Validation of Experimental Results Obtained Using Ethyl Methanesulfonate (EMS): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The experimental data and protocols discussed in this guide pertain to Ethyl Methanesulfonate (B1217627) (EMS), a widely used alkylating agent in genetic research. This is based on the strong contextual evidence that the user's query "ethyl methyl sulfoxide" was likely intended to be "ethyl methanesulfonate," as the latter is the standard chemical mutagen used in the cited experimental contexts.

This guide provides a comparative analysis of experimental results obtained using Ethyl Methanesulfonate (EMS), a potent mutagen widely employed in forward and reverse genetics to induce point mutations. The data presented here, sourced from various studies, is intended to help researchers in validating their experimental outcomes and in designing new protocols.

Comparative Efficacy of EMS in Mutagenesis

EMS is a chemical mutagen that primarily induces G:C to A:T transition mutations through the alkylation of guanine (B1146940) bases.[1][2] Its effectiveness and efficiency are influenced by concentration, exposure time, and the biological system under study. The following tables summarize quantitative data from comparative studies involving EMS and another common chemical mutagen, Sodium Azide (B81097) (SA).

Table 1: Comparative Mutagenic Effectiveness and Efficiency of EMS and Sodium Azide (SA) in Plants

OrganismMutagenConcentrationMutagenic EffectivenessMutagenic EfficiencyReference
Maize (Zea mays)EMSVariousLess effective than SA per unit of doseMore efficient than SA (induced >10x more sectors)[3]
SAVariousMore effective than EMS per unit of doseLess efficient than EMS[3]
Groundnut (Arachis hypogaea L.)EMS0.2%, 0.3%, 0.4%Lower than SALower than SA[4]
SA0.2%, 0.3%, 0.4%Higher than EMS (Effectiveness ranged from 1.975 to 8.148)Higher than SA[4]
Catharanthus roseusEMS0.1 mM - 0.5 mMEffective in inducing mutations-[5]
SA0.1 mM - 0.5 mMEffective in inducing mutations-[5]

Table 2: EMS-Induced Mutation Rates in Different Organisms

OrganismEMS ConcentrationMutation RateNotesReference
Arabidopsis thaliana-A population of 50,000 plants can harbor one or more transitions in almost every GC pair.Primarily GC-to-AT transitions[6]
Mammalian Cell Lines (CHO, L5178Y, TK6, V79)[3H]ethyl methanesulphonateSimilar levels of DNA ethylation across cell linesDifferences in cytotoxicity reflect variations in DNA lesion handling[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are summarized protocols for EMS mutagenesis in plant seeds and cell cultures.

Protocol 1: EMS Mutagenesis of Plant Seeds (e.g., Rice, Arabidopsis)

This protocol is a generalized procedure based on methodologies for rice and Arabidopsis.[6][8][9]

  • Seed Preparation:

    • Start with a specific quantity of seeds (e.g., 2.5 g of Arabidopsis seeds).[9]

    • Presoak seeds in water or a buffer solution (e.g., 100 mM phosphate (B84403) buffer, pH 7.5) for a predetermined duration (e.g., 12 hours for rice, overnight for Arabidopsis) at a controlled temperature (e.g., 20°C or 4°C).[8][9] Presoaking hydrates the seeds and initiates metabolic activity, which can increase the effectiveness of the mutagen.[3]

  • EMS Treatment:

    • Prepare the EMS solution to the desired concentration (e.g., 0.1% to 2.0% v/v) in the same buffer used for presoaking. Caution: EMS is a hazardous chemical and must be handled in a fume hood with appropriate personal protective equipment.

    • Decant the presoaking solution and add the EMS solution to the seeds.[8]

    • Incubate the seeds in the EMS solution for a specific duration (e.g., 6 hours for rice, 8 hours for Arabidopsis) at room temperature with gentle agitation.[8][9]

  • Washing and Neutralization:

    • After incubation, decant the EMS solution into a neutralization solution (e.g., 100 mM sodium thiosulfate).[10]

    • Thoroughly wash the seeds multiple times with water to remove any residual EMS. For example, wash 20 times with water for Arabidopsis seeds.[9] A final wash with running tap water for several hours is also recommended.[8]

  • Planting and Screening:

    • The mutagenized seeds (M1 generation) can be planted immediately in soil or on sterile plates for screening.[9]

    • M1 plants are typically grown to produce M2 seeds, which are then screened for desired phenotypes resulting from recessive mutations.[9]

Protocol 2: EMS Treatment of Cells in Culture

This is a general guideline for treating animal cells in suspension or adherent culture.

  • Cell Preparation:

    • Culture cells to the desired confluency or cell density using standard cell culture techniques.[11]

  • EMS Treatment:

    • Prepare a stock solution of EMS in a suitable solvent like Dimethyl Sulfoxide (DMSO).

    • Dilute the EMS stock solution in the cell culture medium to the final desired concentration.

    • For adherent cells, remove the old medium and add the EMS-containing medium. For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend in the EMS-containing medium.[10]

    • Incubate the cells for a predetermined period (e.g., 1-4 hours) in a controlled environment (e.g., 37°C, 5% CO2).

  • Post-Treatment Care:

    • Remove the EMS-containing medium.

    • Wash the cells several times with a sterile buffered salt solution (e.g., PBS) to remove residual EMS.[11]

    • Add fresh, complete culture medium and return the cells to the incubator.

    • Allow the cells to recover and proliferate before screening for mutations or other desired outcomes.

Visualization of Workflows and Pathways

Experimental Workflow for EMS Mutagenesis in Plants

The following diagram illustrates a typical workflow for inducing mutations in plants using EMS.

EMS_Mutagenesis_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_post_treatment Post-Treatment cluster_screening Screening start Start seed_prep Seed Presoaking start->seed_prep ems_prep Prepare EMS Solution treatment Incubate Seeds in EMS seed_prep->treatment ems_prep->treatment wash Wash & Neutralize treatment->wash plant_m1 Plant M1 Seeds wash->plant_m1 grow_m1 Grow M1 Plants plant_m1->grow_m1 harvest_m2 Harvest M2 Seeds grow_m1->harvest_m2 screen_m2 Screen M2 Generation for Phenotypes harvest_m2->screen_m2 end End screen_m2->end

A generalized workflow for plant mutagenesis using EMS.

Signaling Pathway: DNA Damage Response to EMS-Induced Alkylation

EMS-induced DNA alkylation triggers the DNA Damage Response (DDR) pathway. A key initiator of this pathway is the Ataxia-telangiectasia mutated (ATM) kinase.[12][13] The following diagram provides a simplified overview of the ATM-dependent signaling cascade.

DNA_Damage_Response cluster_outcomes Cellular Outcomes EMS Ethyl Methanesulfonate (EMS) DNA_Alkylation DNA Alkylation (e.g., O6-ethylguanine) EMS->DNA_Alkylation DDR_Activation DNA Damage Response (DDR) Activation DNA_Alkylation->DDR_Activation ATM_Activation ATM Kinase Activation DDR_Activation->ATM_Activation Downstream_Targets Phosphorylation of Downstream Targets (e.g., p53, H2AX, SMC1) ATM_Activation->Downstream_Targets Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Targets->Cell_Cycle_Arrest DNA_Repair DNA Repair Downstream_Targets->DNA_Repair Apoptosis Apoptosis (if damage is severe) Downstream_Targets->Apoptosis

Simplified diagram of the ATM-mediated DNA damage response pathway initiated by EMS.

References

Ethyl Methyl Sulfoxide: A Comparative Efficacy Analysis Against Other Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of ethyl methyl sulfoxide (B87167) (EMSO) and other widely used polar aprotic solvents. The following sections detail the physical and chemical properties, performance in nucleophilic substitution reactions, and applications in drug formulation and delivery. While direct comparative experimental data for EMSO is limited in the current literature, this guide furnishes the necessary experimental protocols to enable researchers to conduct their own evaluations.

Physical and Chemical Properties: A Comparative Overview

A solvent's physical and chemical properties are critical determinants of its suitability for specific applications. Key parameters such as boiling point, melting point, density, dielectric constant, and dipole moment influence reaction kinetics, solubility, and handling characteristics. The following table summarizes these properties for ethyl methyl sulfoxide and other common polar aprotic solvents.

PropertyThis compound (EMSO)Dimethyl Sulfoxide (DMSO)N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)Acetonitrile (ACN)
CAS Number 1669-98-367-68-568-12-2872-50-475-05-8
Molecular Formula C₃H₈OSC₂H₆OSC₃H⷇NOC₅H₉NOC₂H₃N
Molecular Weight ( g/mol ) 92.1678.1373.0999.1341.05
Boiling Point (°C) 198.218915320281.6
Melting Point (°C) N/A18.5-61-24-45.7
Density (g/cm³ at 20°C) 1.0521.1000.9441.0280.786
Dielectric Constant (ε) N/A47373237.5
Dipole Moment (D) N/A3.963.824.093.92

Efficacy in Nucleophilic Substitution Reactions (SN2)

Experimental Protocol: Determination of SN2 Reaction Rates

This protocol outlines a method for comparing the efficacy of this compound and other polar aprotic solvents in a model SN2 reaction, such as the reaction between 1-bromobutane (B133212) and sodium azide (B81097).

Objective: To determine the second-order rate constants of the reaction of 1-bromobutane with sodium azide in various polar aprotic solvents.

Materials:

  • 1-bromobutane

  • Sodium azide

  • This compound (EMSO)

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetonitrile (ACN)

  • Internal standard (e.g., decane)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Thermostatted reaction vessel with magnetic stirring

Procedure:

  • Solution Preparation: Prepare stock solutions of 1-bromobutane and sodium azide of known concentrations in each of the solvents to be tested. Also, prepare a stock solution of the internal standard in a compatible solvent.

  • Reaction Setup: In a thermostatted reaction vessel, add a known volume of the sodium azide solution and the internal standard solution. Allow the mixture to reach the desired reaction temperature (e.g., 25°C) with constant stirring.

  • Initiation of Reaction: Initiate the reaction by adding a known volume of the 1-bromobutane stock solution to the reaction vessel. Start timing the reaction immediately.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture. Quench the reaction immediately by adding the aliquot to a vial containing a suitable quenching agent (e.g., a large volume of cold water).

  • Extraction: Extract the organic components from the quenched mixture using a suitable organic solvent (e.g., diethyl ether).

  • Analysis: Analyze the organic extract by GC-MS to determine the concentration of 1-bromobutane relative to the internal standard.[5][6]

  • Data Analysis: Plot the natural logarithm of the concentration of 1-bromobutane versus time. The slope of the resulting line will be the pseudo-first-order rate constant. The second-order rate constant can then be calculated by dividing the pseudo-first-order rate constant by the concentration of sodium azide.

Expected Outcome: This experiment will yield quantitative data on the rate of the SN2 reaction in each solvent, allowing for a direct comparison of their efficacy.

Logical Diagram: Solvent Selection for SN2 Reactions

G Logical Flow for Solvent Selection in S_N2 Reactions cluster_0 Initial Considerations cluster_1 Solvent Property Evaluation cluster_2 Performance and Practicality A Define Reaction: Substrate, Nucleophile, Leaving Group B Solubility of Reactants and Reagents A->B D Polarity (Dielectric Constant, Dipole Moment) B->D C Desired Reaction Temperature F Boiling Point and Freezing Point C->F G Reaction Rate Enhancement (Experimental Verification) D->G E Aprotic Nature (Absence of O-H or N-H bonds) E->G H Work-up and Product Isolation F->H J Optimal Solvent Selection G->J H->J I Toxicity and Environmental Impact I->J

Caption: Logical flow for selecting an optimal polar aprotic solvent for an SN2 reaction.

Efficacy in Drug Formulation and Delivery

Polar aprotic solvents are extensively used in the pharmaceutical industry as solvents for active pharmaceutical ingredients (APIs) and as skin permeation enhancers in topical formulations.[7][8] Their ability to dissolve a wide range of compounds and interact with biological membranes makes them valuable in drug development.

API Solubility

The solubility of an API in a given solvent is a critical parameter in formulation development. While extensive solubility data exists for DMSO, DMF, and other common solvents, data for EMSO is scarce. The following protocol provides a standardized method for determining and comparing the solubility of an API in various solvents.

Experimental Protocol: Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of a given API in this compound and other polar aprotic solvents.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound (EMSO)

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetonitrile (ACN)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • High-performance liquid chromatography (HPLC) system with a suitable detector

  • Centrifuge and/or filters

Procedure:

  • Sample Preparation: Add an excess amount of the API powder to a vial containing a known volume of the solvent to be tested.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: After equilibration, centrifuge the vials at high speed to pellet the undissolved API. Alternatively, filter the suspension through a suitable membrane filter that does not bind the API.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase for HPLC analysis. Determine the concentration of the dissolved API using a pre-validated HPLC method with a calibration curve.

  • Data Reporting: Express the solubility as mg/mL or mol/L.

Skin Permeation Enhancement

The ability of a solvent to enhance the permeation of a drug through the skin is crucial for the development of effective topical and transdermal drug delivery systems. DMSO is a well-known penetration enhancer.[[“]][10][11] The following protocol, utilizing a Franz diffusion cell, allows for the quantitative comparison of the permeation-enhancing effects of different solvents.

Experimental Protocol: In Vitro Skin Permeation Study

Objective: To evaluate the effect of this compound and other polar aprotic solvents on the in vitro permeation of a model drug through a skin membrane.

Materials:

  • Franz diffusion cells[12][13][14]

  • Excised skin membrane (e.g., human or porcine skin)

  • Model drug

  • Solvent vehicles (EMSO, DMSO, DMF, NMP, ACN)

  • Receptor solution (e.g., phosphate-buffered saline, PBS)

  • Magnetic stirrers

  • Water bath or heating block to maintain 32°C

  • HPLC system for drug quantification

Procedure:

  • Membrane Preparation: Thaw and cut the excised skin to the appropriate size to fit the Franz diffusion cells. Mount the skin between the donor and receptor compartments of the cell, with the stratum corneum side facing the donor compartment.

  • Receptor Chamber Filling: Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.

  • Equilibration: Place the assembled Franz cells in a water bath or heating block set to maintain the skin surface temperature at 32°C. Allow the system to equilibrate.

  • Application of Formulation: Prepare saturated solutions of the model drug in each of the test solvents. Apply a known volume of the drug solution to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw a sample from the receptor solution through the sampling arm and replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Analysis: Analyze the drug concentration in the collected samples using a validated HPLC method.

  • Data Analysis: Plot the cumulative amount of drug permeated per unit area of the skin (μg/cm²) against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve. The enhancement ratio can be calculated by dividing the flux from a solvent vehicle by the flux from a control vehicle (e.g., water or PBS).

Workflow Diagram: High-Throughput Solvent Screening for Formulation Development

G High-Throughput Screening Workflow for Solvent Selection cluster_0 Library Preparation cluster_1 Automated Screening cluster_2 Analysis A Select Candidate Solvents (EMSO, DMSO, DMF, etc.) B Prepare Stock Solutions of API in each solvent A->B C Dispense API solutions into 96-well plates B->C D Add aqueous buffer to induce precipitation (Kinetic Solubility) C->D E Equilibrate at controlled temperature D->E F Measure turbidity or use automated HPLC/UPLC to determine solubility E->F G Data processing and ranking of solvents F->G H Lead Solvent Candidates for further formulation development G->H

Caption: A generalized workflow for high-throughput screening of solvents in early-stage drug formulation.

Application in Kinase Inhibition Assays

DMSO is the most common solvent for dissolving and storing small molecule inhibitors for in vitro kinase assays due to its broad solvency and compatibility with most assay formats.[15][16] The final concentration of DMSO in the assay is typically kept low (usually <1%) to minimize its potential effects on enzyme activity.[17] While there is no specific data on the use of EMSO in kinase assays, its suitability would need to be evaluated based on its ability to dissolve the test compounds and its lack of interference with the kinase activity and the detection system.

Signaling Pathway: Generic Kinase Cascade

G Generic Kinase Signaling Cascade A Extracellular Signal B Receptor A->B C Kinase 1 (e.g., Receptor Tyrosine Kinase) B->C activates D Kinase 2 C->D phosphorylates E Kinase 3 D->E phosphorylates F Transcription Factor E->F phosphorylates G Gene Expression F->G H Cellular Response G->H I Inhibitor (dissolved in solvent) I->C blocks ATP binding site

Caption: A simplified diagram of a kinase signaling pathway, a common target for drug discovery.

Conclusion

This compound presents an interesting alternative to commonly used polar aprotic solvents. Based on its physical properties, it can be anticipated to have a similar range of applications. However, a comprehensive evaluation of its efficacy requires direct comparative studies. The experimental protocols provided in this guide offer a framework for researchers to generate the necessary data to make informed decisions on the suitability of EMSO for their specific needs in organic synthesis and drug development. The potential for reduced toxicity compared to some other polar aprotic solvents warrants further investigation into the performance of this compound.

References

A Spectroscopic Comparison of Ethyl Methyl Sulfoxide and its Sulfide Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of ethyl methyl sulfoxide (B87167) and its sulfide (B99878) precursor, ethyl methyl sulfide. The information presented is intended to aid in the identification, characterization, and differentiation of these two compounds through common spectroscopic techniques.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic features of ethyl methyl sulfide and ethyl methyl sulfoxide.

Spectroscopic TechniqueEthyl Methyl Sulfide (C₃H₈S)This compound (C₃H₈OS)Key Differentiating Features
Infrared (IR) Spectroscopy C-S stretchStrong S=O stretch ~1099 cm⁻¹ [1]The prominent S=O stretching band in this compound is the most definitive feature for differentiation.
Raman Spectroscopy C-S stretchS=O stretchPresence of the S=O stretching vibration.
¹H NMR Spectroscopy CH₃ (t), CH₂ (q), S-CH₃ (s)CH₃ (t), CH₂ (q), S(O)-CH₃ (s)Downfield shift of protons adjacent to the sulfoxide group compared to the sulfide.
¹³C NMR Spectroscopy CH₃, CH₂, S-CH₃CH₃, CH₂, S(O)-CH₃Downfield shift of carbons adjacent to the sulfoxide group.
Molecular Weight 76.16 g/mol 92.16 g/mol [2]A clear difference in molecular weight is observable in mass spectrometry.

Experimental Workflow: Oxidation and Spectroscopic Analysis

The following diagram illustrates a typical workflow for the oxidation of ethyl methyl sulfide to this compound and subsequent spectroscopic analysis.

G cluster_0 Oxidation cluster_1 Spectroscopic Analysis Ethyl Methyl Sulfide Ethyl Methyl Sulfide Reaction Reaction Ethyl Methyl Sulfide->Reaction This compound This compound Oxidizing Agent Oxidizing Agent Oxidizing Agent->Reaction Reaction->this compound NMR NMR This compound->NMR FTIR FTIR This compound->FTIR Raman Raman This compound->Raman Data Analysis Data Analysis NMR->Data Analysis FTIR->Data Analysis Raman->Data Analysis

Oxidation of ethyl methyl sulfide and subsequent analysis.

Experimental Protocols

Oxidation of Ethyl Methyl Sulfide to this compound

A common method for the oxidation of sulfides to sulfoxides involves the use of an oxidizing agent in a suitable solvent.

  • Materials: Ethyl methyl sulfide, oxidizing agent (e.g., hydrogen peroxide, meta-chloroperoxybenzoic acid), solvent (e.g., methanol, dichloromethane).

  • Procedure:

    • Dissolve ethyl methyl sulfide in the chosen solvent in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add the oxidizing agent to the stirred solution.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and work up the mixture to isolate the crude this compound.

    • Purify the product using column chromatography or distillation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte (ethyl methyl sulfide or this compound) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse, a relaxation delay of 1-2 seconds, and 8-16 scans.[3]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This typically requires a larger number of scans than ¹H NMR to achieve a good signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

For liquid samples, the Attenuated Total Reflectance (ATR) or transmission method can be used.[4][5]

  • ATR-FTIR:

    • Ensure the ATR crystal is clean.

    • Place a small drop of the liquid sample directly onto the crystal.[5]

    • Acquire the spectrum.

    • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) before analyzing the next sample.[6]

  • Transmission FTIR:

    • Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).[6]

    • Mount the plates in the spectrometer's sample holder.

    • Acquire the spectrum.

    • Clean the plates thoroughly after use.[6]

Raman Spectroscopy
  • Sample Preparation: Place the liquid sample in a suitable container, such as a glass vial or a cuvette.[7]

  • Data Acquisition:

    • Place the sample in the spectrometer's sample holder.

    • Focus the laser beam onto the sample.

    • Acquire the Raman spectrum. The acquisition time will depend on the sample's scattering efficiency and the laser power.[7]

References

A Comparative Guide to Sulfoxide Cytotoxicity: A Focus on Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoxides are a class of organosulfur compounds that find widespread use in the scientific and pharmaceutical industries, primarily as solvents. Their ability to dissolve a broad range of polar and nonpolar compounds makes them invaluable in experimental biology and drug formulation. However, their interaction with biological systems is not benign, and understanding their cytotoxic potential is crucial for the accurate interpretation of experimental data and for the development of safe therapeutic agents.

This guide provides a comprehensive comparison of the cytotoxicity of sulfoxides, with a primary focus on the most extensively studied member of this class, dimethyl sulfoxide (B87167) (DMSO). Despite efforts to include comparative data for other sulfoxides like ethyl methyl sulfoxide (EMSO), a thorough literature search revealed a significant lack of publicly available cytotoxicity data for EMSO. Therefore, this document will detail the cytotoxic properties of DMSO, supported by experimental data and protocols, to serve as a reference for researchers utilizing this common solvent.

Cytotoxicity of Dimethyl Sulfoxide (DMSO)

Dimethyl sulfoxide is a versatile solvent known for its ability to penetrate biological membranes. While it is often considered relatively non-toxic at low concentrations, higher concentrations and prolonged exposure can induce significant cytotoxic effects across a variety of cell types.

Quantitative Cytotoxicity Data

The cytotoxic effects of DMSO are dose- and time-dependent. The following table summarizes the observed cytotoxicity of DMSO on various human cell lines at different concentrations and incubation times.

Cell LineConcentration (%)Incubation Time (hours)Cytotoxic EffectReference
Human Leukemic T cells (Molt-4 and Jurkat)≥ 2%24, 48, 72Significant decrease in cell viability
Human Monocytes (U937 and THP1)≥ 2%24, 48, 72Significant decrease in cell viability
Human Apical Papilla Cells (hAPC)5% and 10%24, 48, 72, 168 (7 days)Consistently reduced cell viability by more than 30%[1]
Human Fibroblast-like Synoviocytes (FLS)> 0.05%24Significant toxicity[2]
Human Fibroblast-like Synoviocytes (FLS)> 0.01%48, 72Significant toxicity[2]
Human Vascular Endothelial Cells (EAhy926)0.6%Not SpecifiedThreefold increase in apoptosis compared to controls[3]
Mechanisms of DMSO-Induced Cytotoxicity

The cytotoxic effects of DMSO are multifactorial, involving the disruption of cellular homeostasis through several mechanisms:

  • Membrane Permeabilization: As an amphipathic solvent, DMSO can interact with the plasma membrane, leading to the formation of pores. This disrupts membrane integrity and increases cell permeability.

  • Induction of Oxidative Stress: Exposure to DMSO can lead to an imbalance between pro-oxidants and anti-oxidants, resulting in oxidative stress.

  • Endoplasmic Reticulum (ER) Stress: DMSO can induce the unfolded protein response, leading to ER stress.

  • Apoptosis Induction: DMSO-induced ER stress can increase mitochondrial Ca2+ levels, leading to mitochondrial dysfunction and ultimately apoptotic cell death.[3] In some cell lines, apoptosis is mediated through the activation of caspases.

The following diagram illustrates a simplified signaling pathway for DMSO-induced apoptosis:

DMSO_Cytotoxicity_Pathway DMSO DMSO PlasmaMembrane Plasma Membrane Pore Formation DMSO->PlasmaMembrane OxidativeStress Oxidative Stress DMSO->OxidativeStress ERStress Endoplasmic Reticulum Stress DMSO->ERStress MitochondrialDysfunction Mitochondrial Dysfunction ERStress->MitochondrialDysfunction Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis

Caption: Simplified signaling pathway of DMSO-induced cytotoxicity.

Experimental Protocols

Accurate assessment of cytotoxicity is fundamental to understanding the effects of sulfoxides on biological systems. The following are detailed methodologies for common cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the sulfoxide to be tested. Include a vehicle control (medium without the test compound). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the 4-hour incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

The following diagram outlines the workflow for a typical MTT assay:

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate Overnight SeedCells->Incubate1 AddCompound Add Sulfoxide (and Controls) Incubate1->AddCompound Incubate2 Incubate for Exposure Time AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4 hours AddMTT->Incubate3 AddSolubilizer Add Solubilization Solution Incubate3->AddSolubilizer Incubate4 Incubate Overnight AddSolubilizer->Incubate4 ReadAbsorbance Read Absorbance (570 nm) Incubate4->ReadAbsorbance AnalyzeData Analyze Data ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Workflow of the MTT cytotoxicity assay.

Trypan Blue Dye Exclusion Test

The Trypan Blue assay is used to differentiate viable from non-viable cells.

Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

Protocol:

  • Cell Preparation: After treatment with the sulfoxide, detach the cells from the culture vessel (if adherent) and prepare a single-cell suspension.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope within 3-5 minutes of staining.

  • Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100

Conclusion

The available scientific literature provides a substantial body of evidence detailing the cytotoxic effects of dimethyl sulfoxide. Its impact on cell viability is concentration- and time-dependent, with various mechanisms contributing to its toxicity, including membrane disruption and the induction of apoptosis. Researchers utilizing DMSO as a solvent should be cognizant of these effects and perform appropriate vehicle controls to ensure that the observed biological responses are attributable to the compound of interest and not the solvent.

Crucially, this guide highlights a significant gap in the toxicological data for other sulfoxides, such as this compound. The absence of comparative cytotoxicity studies for EMSO and other less common sulfoxides underscores the need for further research in this area. A comprehensive understanding of the structure-activity relationships governing sulfoxide cytotoxicity would be invaluable for the rational selection of solvents in research and for the design of safer chemical entities in drug development. Until such data becomes available, researchers should exercise caution when using sulfoxides other than DMSO and consider conducting preliminary cytotoxicity assessments for their specific experimental systems.

References

A Comparative Guide to Ethyl Methyl Sulfoxide and Other Common Solvents in Analytical Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chromatography, the choice of solvent is paramount to achieving optimal separation, sensitivity, and peak resolution. While established solvents like acetonitrile (B52724), methanol (B129727), and dimethyl sulfoxide (B87167) (DMSO) are staples in laboratories worldwide, the exploration of alternative solvents continues in the quest for improved performance and unique selectivity. This guide provides a comparative overview of ethyl methyl sulfoxide (EMSO) and its performance characteristics relative to these commonly used solvents in various analytical chromatography techniques.

Note on this compound (EMSO): Direct experimental data on the performance of this compound as a primary solvent in analytical chromatography is not widely available in published literature. Therefore, its potential performance characteristics discussed herein are largely inferred from its physicochemical properties in comparison to its close structural analog, dimethyl sulfoxide (DMSO).

Physicochemical Properties of Solvents

A solvent's performance in chromatography is intrinsically linked to its physical and chemical properties. The following table summarizes key properties for EMSO and its common alternatives.

PropertyThis compound (EMSO)Dimethyl Sulfoxide (DMSO)Acetonitrile (ACN)Methanol (MeOH)
Molecular Formula C₃H₈OS[1](CH₃)₂SOCH₃CNCH₃OH
Molecular Weight ( g/mol ) 92.16[1]78.1341.0532.04
Density (g/cm³ at 25°C) 1.052[1]1.1000.7860.792
Boiling Point (°C) 198.2[1]18981.664.7
Viscosity (cP at 20°C) Data not available2.140.370.59
UV Cutoff (nm) Data not available~268[2][3]~190[2][3]~205[2][3]
Polarity Index (P') Data not available (inferred to be high)7.2[4][5]5.8[4][5]5.1[4][5]
logP (Octanol-Water) 1.25-1.35-0.34-0.77

Performance in High-Performance Liquid Chromatography (HPLC)

Acetonitrile (ACN) is often the preferred organic modifier in reversed-phase HPLC due to its low viscosity, which results in lower backpressure, and its low UV cutoff, allowing for sensitive detection at low wavelengths.[2][3] Its aprotic nature and strong elution strength contribute to good peak shapes for a wide range of analytes.

Methanol (MeOH) is a polar protic solvent and a common alternative to ACN. It can offer different selectivity due to its hydrogen-bonding capabilities. However, it has a higher viscosity and a higher UV cutoff compared to ACN, which can be limitations in certain applications.

Dimethyl Sulfoxide (DMSO) is a highly polar aprotic solvent with a strong solubilizing power for a wide range of compounds, including those that are poorly soluble in other common solvents.[6] This makes it a valuable solvent for sample preparation. However, its use as a mobile phase component is limited due to its high viscosity, which can lead to high backpressure, and a very high UV cutoff, which interferes with UV detection for many compounds.[2][3]

Inferred Performance of this compound (EMSO):

Based on its structural similarity to DMSO, EMSO is also a polar aprotic solvent.

  • Solubilizing Power: EMSO is expected to have strong solubilizing properties, similar to DMSO, making it potentially useful for dissolving difficult samples.

  • Viscosity and Backpressure: With a larger ethyl group compared to DMSO's methyl groups, EMSO's viscosity is likely to be similar to or slightly higher than that of DMSO. This would suggest a propensity for generating high backpressure in HPLC systems.

  • UV Cutoff: The sulfoxide chromophore is responsible for the high UV cutoff in DMSO. It is highly probable that EMSO will also have a high UV cutoff, limiting its use with UV detectors, especially at lower wavelengths.

  • Elution Strength and Selectivity: As a highly polar solvent, EMSO would likely exhibit strong elution strength in normal-phase chromatography. In reversed-phase, its utility as a mobile phase modifier would be limited by its high UV absorbance and viscosity. It might offer unique selectivity for certain classes of compounds due to the presence of the ethyl group.

Performance in Gas Chromatography (GC)

Acetonitrile and Methanol are generally not the first choice as solvents for GC analysis unless they are part of a derivatization or extraction process, due to their volatility and potential for column degradation if not used with appropriate stationary phases.

Dimethyl Sulfoxide (DMSO) is often used as a solvent for GC analysis of compounds that are not soluble in more volatile solvents. However, its high boiling point can be problematic, potentially leading to long run times and carryover. It can also be a strong oxidizing agent at the high temperatures of the injection port, which may cause degradation of analytes or the column.

Inferred Performance of this compound (EMSO):

  • Boiling Point and Volatility: EMSO has a higher boiling point than DMSO (198.2°C vs 189°C)[1], which would exacerbate the issues of long retention times and potential for carryover in GC analysis.

  • Solvent Strength: Its strong dissolving power could be advantageous for introducing a wide range of analytes onto the GC column.

  • Thermal Stability: The thermal stability of EMSO in a hot GC inlet is unknown. Similar to DMSO, there would be a risk of degradation of the solvent and/or analytes.

Performance in Supercritical Fluid Chromatography (SFC)

SFC is a normal-phase chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. Polar co-solvents (modifiers) are often added to increase the elution strength.

Methanol is the most common modifier used in SFC due to its high polarity and miscibility with supercritical CO₂.

Dimethyl Sulfoxide (DMSO) can be used as a sample solvent in SFC, particularly for compounds with poor solubility in less polar solvents. Its use can sometimes improve peak shape and loading capacity compared to injections in methanol.

Inferred Performance of this compound (EMSO):

Given its high polarity, EMSO could potentially be used as a strong co-solvent or sample solvent in SFC. Its performance would need to be evaluated experimentally, but it might offer benefits for the analysis of highly polar compounds that are difficult to elute with standard modifiers.

Experimental Protocols

As direct experimental protocols for EMSO in chromatography are not available, the following are generalized protocols for HPLC and GC using DMSO as a sample solvent. These can serve as a starting point for developing methods with EMSO, with the caveat that optimization will be necessary.

High-Performance Liquid Chromatography (HPLC) - General Protocol for a DMSO-Solubilized Sample
  • Sample Preparation: Dissolve the sample in 100% DMSO to create a stock solution. If possible, dilute the stock solution with the mobile phase to a final DMSO concentration of <10% to minimize peak distortion.

  • Chromatographic Conditions:

    • Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid. For example, a gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40°C.

    • Injection Volume: 5-10 µL.

    • Detection: UV detection at a wavelength where the analyte absorbs and DMSO interference is minimal (typically >270 nm), or Mass Spectrometry (MS).

  • Data Analysis: Integrate the peak of interest and quantify against a standard curve prepared in a similar solvent matrix.

Gas Chromatography (GC) - General Protocol for a DMSO-Solubilized Sample
  • Sample Preparation: Dissolve the sample in high-purity DMSO.

  • GC Conditions:

    • Column: A low- to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet: Split/splitless injector at 250°C. A high split ratio is often used to minimize the amount of DMSO entering the column.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high final temperature (e.g., 280-300°C) to ensure the elution of all components, including the DMSO.

    • Detector: Flame Ionization Detector (FID) at 300°C or a Mass Spectrometer (MS).

  • Data Analysis: Analyze the resulting chromatogram, being mindful of potential artifact peaks arising from the DMSO solvent.

Visualizations

General Chromatographic Workflow

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Collection Dissolution Dissolution in Solvent (e.g., EMSO, DMSO, ACN, MeOH) Sample->Dissolution Filtration Filtration/Centrifugation Dissolution->Filtration Injection Injection into Chromatograph Filtration->Injection Separation Separation on Column Injection->Separation Detection Detection (UV, MS, FID, etc.) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Final Report Integration->Report G start Start: Select Solvent solubility Good Analyte Solubility? start->solubility uv_cutoff Low UV Cutoff (<210 nm)? viscosity Low Viscosity? uv_cutoff->viscosity Yes meoh Methanol (MeOH) uv_cutoff->meoh No selectivity Alternative Selectivity Needed? viscosity->selectivity No acn Acetonitrile (ACN) viscosity->acn Yes solubility->uv_cutoff Yes dmso_emso DMSO/EMSO (as sample solvent) solubility->dmso_emso No selectivity->meoh Yes consider_other Consider Other Solvents or Methodologies selectivity->consider_other No

References

Safety Operating Guide

Navigating the Disposal of Ethyl Methyl Sulfoxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for ethyl methyl sulfoxide (B87167) necessitates a cautious and compliant approach to its disposal. This guide provides essential safety and logistical information, outlining a clear operational plan for the responsible management of this chemical waste.

Immediate Safety and Handling

Before proceeding with any disposal-related activities, it is imperative to conduct a thorough risk assessment for ethyl methyl sulfoxide. While detailed toxicological data is not available, it is prudent to treat it with the same level of caution as other sulfoxides.

Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand ProtectionWear butyl rubber or nitrile gloves. Note that some sulfoxides can penetrate certain types of gloves; therefore, it is advisable to double-glove.
Eye ProtectionChemical safety goggles are mandatory to protect against splashes.
Skin and BodyA fully buttoned lab coat should be worn.

Handling Precautions:

  • All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.

  • Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Ensure that an eyewash station and safety shower are readily accessible.

Disposal Procedures: A Step-by-Step Guide

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department. Adherence to federal, state, and local regulations is mandatory. The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States.

Step 1: Waste Identification and Segregation

  • Pure this compound: If you have pure, unadulterated this compound, it should be collected in a dedicated, properly labeled hazardous waste container.

  • Mixtures: If the this compound is mixed with other solvents or reagents, it must be treated as a mixed hazardous waste. The composition of the mixture will determine the appropriate disposal route. Do not mix incompatible waste streams.

  • Contaminated Labware: Solid waste contaminated with this compound, such as pipette tips, gloves, and paper towels, should be collected in a separate, clearly labeled solid hazardous waste container.

Step 2: Proper Containerization and Labeling

  • Containers: Use only approved, chemically resistant containers for liquid waste. Ensure containers are in good condition and have a secure, leak-proof lid.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • In the case of mixtures, list all constituents and their approximate percentages.

    • The date accumulation started.

    • The specific hazards associated with the waste (e.g., "Combustible," "Irritant" - this should be determined through a risk assessment in the absence of an SDS).

Step 3: Storage

  • Store hazardous waste containers in a designated, well-ventilated, and secure area.

  • Secondary containment should be used to prevent the spread of material in case of a leak.

  • Keep the waste containers closed at all times, except when adding waste.

Step 4: Arrange for Disposal

  • Contact your institution's EHS department to schedule a pickup for your hazardous waste.

  • Provide them with all necessary information about the waste stream.

Decision Workflow for Chemical Waste Disposal

Caption: Logical workflow for the safe disposal of a laboratory chemical.

By following these general yet crucial procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, even in the absence of a specific Safety Data Sheet, thereby protecting themselves, their colleagues, and the environment. Always prioritize caution and consult with your institution's safety experts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.